molecular formula C9H21N3O B088484 N8-Acetylspermidine CAS No. 13431-24-8

N8-Acetylspermidine

Cat. No.: B088484
CAS No.: 13431-24-8
M. Wt: 187.28 g/mol
InChI Key: FONIWJIDLJEJTL-UHFFFAOYSA-N
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Description

N8-Acetylspermidine is a naturally occurring acetylated polyamine found in a wide range of living organisms, from bacteria to humans . This compound is a specific metabolite in the polyamine acetylation pathway, formed from spermidine by the nuclear enzyme spermidine N8-acetyltransferase . Unlike N1-acetylspermidine, which is directed toward oxidative catabolism, this compound is primarily regulated through a dedicated deacetylation cycle back to spermidine by a cytosolic deacetylase . Research has established a significant role for this compound in cellular differentiation. Studies on PC12 cells (a model for neuronal differentiation) show that increasing intracellular levels of this compound—either by direct addition to culture or by inhibiting its deacetylase—induces morphological changes, including neurite outgrowth, and increases dopamine content . This effect appears specific, as other polyamines like spermidine and N1-acetylspermidine do not elicit the same response . The enzyme responsible for its deacetylation in eukaryotes has been identified as Histone Deacetylase 10 (HDAC10) . HDAC10 expression is upregulated in certain advanced-stage cancers, such as neuroblastoma, where it induces autophagy and protects malignant cells from chemotherapeutic drugs . Consequently, the this compound/HDAC10 pathway is a subject of interest in cancer research, and selective inhibition of HDAC10 is being explored to suppress autophagy and sensitize cancer cells to treatment . The molecular mechanism involves HDAC10's narrow, negatively charged active site, which is uniquely suited to accommodate and hydrolyze the slender, cationic this compound substrate . This specificity makes this compound a crucial tool for researchers studying polyamine biology, cell differentiation, neuronal function, and cancer autophagy mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(3-aminopropylamino)butyl]acetamide
Source PubChem
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InChI

InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13)
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InChI Key

FONIWJIDLJEJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

34450-15-2 (di-hydrochloride)
Record name N(8)-Acetylspermidine
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DSSTOX Substance ID

DTXSID60158637
Record name N(8)-Acetylspermidine
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Molecular Weight

187.28 g/mol
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Physical Description

Solid
Record name N8-Acetylspermidine
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CAS No.

13431-24-8, 34450-15-2
Record name N8-Acetylspermidine
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Record name N(8)-Acetylspermidine
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Record name N(8)-Acetylspermidine
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Record name N8-Acetylspermidine dihydrochloride
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Melting Point

202 - 203 °C
Record name N8-Acetylspermidine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and History of N8-Acetylspermidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N8-acetylspermidine is a monoacetylated derivative of the polyamine spermidine (B129725), distinguished by the acetylation of the nitrogen at the 8-position of the spermidine backbone. Unlike its isomer, N1-acetylspermidine, which is a key intermediate in polyamine catabolism, this compound is involved in a distinct metabolic cycle of acetylation and deacetylation. This guide provides an in-depth technical overview of the discovery, history, and core methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.

Historical Perspective and Key Discoveries

The story of this compound unfolds over several decades, beginning with the initial detection of its metabolic pathway components and culminating in the identification of the specific enzymes that govern its turnover.

The Dawn of Discovery (1970s):

The first indications of a distinct acetylspermidine metabolic pathway emerged in the late 1970s. In 1978 , two seminal papers laid the groundwork for the field. P.R. Libby reported the purification and properties of two nuclear N-acetyltransferases from calf liver that could acetylate both spermidine and histones[1][2][3][4]. This suggested a potential link between polyamine and histone acetylation. In the same year, J. Blankenship described an enzyme activity in rat tissues capable of deacetylating this compound[5][6][7][8][9]. This deacetylase was found to be a soluble, cytoplasmic enzyme with the highest specific activity in the liver. A crucial early finding was the high specificity of this deacetylase for the N8 isomer, as N1-acetylspermidine was not a substrate[10].

Elucidating the Metabolic Cycle (1980s-1990s):

Subsequent research focused on defining the metabolic fate and physiological relevance of the two acetylspermidine isomers. In vivo studies in rats demonstrated that N1-acetylspermidine is primarily metabolized to putrescine, while this compound is rapidly deacetylated back to spermidine[6]. This highlighted two distinct metabolic pathways and functions. The enzyme responsible for N1-acetylation, spermidine/spermine N1-acetyltransferase (SSAT), was identified and extensively studied as a rate-limiting enzyme in polyamine catabolism[4][11][12][13][14]. However, the specific enzyme for N8-acetylation remained less clear, with studies suggesting that histone acetyltransferases or other, less specific acetyltransferases might be responsible[15][16].

The Modern Era: Identification of HDAC10 (2000s-Present):

A significant breakthrough in understanding this compound metabolism came with the identification of Histone Deacetylase 10 (HDAC10) as the long-sought this compound deacetylase[17]. This discovery connected the metabolism of this polyamine derivative to the broader field of histone deacetylases and their roles in cellular regulation. More recent research has also highlighted the potential of this compound as a biomarker, particularly in the context of ischemic cardiomyopathy, where its plasma levels are elevated[8][18][19].

Metabolic Pathways of this compound

The metabolism of this compound is characterized by a cycle of acetylation and deacetylation that is distinct from the catabolic pathway of N1-acetylspermidine.

Biosynthesis of this compound

Spermidine is acetylated at the N8 position by a spermidine N8-acetyltransferase . While a single, dedicated enzyme has not been as clearly defined as for N1-acetylation, evidence suggests that certain histone acetyltransferases (HATs), such as p300/CBP-associated factor (P/CAF), can catalyze this reaction[5]. Some bacterial SpeG enzymes have also been shown to produce both N1- and this compound[20].

Deacetylation of this compound

This compound is deacetylated back to spermidine by This compound deacetylase , now identified as HDAC10 . This enzyme exhibits high specificity for the N8-acetylated form of spermidine.

N8_Acetylspermidine_Metabolism cluster_acetylation Acetylation cluster_deacetylation Deacetylation spermidine Spermidine n8_acetylspermidine This compound spermidine->n8_acetylspermidine Acetyl-CoA n8_acetylspermidine->spermidine H₂O Spermidine N8-Acetyltransferase\n(e.g., P/CAF) Spermidine N8-Acetyltransferase (e.g., P/CAF) HDAC10\n(this compound Deacetylase) HDAC10 (this compound Deacetylase)

Caption: Metabolic cycle of this compound.

Quantitative Data

The concentration of this compound varies across different tissues and physiological states. The following tables summarize key quantitative data from the literature.

Table 1: this compound Concentrations in Rat Tissues

TissueConcentration (nmol/g wet tissue)Reference
Stomach (glandular)4.43 ± 0.94[2]
Brain (normal)Undetected to low levels[16]
Brain (gliomas)Increased formation observed[16]
Various Tissues (as % of radiolabeled spermidine metabolites)0.27% to 1.9%[11]

Table 2: N1- to this compound Ratio in Rat Tissues

TissueN1:N8 RatioReference
Thymus~5:1[11]
Liver~1.5:1[11]

Table 3: Plasma this compound Levels in Human Patients

Patient CohortThis compound (nmol/L)Reference
Ischemic Cardiomyopathy (ICM)10.39 (median)[8][18][19]
Coronary Artery Disease without ICM8.29 (median)[8][18][19]

Experimental Protocols

The analysis of this compound and its related enzymes requires specific and sensitive methodologies.

Quantification of this compound by HPLC

A common method for the simultaneous determination of polyamines and their acetylated derivatives is High-Performance Liquid Chromatography (HPLC) with fluorescence detection after post-column derivatization.

Protocol: HPLC Analysis of this compound in Gastric Tissue

  • Tissue Homogenization: Homogenize rat glandular stomach tissue in a suitable buffer.

  • Deproteinization: Precipitate proteins using an acid, such as perchloric acid, followed by centrifugation.

  • Chromatographic Separation:

    • Column: A reverse-phase column.

    • Mobile Phase: An ion-pairing agent like octane (B31449) sulfonate in an acetate (B1210297) buffer (pH 4.5).

    • Gradient: A gradient elution may be used to separate different polyamines.

    • Flow Rate: Typically around 1 mL/min.

  • Post-Column Derivatization: React the column effluent with o-phthaldialdehyde (OPA) to form fluorescent derivatives.

  • Detection:

    • Detector: Fluorescence detector.

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 450 nm.

  • Quantification: Calculate concentrations based on the peak areas of standards with known concentrations. The mean retention time for this compound is approximately 18.99 minutes under specific conditions[2].

HPLC_Workflow start Tissue Sample homogenization Homogenization start->homogenization deproteinization Deproteinization (e.g., Perchloric Acid) homogenization->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Separation (Reverse-Phase Column) supernatant->hplc derivatization Post-Column Derivatization (OPA) hplc->derivatization detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) derivatization->detection quantification Quantification detection->quantification

Caption: Workflow for HPLC quantification of this compound.

Quantification of this compound by Mass Spectrometry

High-resolution metabolomics profiling using mass spectrometry (MS) offers high sensitivity and specificity for the quantification of this compound, particularly in complex biological fluids like plasma.

Protocol: Mass Spectrometry Analysis of this compound in Plasma

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Precipitate proteins with an organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Liquid Chromatography (LC) Separation:

    • Column: A suitable column for separating polar metabolites, such as a C18 column.

    • Mobile Phase: A gradient of solvents, typically water with an additive like formic acid (Solvent A) and an organic solvent like acetonitrile (B52724) with formic acid (Solvent B).

  • Mass Spectrometry (MS) Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap).

    • Data Acquisition: Acquire data in full scan mode to detect the precursor ion of this compound. For targeted analysis, use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for the specific m/z of this compound.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its accurate mass and retention time, confirmed using a chemical standard.

    • Quantify the analyte by integrating the peak area and comparing it to a standard curve generated from authentic this compound.

MS_Workflow start Plasma Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (e.g., C18 column) supernatant->lc_separation ms_analysis MS Analysis (High-Resolution MS, ESI+) lc_separation->ms_analysis data_analysis Data Analysis (Peak Integration, Standard Curve) ms_analysis->data_analysis quantification Quantification data_analysis->quantification

Caption: Workflow for mass spectrometry-based quantification of this compound.

Conclusion

The discovery and characterization of this compound and its metabolic pathway have evolved from initial observations of enzymatic activities to a more detailed understanding of its molecular players and potential clinical relevance. The distinct metabolic fate of this compound compared to its N1-isomer underscores its unique biological role, which is still an active area of investigation. The advancement of analytical techniques, particularly mass spectrometry, has enabled more sensitive and accurate quantification, paving the way for further exploration of this compound as a biomarker and its role in health and disease. This guide provides a foundational understanding for researchers and professionals seeking to delve into the science of this intriguing polyamine derivative.

References

An In-depth Technical Guide on the Intracellular Localization of N8-Acetylspermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N8-acetylspermidine (N8-AcSpd), a monoacetylated derivative of the polyamine spermidine (B129725), plays a crucial role in cellular homeostasis and has been implicated in various physiological and pathological processes, including cell growth, differentiation, and cancer. Its intracellular localization is a key determinant of its function, dictating its access to specific enzymes and substrates. This technical guide provides a comprehensive overview of the current understanding of the subcellular distribution of this compound, details the experimental methodologies to elucidate its localization, and presents the key signaling pathways governing its metabolism. While precise quantitative data on the subcellular concentrations of N8-AcSpd remains an area of active research, this guide synthesizes the available qualitative and contextual evidence to provide a robust framework for researchers in the field.

Intracellular Localization of this compound

The current scientific consensus points to a dynamic nucleocytoplasmic shuttling of the acetylated polyamine. This compound is primarily synthesized in the nucleus and subsequently exported to the cytoplasm for deacetylation. This spatial separation of its synthesis and degradation is critical for regulating polyamine homeostasis.

Nuclear Synthesis

Spermidine is acetylated at the N8 position within the cell nucleus.[1] This reaction is catalyzed by an N-acetyltransferase that appears to be associated with chromatin.[2] The acetylation neutralizes the positive charge of the spermidine molecule, which is thought to facilitate its transport out of the nucleus.[3]

Cytoplasmic Deacetylation

Once in the cytoplasm, this compound is rapidly deacetylated back to spermidine by the enzyme histone deacetylase 10 (HDAC10) .[4][5][6] HDAC10 is predominantly a cytosolic enzyme and exhibits high specificity for this compound, distinguishing it from other acetylated polyamines like N1-acetylspermidine.[4][5] This rapid cytoplasmic deacetylation ensures that the intracellular concentration of this compound is generally kept low.[6][7]

Quantitative Data on Subcellular Distribution

To date, there is a notable absence of specific quantitative data in the literature detailing the precise concentrations or percentage distribution of this compound in different subcellular compartments (nucleus, cytoplasm, mitochondria, etc.). While plasma levels have been quantified in various studies, these do not reflect the intracellular distribution. The rapid metabolism of this compound likely contributes to the challenge of accurately measuring its concentration within specific organelles.[7]

Table 1: Summary of Qualitative Intracellular Localization of this compound

Subcellular CompartmentRole in this compound MetabolismSupporting Evidence
Nucleus Site of synthesis (acetylation of spermidine).[1]Association of spermidine N8-acetyltransferase with chromatin.[2] Acetylation facilitates nuclear export.[3]
Cytoplasm Site of degradation (deacetylation to spermidine).[4][5]Predominantly cytosolic localization of the specific deacetylase, HDAC10.[4][8]
Mitochondria Undetermined.While polyamines are present in mitochondria, the specific role and concentration of this compound in this organelle are not well-defined.

Signaling and Metabolic Pathways

The intracellular localization of this compound is intrinsically linked to its metabolic pathway. The key steps involve the enzymatic acetylation of spermidine in the nucleus and its deacetylation in the cytoplasm.

N8_Acetylspermidine_Metabolism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Spermidine_nuc Spermidine Spermidine_n8_AT Spermidine N8-Acetyltransferase Spermidine_nuc->Spermidine_n8_AT Acetyl-CoA N8_AcSpd_nuc This compound N8_AcSpd_cyto This compound N8_AcSpd_nuc->N8_AcSpd_cyto Nuclear Export Spermidine_n8_AT->N8_AcSpd_nuc CoA HDAC10 HDAC10 N8_AcSpd_cyto->HDAC10 Spermidine_cyto Spermidine HDAC10->Spermidine_cyto Acetate

Figure 1: Nucleocytoplasmic shuttling and metabolism of this compound.

Experimental Protocols

Determining the intracellular localization of this compound requires a combination of techniques to isolate subcellular compartments and quantify the molecule of interest.

Subcellular Fractionation

This is a foundational technique to separate the major organelles.

Objective: To isolate nuclear, cytoplasmic, and mitochondrial fractions from cultured cells for subsequent quantification of this compound.

General Protocol:

  • Cell Lysis: Harvest cultured cells and gently lyse the plasma membrane using a hypotonic buffer containing a mild detergent (e.g., digitonin) to release the cytoplasm while keeping the nuclei and mitochondria intact.

  • Nuclear Pelletting: Centrifuge the cell lysate at a low speed (e.g., 700-1000 x g) to pellet the nuclei. The supernatant will contain the cytoplasm and mitochondria.

  • Mitochondrial Pelletting: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Washing: Wash the nuclear and mitochondrial pellets with an appropriate buffer to minimize cross-contamination.

  • Fraction Purity Assessment: Validate the purity of each fraction by performing Western blotting for marker proteins specific to each compartment (e.g., Histone H3 for the nucleus, Tubulin for the cytoplasm, and COX IV for mitochondria).

  • Extraction of this compound: Extract small molecules, including this compound, from each fraction using a suitable method, such as perchloric acid precipitation followed by neutralization.

Subcellular_Fractionation_Workflow start Cultured Cells lysis Cell Lysis (Hypotonic Buffer) start->lysis low_speed_cent Low-Speed Centrifugation (700-1000 x g) lysis->low_speed_cent supernatant1 Supernatant (Cytoplasm + Mitochondria) low_speed_cent->supernatant1 pellet1 Pellet (Nuclei) low_speed_cent->pellet1 high_speed_cent High-Speed Centrifugation (10,000-15,000 x g) supernatant1->high_speed_cent analysis Quantification of This compound (LC-MS/MS or ELISA) pellet1->analysis supernatant2 Supernatant (Cytosolic Fraction) high_speed_cent->supernatant2 pellet2 Pellet (Mitochondria) high_speed_cent->pellet2 supernatant2->analysis pellet2->analysis

Figure 2: Workflow for subcellular fractionation to isolate organelles.
Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of small molecules like this compound.

Objective: To quantify this compound in subcellular fractions.

General Protocol:

  • Sample Preparation: Use the extracts from the subcellular fractionation protocol. A derivatization step may be necessary to improve chromatographic retention and ionization efficiency.

  • Chromatographic Separation: Employ a suitable HPLC or UPLC column (e.g., C18) to separate this compound from other polyamines and cellular metabolites.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound.

  • Quantification: Create a standard curve using a pure this compound standard. An isotopically labeled internal standard (e.g., d4-N8-acetylspermidine) should be used to correct for matrix effects and variations in sample processing.

Quantification by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput alternative for quantification, provided a specific antibody is available.

Objective: To quantify this compound in subcellular fractions using a competitive ELISA.

General Protocol:

  • Sample Preparation: Use the extracts from the subcellular fractionation protocol. Samples may require derivatization depending on the kit requirements.

  • Assay Procedure: Follow the manufacturer's instructions for the N8-Acetyl-Spermidine ELISA kit.[9][10] This typically involves:

    • Adding standards, controls, and samples to a microtiter plate pre-coated with an this compound antigen.

    • Adding a specific anti-N8-acetylspermidine antibody.

    • Incubating to allow competition between the this compound in the sample and the coated antigen for antibody binding.

    • Washing to remove unbound antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of this compound in the samples based on the standard curve.

Visualization by Immunofluorescence Microscopy

Immunofluorescence can provide in-situ visualization of this compound, though it is dependent on the availability of a highly specific antibody. It should be noted that the availability of a validated antibody for this compound immunofluorescence has been questioned.[1]

Objective: To visualize the subcellular localization of this compound in intact cells.

General Protocol:

  • Cell Culture and Fixation: Grow cells on coverslips and fix them with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for this compound.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope.

Conclusion and Future Directions

The intracellular localization of this compound is characterized by its synthesis in the nucleus and subsequent deacetylation in the cytoplasm, a pathway that is critical for maintaining polyamine homeostasis. While the key enzymatic players in this process have been identified, a significant gap remains in our understanding of the precise quantitative distribution of this compound within different organelles. Future research should focus on developing and applying sensitive analytical techniques to accurately measure the concentration of this compound in subcellular compartments. Furthermore, the development of validated antibodies for immunofluorescence would be invaluable for in-situ visualization and confirming the nucleocytoplasmic shuttling model. A deeper understanding of the subcellular dynamics of this compound will undoubtedly provide novel insights into its role in health and disease, and may unveil new therapeutic targets for a range of disorders, including cancer.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N8-acetylspermidine, a key metabolite in polyamine catabolism, is emerging as a significant modulator of epigenetic landscapes, directly linking polyamine homeostasis to the intricate machinery of histone acetylation. This technical guide provides a comprehensive overview of the synthesis, degradation, and regulatory functions of this compound, with a particular focus on its role in influencing histone modifications. We delve into the enzymatic players governing its metabolism, namely spermidine (B129725)/spermine N1-acetyltransferase (SSAT) and histone deacetylase 10 (HDAC10), and explore the downstream consequences of its accumulation on gene expression. This document consolidates quantitative data from key studies, presents detailed experimental protocols for essential assays, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding and empower future research in this burgeoning field.

Introduction: The Intersection of Polyamines and Epigenetics

Polyamines, including spermidine and spermine, are ubiquitous polycations essential for a myriad of cellular processes, from cell growth and proliferation to the regulation of ion channels and nucleic acid synthesis.[1][2] Their cellular concentrations are meticulously controlled through a tightly regulated network of biosynthesis, catabolism, and transport.[1][3] A critical pathway in polyamine homeostasis is the acetylation of spermidine and spermine, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1][4] This acetylation neutralizes the positive charges on polyamines, altering their affinity for macromolecules like DNA and facilitating their export or further degradation.[1][4]

One of the key products of this pathway, this compound, has garnered significant attention for its distinct metabolic fate and regulatory roles. Unlike N1-acetylspermidine, which is a substrate for acetylpolyamine oxidase (APAO), this compound is primarily deacetylated back to spermidine by the recently identified polyamine deacetylase, histone deacetylase 10 (HDAC10).[5][6] This discovery has unveiled a direct and unexpected link between polyamine metabolism and the enzymatic machinery traditionally associated with histone deacetylation and epigenetic regulation. This guide will explore the multifaceted role of this compound, from its metabolic regulation to its impact on histone acetylation and its potential as a therapeutic target.

The Core Signaling Pathway: Metabolism and Action of this compound

The metabolism of this compound is a cyclical process that finely tunes the intracellular levels of spermidine and its acetylated form. This pathway is central to maintaining polyamine homeostasis and has significant implications for downstream cellular processes, including gene regulation.

Synthesis of this compound

In the nucleus, spermidine can be acetylated at its N8 position by certain histone acetyltransferases (HATs), such as p300/CBP-associated factor (P/CAF).[7][8] This reaction consumes acetyl-CoA and converts spermidine into this compound.[8] This acetylation is a crucial step that is thought to facilitate the export of polyamines from the nucleus to the cytoplasm.[6]

Deacetylation by HDAC10

Once in the cytoplasm, this compound is specifically deacetylated by histone deacetylase 10 (HDAC10), regenerating spermidine.[5][6] HDAC10 is unique among the HDAC family for its high specificity towards this compound, showing negligible activity against acetylated histones or N1-acetylspermidine.[6] This targeted deacetylation is crucial for replenishing the cytoplasmic pool of spermidine, which can then be used for various cellular functions, including the synthesis of spermine.[6][9]

Regulatory Impact on Histone Acetylation

The interplay between spermidine, this compound, and the enzymes that process them has a direct impact on histone acetylation. Spermidine itself can act as a competitive substrate for HATs like P/CAF, thereby inhibiting histone acetylation at higher concentrations.[8] Conversely, at lower concentrations, spermidine can be converted to this compound, which has been shown to activate P/CAF-HAT activity.[8][10] This creates a bimodal regulatory mechanism where the local concentrations of spermidine and this compound can fine-tune the activity of HATs and, consequently, the acetylation status of histones.

N8_Acetylspermidine_Pathway Spermidine_nucleus Spermidine (Nuclear) N8_AcSpd_nucleus This compound (Nuclear) Spermidine_nucleus->N8_AcSpd_nucleus PCAF P/CAF (HAT) Spermidine_nucleus->PCAF Inhibits (high conc.) N8_AcSpd_cyto This compound (Cytoplasmic) N8_AcSpd_nucleus->N8_AcSpd_cyto Export N8_AcSpd_nucleus->PCAF Activates Spermidine_cyto Spermidine (Cytoplasmic) N8_AcSpd_cyto->Spermidine_cyto Spermidine_cyto->Spermidine_nucleus Import PCAF->Spermidine_nucleus Histone_Acetylation Histone Acetylation PCAF->Histone_Acetylation Promotes HDAC10 HDAC10 HDAC10->N8_AcSpd_cyto Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Regulates Acetyl_CoA Acetyl-CoA Acetyl_CoA->PCAF

Caption: Metabolic pathway and regulatory role of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and molecules discussed in this guide.

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

EnzymeSubstrateKm (µM)Reference
Spermidine/spermine N1-acetyltransferase (SSAT)N1-dansylnorspermine~11[11]
Spermidine/spermine N1-acetyltransferase (SSAT)Acetyl-CoA~13[11]
This compound Deacetylase (from rat liver)This compound11[12]

Table 2: Inhibitor Constants for this compound Deacetylase

InhibitorEnzyme SourceApparent Ki (µM)Reference
7-[N-(3-aminopropyl)amino]heptan-2-one (APAH)Rat Liver Supernatant0.18[12]

Table 3: Cellular and Urinary Levels of Acetylated Polyamines

AnalyteConditionConcentration/LevelReference
N1-acetylspermidineColon Cancer Patients (urine)Significantly increased vs. controls[13]
This compoundColon Cancer Patients (urine)Significantly increased vs. controls[13]
This compoundPoorly Differentiated Adenocarcinoma (urine)Elevated vs. moderate/well-differentiated[13]
This compoundIschemic Cardiomyopathy (plasma)5.62 ± 1.92 nmol/L[14]
N1-acetylspermidineNormal Fasting Rat Gastric Tissue5.88 ± 0.48 nmole/g wet tissue[15]
This compoundNormal Fasting Rat Gastric Tissue4.43 ± 0.94 nmole/g wet tissue[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and histone acetylation.

Quantification of this compound and Other Polyamines by HPLC

This protocol is adapted from methods for the analysis of benzoylated polyamine derivatives.[16]

Objective: To quantify the levels of this compound and other polyamines in biological samples.

Materials:

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer. For biofluids, clarification by centrifugation may be necessary.

  • Internal Standard Addition: Add a known amount of internal standard to the sample.

  • Basification: Add 2 N NaOH to the sample.

  • Derivatization: Add benzoyl chloride and vortex for 20 minutes at room temperature to allow for the benzoylation of primary and secondary amine groups.

  • Extraction: Extract the benzoylated polyamines into an organic solvent like diethyl ether or chloroform by vigorous mixing followed by centrifugation to separate the phases.

  • Drying and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the dried residue in the mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto a C18 column.

    • Use a gradient elution profile with acetonitrile and water or methanol and water. A typical gradient might start at 70% acetonitrile and increase to 100% over several minutes.[16]

    • Detect the benzoylated polyamines using a UV detector at a wavelength of 229 nm or 254 nm.[16]

    • Quantify the peaks by comparing their area to that of the internal standard and a standard curve of known polyamine concentrations.

HPLC_Workflow Sample Biological Sample Derivatization Add Internal Standard & Benzoyl Chloride Sample->Derivatization Extraction Organic Extraction Derivatization->Extraction HPLC RP-HPLC-UV Analysis Extraction->HPLC Quantification Data Analysis & Quantification HPLC->Quantification

Caption: Workflow for polyamine quantification by HPLC.
Global Histone Acetylation Assay (ELISA-based)

This protocol is a generalized procedure based on commercially available kits.[17][18][19][20]

Objective: To measure the total amount of acetylated histone H3 or H4 in a sample.

Materials:

  • Cells or tissues

  • Histone extraction buffers

  • Protein quantification assay (e.g., BCA or Bradford)

  • Assay plate pre-coated with an antibody against total histone H3 or H4

  • Capture antibody specific for acetylated histone H3 or H4

  • Detection antibody (e.g., HRP-conjugated)

  • Colorimetric or fluorometric substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Histone Extraction:

    • Lyse cells or homogenized tissue in a lysis buffer.

    • Isolate nuclei by centrifugation.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).[21]

    • Neutralize the extract and quantify the protein concentration.

  • ELISA Assay:

    • Add equal amounts of histone extracts to the antibody-coated wells of the microplate.

    • Incubate to allow the histones to bind.

    • Wash the wells to remove unbound material.

    • Add the capture antibody specific for the acetylated histone of interest and incubate.

    • Wash the wells.

    • Add the HRP-conjugated detection antibody and incubate.

    • Wash the wells.

    • Add the substrate and allow the color to develop.

    • Add the stop solution and measure the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Quantify the amount of acetylated histone by comparing the sample readings to a standard curve generated with a known amount of acetylated histone control.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Histone Acetylation

This is a high-level protocol for performing ChIP-seq to map histone acetylation genome-wide.[21][22][23][24][25]

Objective: To identify the genomic regions associated with specific histone acetylation marks.

Materials:

  • Cells or tissues

  • Formaldehyde (B43269) (for crosslinking)

  • Lysis and sonication buffers

  • Antibody specific to the histone acetylation mark of interest (e.g., anti-H3K27ac)

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Crosslinking and Chromatin Preparation:

    • Crosslink proteins to DNA in living cells using formaldehyde.

    • Lyse the cells and isolate the nuclei.

    • Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the histone acetylation mark.

    • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

    • Wash the beads with buffers of increasing stringency to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking:

    • Elute the immunoprecipitated chromatin from the beads.

    • Reverse the formaldehyde crosslinks by heating in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the ChIP DNA.

    • Prepare a sequencing library from the purified DNA (end-repair, A-tailing, adapter ligation, and PCR amplification).

  • Sequencing and Data Analysis:

    • Sequence the library on a next-generation sequencing platform.

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of the genome enriched for the histone acetylation mark.

ChIP_Seq_Workflow Crosslinking Crosslinking & Cell Lysis Sonication Chromatin Sonication Crosslinking->Sonication IP Immunoprecipitation with specific antibody Sonication->IP Washing Washing IP->Washing Elution Elution & Reverse Crosslinking Washing->Elution Purification DNA Purification Elution->Purification LibraryPrep Sequencing Library Preparation Purification->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing Analysis Data Analysis Sequencing->Analysis

Caption: Workflow for ChIP-Seq analysis of histone acetylation.

Broader Implications and Future Directions

The discovery of this compound's role as a specific substrate for HDAC10 and its ability to modulate HAT activity has profound implications for our understanding of gene regulation and cellular homeostasis. Dysregulation of polyamine metabolism is a hallmark of various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[4][26] The link between this compound and histone acetylation suggests that altered polyamine levels could directly contribute to the epigenetic dysregulation observed in these pathologies.

For drug development professionals, the enzymes in the this compound metabolic pathway present novel therapeutic targets. Selective inhibitors of HDAC10 could be used to increase intracellular levels of this compound, potentially impacting cell growth and survival, particularly in cancers that are dependent on polyamine metabolism.[6][9][27] Conversely, targeting the acetylation of spermidine by HATs could also be a viable strategy to modulate polyamine pools and their downstream effects.

Future research should focus on several key areas:

  • Elucidating the full spectrum of HATs responsible for N8-acetylation of spermidine in different cellular contexts.

  • Identifying the specific gene targets that are regulated by the this compound-histone acetylation axis.

  • Developing potent and selective small molecule modulators of HDAC10 and the relevant HATs.

  • Investigating the therapeutic potential of targeting this pathway in various disease models.

References

An In-Depth Technical Guide to the Enzymatic Synthesis of N8-Acetylspermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N8-acetylspermidine is a monoacetylated derivative of the polyamine spermidine (B129725), acetylated at the N8 position. Unlike its more extensively studied isomer, N1-acetylspermidine, which is a key intermediate in polyamine catabolism, this compound plays distinct roles in cellular physiology and pathology. Its synthesis is a critical step in specific biological pathways, and its dysregulation has been implicated in various diseases, including cancer and cardiovascular conditions. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, including the key enzymes involved, their kinetic properties, detailed experimental protocols for its synthesis and quantification, and its role in relevant signaling pathways.

Key Enzymes in this compound Synthesis

The primary enzyme responsible for the synthesis of this compound is the histone acetyltransferase KAT2B , also known as p300/CBP-associated factor (P/CAF) . While primarily recognized for its role in acetylating histones and other protein substrates, KAT2B exhibits specific activity towards spermidine, catalyzing the transfer of an acetyl group from acetyl-CoA to the N8 position of spermidine.[1][2][3][4] Another enzyme, a cytosolic spermidine N8-acetyltransferase, has been identified, suggesting the existence of dedicated enzymes for this modification.[5]

It is crucial to distinguish the N8-acetylation from the N1-acetylation of spermidine, which is catalyzed by spermidine/spermine N1-acetyltransferase (SSAT). The two isomers have different metabolic fates and biological functions.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for the enzymes involved in the synthesis and metabolism of this compound.

Table 1: Kinetic Parameters of Human Histone Acetyltransferase KAT2B (P/CAF)

SubstrateKm (µM)Reference
Spermidine2.29[3][4]
Acetyl-CoA1.74[3][4]

Table 2: Kinetic Parameters of Rat Liver Spermidine/Spermine N1-Acetyltransferase (SSAT)

Substrate/InhibitorParameterValueReference
SpermidineKm130 µM[8]
This compoundKi0.4 mM[8]
N1-acetylspermidineKi6.6 mM[8]

Table 3: Performance Characteristics of this compound Quantification Methods

MethodMatrixLimit of Quantification (LOQ) / RangeReference
LC-MS/MSPlasma, Urine, Saliva37.5 pg/mL[9]
ELISAPlasma, Cell Culture Supernatant2.4 – 93.75 nM[10]

Signaling Pathways and Biological Roles

This compound is increasingly recognized as a significant signaling molecule and biomarker in various pathological conditions.

Role in Cancer

In the context of cancer, particularly in the tumor microenvironment, extracellular this compound can be taken up by cancer cells.[11] Inside the cell, the enzyme histone deacetylase 10 (HDAC10) specifically deacetylates this compound back to spermidine.[11][12] This process can replenish intracellular polyamine pools, thereby supporting tumor cell growth and proliferation, especially when de novo polyamine synthesis is inhibited by drugs like difluoromethylornithine (DFMO).[11] This makes HDAC10 a potential therapeutic target to enhance the efficacy of polyamine-blocking therapies.[11]

Role of this compound in Cancer Cell Proliferation cluster_extracellular Tumor Microenvironment cluster_intracellular Cancer Cell Extracellular_N8_AcSpd Extracellular This compound N8_AcSpd This compound Extracellular_N8_AcSpd->N8_AcSpd Uptake Spermidine Spermidine N8_AcSpd->Spermidine Deacetylation HDAC10 HDAC10 HDAC10->Spermidine Proliferation Cell Proliferation and Survival Spermidine->Proliferation Supports DFMO DFMO (Polyamine Synthesis Inhibitor) Polyamine_Synthesis De Novo Polyamine Synthesis DFMO->Polyamine_Synthesis Inhibits Polyamine_Synthesis->Spermidine

Role of this compound in Cancer.
Role in Cardiovascular Disease

Elevated levels of this compound have been identified as a biomarker in ischemic cardiomyopathy.[2][13] In this condition, increased intracellular polyamine turnover leads to the formation and subsequent excretion of this compound from cardiomyocytes.[6] Its plasma concentration, therefore, reflects intracellular polyamine activity and is associated with adverse outcomes in patients with ischemic heart failure.[2][14]

This compound as a Biomarker in Ischemic Cardiomyopathy cluster_cardiomyocyte Cardiomyocyte cluster_circulation Circulation Ischemia Ischemia/ Reperfusion Injury Polyamine_Metabolism Increased Polyamine Metabolism Ischemia->Polyamine_Metabolism Spermidine Spermidine Polyamine_Metabolism->Spermidine N8_AcSpd_Intra This compound Spermidine->N8_AcSpd_Intra Acetylation N8_AcSpd_Plasma Plasma This compound N8_AcSpd_Intra->N8_AcSpd_Plasma Excretion NAT8 Spermidine N8-Acetyltransferase NAT8->N8_AcSpd_Intra Experimental Workflow for this compound Synthesis and Analysis Start Start Reaction_Setup 1. Set up Enzymatic Reaction (KAT2B, Spermidine, Acetyl-CoA) Start->Reaction_Setup Incubation 2. Incubate at 37°C Reaction_Setup->Incubation Quench 3. Quench Reaction Incubation->Quench Purification 4. Purify this compound (Optional, e.g., SPE) Quench->Purification Analysis 5. Analysis Purification->Analysis Activity_Assay Activity Assay (e.g., DTNB) Analysis->Activity_Assay Quantification Quantification (e.g., LC-MS/MS) Analysis->Quantification End End Activity_Assay->End Quantification->End

References

N8-Acetylspermidine: A Pivotal Precursor in Polyamine Homeostasis and a Target for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for a myriad of cellular processes, from cell growth and differentiation to the regulation of gene expression. The precise control of intracellular polyamine concentrations is critical for normal cellular function, and its dysregulation is a hallmark of various pathological states, including cancer. The metabolic pathways governing polyamine levels are complex, involving intricate networks of biosynthesis, catabolism, and transport. Within this network, N8-acetylspermidine emerges as a key metabolite, acting as a precursor for the synthesis of other essential polyamines and serving as a critical node in the regulation of polyamine homeostasis. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing the enzymatic pathways, quantitative data, and experimental methodologies relevant to its study.

The Metabolic Fate of this compound: A Recyclable Precursor

This compound is primarily formed through the acetylation of spermidine. This reaction is catalyzed by various N-acetyltransferases, with spermidine/spermine N1-acetyltransferase (SSAT) being a key enzyme in this process, although other acetyltransferases may also contribute. Once formed, this compound is not a metabolic dead-end. Instead, it serves as a readily available precursor that can be channeled back into the polyamine pool.

The principal pathway for the conversion of this compound to other polyamines is through deacetylation, which regenerates spermidine. This crucial step is predominantly catalyzed by histone deacetylase 10 (HDAC10), a Zn2+-dependent hydrolase with high specificity for this compound.[1][2] The regenerated spermidine can then follow several metabolic routes:

  • Conversion to Spermine: Spermidine can be further aminopropylated by spermine synthase (SMS) to produce spermine, the largest of the canonical polyamines.

  • Catabolism to Putrescine: Spermidine can be acetylated at the N1 position by SSAT to form N1-acetylspermidine. This molecule is then oxidized by polyamine oxidase (PAO) to yield putrescine, which can re-enter the polyamine biosynthetic pathway.[3]

  • Cellular Functions: Regenerated spermidine can also directly participate in its various biological functions, such as regulating transcription and translation.

This cycle of acetylation and deacetylation provides a dynamic mechanism for regulating the intracellular concentrations of spermidine and, consequently, spermine and putrescine.

Enzymology of this compound Metabolism

The conversion of this compound is governed by a specific set of enzymes whose kinetic properties are crucial for understanding the dynamics of polyamine flux.

Histone Deacetylase 10 (HDAC10)

HDAC10 is the primary enzyme responsible for the deacetylation of this compound to spermidine.[2][4] It exhibits a remarkable substrate specificity for this compound over N1-acetylspermidine and acetylated lysine (B10760008) residues in histones, highlighting its specialized role in polyamine metabolism.[2]

Spermidine/Spermine N1-Acetyltransferase (SSAT)

SSAT is a key enzyme in polyamine catabolism and also contributes to the formation of N-acetylated polyamines, including this compound. The expression of SSAT is highly inducible by polyamines and their analogs, providing a feedback mechanism to control polyamine levels.[5][6]

Polyamine Oxidase (PAO)

While not directly acting on this compound, PAO is a critical enzyme in the downstream metabolism of the polyamine pool. It oxidizes N1-acetylspermidine, a product of spermidine acetylation, to putrescine.[3][7]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound metabolism.

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

EnzymeSubstrateSpeciesKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
HDAC10 This compoundDanio rerio (zebrafish)130 ± 201.8 ± 0.11.4 x 104[2]
SSAT1 SpermidineHomo sapiens440 ± 5022 ± 15.0 x 104[8]
SSAT1 SpermineHomo sapiens110 ± 105.4 ± 0.24.9 x 104[8]
SMO SpermineHomo sapiens-6.6 ± 0.2-[9]
PAO (Yeast) N1-acetylspermineSaccharomyces cerevisiae4841410-[10]

Table 2: Intracellular Concentrations of Polyamines and this compound in Cancer Cell Lines

Cell LineThis compound (pmol/106 cells)Spermidine (pmol/106 cells)Spermine (pmol/106 cells)Putrescine (pmol/106 cells)Reference(s)
HCT116 (WT) ~10-20~1500-2500~2000-3000~100-200[11][12]
HCT116 (HDAC10 KO) Significantly IncreasedNo Significant ChangeNo Significant Change-[11]
HeLa (WT) <10~1000-1500~1500-2000~50-100[11]
HeLa (HDAC10 KO) Significantly IncreasedNo Significant ChangeNo Significant Change-[11]
SMMC7721 (Vector) -~4000~6000~300[13]
SMMC7721 (SSAT) -~2000~3000~150[13]
HepG2 (Vector) -~3000~4500~250[13]
HepG2 (SSAT) -~1500~2000~100[13]

Experimental Protocols

Quantification of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the analysis of polyamines, including this compound, in cell extracts.

Materials:

  • Perchloric acid (PCA), 0.2 M

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Saturated sodium carbonate solution

  • Proline (100 mg/mL in water)

  • Toluene (B28343)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Heptanesulfonic acid

  • Polyamine standards (putrescine, spermidine, spermine, N1-acetylspermidine, this compound)

  • C18 reverse-phase HPLC column

Procedure:

  • Cell Lysis: Harvest cells and wash with PBS. Resuspend the cell pellet in a known volume of ice-cold 0.2 M PCA.

  • Protein Precipitation: Sonicate the cell suspension on ice and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Derivatization:

    • Transfer a known volume of the supernatant to a new tube.

    • Add saturated sodium carbonate solution to make the solution alkaline.

    • Add dansyl chloride solution and vortex vigorously.

    • Incubate in the dark at 60°C for 1 hour.

    • Add proline solution to react with excess dansyl chloride.

  • Extraction: Add toluene, vortex, and centrifuge to separate the phases. Collect the upper toluene phase containing the dansylated polyamines.

  • HPLC Analysis:

    • Evaporate the toluene extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in acetonitrile.

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the dansylated polyamines using a gradient of acetonitrile in water containing heptanesulfonic acid.

    • Detect the derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm).

  • Quantification: Determine the concentration of each polyamine by comparing the peak areas to a standard curve generated with known concentrations of polyamine standards.

Cell Viability Assay: DFMO Treatment and Polyamine Rescue

This assay is used to assess the dependence of cell growth on de novo polyamine biosynthesis and the ability of exogenous polyamines, including this compound, to rescue cells from cytostasis induced by the ornithine decarboxylase inhibitor, difluoromethylornithine (DFMO).

Materials:

  • Cell culture medium and supplements

  • DFMO solution

  • Polyamine solutions (putrescine, spermidine, this compound)

  • Cell viability reagent (e.g., resazurin, MTS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • DFMO Treatment: The following day, replace the medium with fresh medium containing a predetermined concentration of DFMO (e.g., 5 mM).

  • Polyamine Rescue: To designated wells, add the polyamine to be tested (e.g., this compound) at various concentrations. Include control wells with DFMO alone and untreated cells.

  • Incubation: Incubate the plate for the desired period (e.g., 72-96 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the data to the untreated control wells to determine the percentage of cell viability. Plot the cell viability as a function of the concentration of the rescuing polyamine.

In Vitro HDAC10 Activity Assay

This fluorometric assay measures the deacetylase activity of HDAC10 using a specific substrate.

Materials:

  • Recombinant human HDAC10

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC10 substrate (e.g., a commercially available this compound derivative with a fluorophore)

  • Developer solution (containing a protease like trypsin)

  • HDAC inhibitor (e.g., Trichostatin A) for control

  • 96-well black microplate

Procedure:

  • Reaction Setup: In a 96-well plate, add the HDAC assay buffer.

  • Enzyme Addition: Add a known amount of recombinant HDAC10 to the wells. Include wells without enzyme as a background control.

  • Reaction Initiation: Add the fluorogenic HDAC10 substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Incubate for a short period (e.g., 10-15 minutes) and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. The fluorescence intensity is proportional to the HDAC10 activity.

Visualizations

Biochemical Pathways

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS SSAT_N8 SSAT / other NATs Spermidine->SSAT_N8 SSAT_N1 SSAT Spermidine->SSAT_N1 N8_AcSpermidine This compound HDAC10 HDAC10 N8_AcSpermidine->HDAC10 Spermine Spermine N1_AcSpermidine N1-Acetylspermidine PAO PAO N1_AcSpermidine->PAO ODC->Putrescine SRM->Spermidine SMS->Spermine SSAT_N8->N8_AcSpermidine HDAC10->Spermidine SSAT_N1->N1_AcSpermidine PAO->Putrescine

Caption: The central role of this compound in polyamine metabolism.

Experimental Workflow

DFMO_Rescue_Workflow start Seed cells in 96-well plate treat Treat with DFMO +/- this compound start->treat incubate Incubate for 72-96 hours treat->incubate add_reagent Add cell viability reagent incubate->add_reagent measure Measure absorbance/fluorescence add_reagent->measure analyze Analyze data and plot results measure->analyze

Caption: Workflow for a DFMO rescue experiment with this compound.

Conclusion and Future Directions

This compound stands as a critical regulatory junction in the intricate web of polyamine metabolism. Its role as a recyclable precursor for spermidine, and subsequently spermine and putrescine, underscores the dynamic nature of polyamine homeostasis. The enzymes that govern its formation and breakdown, particularly HDAC10 and SSAT, represent promising targets for therapeutic intervention in diseases characterized by dysregulated polyamine metabolism, such as cancer.

For researchers and drug development professionals, a thorough understanding of the biochemical pathways, enzyme kinetics, and cellular dynamics of this compound is paramount. The experimental protocols provided in this guide offer a starting point for investigating the role of this important metabolite in various biological contexts.

Future research should focus on further elucidating the specific roles of different N-acetyltransferases in the production of this compound, exploring the regulation of HDAC10 activity in different cellular contexts, and developing more potent and selective inhibitors of the enzymes involved in this compound metabolism. Such efforts will undoubtedly pave the way for novel therapeutic strategies targeting the polyamine metabolic network for the treatment of cancer and other proliferative diseases.

References

Physiological Concentrations and Analysis of N8-Acetylspermidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N8-acetylspermidine is a monoacetylated polyamine that plays a role in the complex regulation of polyamine homeostasis. Polyamines, including spermidine (B129725), spermine, and their precursor putrescine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. The acetylation of polyamines is a critical step in their catabolism and excretion, catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). While N1-acetylspermidine is the more common product of spermidine acetylation and a precursor for its conversion back to putrescine, this compound is also formed and is considered a terminal catabolite that is primarily excreted from the cell.

Under normal physiological conditions, intracellular concentrations of this compound are typically low, as it is rapidly exported from the cell.[1] However, elevated levels in tissues and biofluids have been associated with various pathological states, including cancer and inflammatory conditions, making it a potential biomarker of interest.[2] This technical guide provides an in-depth overview of the reported physiological concentrations of this compound, detailed experimental protocols for its quantification, and a visualization of its metabolic context.

Data Presentation: Quantitative Concentrations of this compound

The following tables summarize the reported concentrations of this compound in various human tissues and biofluids. It is important to note that much of the available data comes from studies on disease states, with information on baseline physiological levels in healthy tissues being less common.

Table 1: this compound Concentrations in Human Plasma

ConditionConcentration (nmol/L)NotesReference
Coronary Artery Disease (without ICM)8.29 (median)Interquartile Range: 5.91–11.42 nmol/L[3][4]
Ischemic Cardiomyopathy (ICM)10.39 (median)Interquartile Range: 7.21–17.75 nmol/L[3][4]

Table 2: this compound Concentrations in Human Tissues

TissueConditionConcentration (nmol/g wet weight)NotesReference
ColonColorectal CancerDetectableNot detected in unaffected colon tissue.
ColonSevere Ulcerative ColitisSignificantly enhancedCompared to healthy controls.[2]
BreastNormalNot detected-
BreastBreast Cancer0.6 ± 0.1 (mean ± S.E.)Detected in 32 of 54 tumors.

Table 3: this compound Concentrations in Human Urine

ConditionConcentration (nmol/mg creatinine)NotesReference
Healthy Controls-Present in all samples.
Colorectal CancerSignificantly increasedCompared to healthy controls.

Signaling Pathways

This compound is a product of the polyamine metabolism pathway. This pathway is a tightly regulated process involving biosynthesis, catabolism, and transport of polyamines. The acetylation of spermidine is a key catabolic step.

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SPDS SPDS Putrescine->SPDS Spermidine Spermidine SPMS SPMS Spermidine->SPMS SSAT SSAT Spermidine->SSAT Spermine Spermine N1_Acetylspermidine N1-Acetylspermidine PAOX PAOX N1_Acetylspermidine->PAOX N8_Acetylspermidine This compound Excretion Excretion N8_Acetylspermidine->Excretion ODC->Putrescine SPDS->Spermidine SPMS->Spermine SSAT->N1_Acetylspermidine SSAT->N8_Acetylspermidine PAOX->Putrescine

Polyamine Metabolism Pathway

Experimental Protocols

Accurate quantification of this compound requires sensitive and specific analytical methods. The most common techniques are High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

General Experimental Workflow for this compound Quantification

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Tissue_Homogenization Tissue Homogenization (if applicable) Acid_Precipitation Protein Precipitation (e.g., Perchloric Acid) Tissue_Homogenization->Acid_Precipitation Extraction Extraction of Polyamines Acid_Precipitation->Extraction Derivatization Derivatization (for HPLC-Fluorescence) Extraction->Derivatization Optional Chromatography Chromatographic Separation (HPLC or LC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (Fluorescence or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Standard Curve) Integration->Quantification

Quantification Workflow
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method relies on the chemical derivatization of polyamines to make them fluorescent, allowing for sensitive detection.

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer.

    • Precipitate proteins using an acid, such as perchloric acid (PCA).

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • The supernatant, containing the polyamines, is then neutralized.

  • Derivatization:

    • React the polyamine-containing extract with a derivatizing agent. Common agents include:

      • Dansyl Chloride: Reacts with primary and secondary amino groups to form highly fluorescent dansyl-polyamines.

      • 9-fluorenylmethyl chloroformate (FMOC): Also reacts with amino groups to yield fluorescent derivatives.

  • HPLC Separation:

    • Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the derivatized polyamines using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.

  • Fluorescence Detection:

    • Monitor the column effluent with a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification:

    • Identify and quantify the this compound peak by comparing its retention time and area to those of a known standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and does not typically require derivatization.

  • Sample Preparation:

    • Homogenize tissue or biofluid samples.

    • Perform protein precipitation, often with a solvent like acetonitrile (B52724) or methanol, which may also contain an internal standard (e.g., a stable isotope-labeled version of this compound).

    • Centrifuge and collect the supernatant for analysis.

  • LC Separation:

    • Inject the sample extract onto an appropriate LC column, often a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like polyamines.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and then fragmenting it to produce specific product ions.

    • The specific precursor-to-product ion transition for this compound is monitored, providing high selectivity.

  • Quantification:

    • Quantify this compound by comparing the area of its MRM peak to that of the internal standard and a standard curve generated from known concentrations of the analyte.[5]

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits provide a high-throughput method for the quantification of this compound, particularly in biofluids.

  • Principle:

    • This is a competitive immunoassay. This compound in the sample competes with a fixed amount of labeled this compound for binding to a limited number of antibodies coated on a microplate.

  • General Protocol:

    • Sample Preparation: Samples (e.g., plasma, serum) may require a precipitation and/or derivatization step as specified by the kit manufacturer.

    • Assay Procedure:

      • Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.

      • Add the enzyme-conjugated this compound to each well.

      • Incubate to allow for competitive binding.

      • Wash the plate to remove unbound reagents.

      • Add a substrate that reacts with the enzyme to produce a colored product.

      • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

    • Quantification:

      • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

      • Calculate the concentration of this compound in the samples by comparing their absorbance to a standard curve generated from the standards.

Conclusion

This compound is an important, albeit typically low-abundance, metabolite in the polyamine pathway. Its quantification in tissues and biofluids is of growing interest due to its potential as a biomarker for various diseases. While baseline physiological concentrations in many healthy tissues are not well-established, robust analytical methods such as HPLC with fluorescence detection, LC-MS/MS, and ELISA are available for its accurate measurement. Further research into the physiological and pathophysiological roles of this compound will be greatly aided by the application of these sensitive and specific analytical techniques.

References

The Pivotal Role of N8-Acetylspermidine in Cell Growth and Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N8-acetylspermidine, a key metabolite in the polyamine pathway, is emerging as a critical regulator of fundamental cellular processes, including cell growth and differentiation. Polyamines, such as spermidine (B129725) and spermine, are essential for normal cell function, and their intracellular concentrations are tightly controlled through a complex network of synthesis, catabolism, and transport. This compound, once considered primarily an excretion product, is now understood to have significant biological activities. This technical guide provides an in-depth analysis of this compound's involvement in cell proliferation and differentiation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways and metabolic routes through which it exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the polyamine pathway.

Introduction to this compound and Polyamine Metabolism

Polyamines are ubiquitous polycations that play essential roles in a wide array of cellular functions, including DNA and protein synthesis, cell cycle progression, and the regulation of gene expression.[1] The intracellular levels of polyamines are meticulously regulated. This compound is a monoacetylated derivative of the polyamine spermidine. It is formed through the action of spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism.[2][3][4] While N1-acetylspermidine is typically oxidized back to putrescine, this compound was initially thought to be primarily destined for excretion from the cell.[5] However, emerging evidence indicates that this compound possesses intrinsic biological activities and plays a significant role in modulating cell growth and differentiation. A key enzyme in this process is histone deacetylase 10 (HDAC10), which can deacetylate this compound back to spermidine, thereby replenishing the intracellular polyamine pool and supporting tumor cell growth under conditions of polyamine depletion.[5][6][7]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound and its analogs on cell differentiation and viability.

Cell LineCompoundConcentrationEffectReference
HL-60 (Human Promyelocytic Leukemia)This compound3 µM25-35% differentiation[8]
HL-60 (Human Promyelocytic Leukemia)This compound15 µM80-90% differentiation[8]
HL-60 (Human Promyelocytic Leukemia)N1-acetylspermidineUp to 1.2 mMNo differentiation[8]
Cell LineCompoundIC50 ValueEffectReference
L1210 (Murine Leukemia)N8-aziridinylspermidine0.31 µMCytotoxic[9]
HL-60 (Human Promyelocytic Leukemia)N8-aziridinylspermidine0.30 µMCytotoxic[9]
L1210 (Murine Leukemia)N1-aziridinylspermidine0.15 µMCytotoxic[9]
HL-60 (Human Promyelocytic Leukemia)N1-aziridinylspermidine0.11 µMCytotoxic[9]

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways directly activated by this compound are an active area of research. However, its role within the broader context of polyamine metabolism provides significant insights into its mechanisms of action.

Polyamine Metabolism and its Regulation

The metabolic pathway of polyamines is a critical determinant of cell fate. The diagram below illustrates the central role of this compound in this network.

Polyamine_Metabolism cluster_feedback Feedback Inhibition Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS N1_Acetylspermidine N1_Acetylspermidine Spermidine->N1_Acetylspermidine SSAT N8_Acetylspermidine N8_Acetylspermidine Spermidine->N8_Acetylspermidine SSAT ODC ODC Spermidine->ODC Spermine->ODC N1_Acetylspermidine->Putrescine PAO N8_Acetylspermidine->Spermidine HDAC10 Excretion Excretion N8_Acetylspermidine->Excretion HDAC10 HDAC10 SSAT SSAT PAO PAO SRM SRM SMS SMS

Polyamine metabolism pathway highlighting this compound.
Involvement in Cancer Cell Growth and Proliferation

Dysregulation of polyamine metabolism is a hallmark of cancer.[10] Cancer cells often exhibit elevated levels of polyamines, which are necessary to sustain their high rates of proliferation. The acetylation of spermidine to this compound by SSAT can lead to its excretion, thus depleting intracellular polyamine pools and inhibiting tumor growth.[2] However, the discovery that HDAC10 can reverse this process highlights a potential mechanism for cancer cells to maintain polyamine homeostasis and evade growth inhibition.[6][7] This interplay suggests that targeting HDAC10 could be a viable therapeutic strategy to enhance the efficacy of polyamine depletion therapies.

Role in Cell Differentiation

This compound has been shown to be a potent inducer of differentiation in specific cell lineages. In human promyelocytic leukemia (HL-60) cells, this compound induces differentiation into mature granulocytes, an effect not observed with its isomer, N1-acetylspermidine.[8] Furthermore, in the rat pheochromocytoma cell line (PC12), an established model for neuronal differentiation, elevation of intracellular this compound levels, either through direct addition or by inhibition of its deacetylase, leads to neurite outgrowth and increased dopamine (B1211576) content, both markers of neuronal differentiation.[5][11] This suggests a specific role for this compound in initiating or promoting differentiation programs in certain cell types. The signaling pathways downstream of this compound that mediate these effects are still under investigation but may involve the modulation of transcription factors critical for lineage commitment.

The diagram below illustrates a potential signaling cascade initiated by the regulation of polyamine levels, which can influence cell growth and differentiation through pathways such as AKT/β-catenin.

Signaling_Pathway Polyamines Polyamines SSAT SSAT Polyamines->SSAT AKT AKT Polyamines->AKT Regulates N8_Acetylspermidine N8_Acetylspermidine SSAT->N8_Acetylspermidine Acetylation HDAC10 HDAC10 N8_Acetylspermidine->HDAC10 HDAC10->Polyamines Deacetylation GSK3b GSK3b AKT->GSK3b Inhibits beta_catenin beta_catenin GSK3b->beta_catenin Inhibits (Degradation) TCF_LEF TCF_LEF beta_catenin->TCF_LEF Activates Cell_Growth Cell_Growth TCF_LEF->Cell_Growth Differentiation Differentiation TCF_LEF->Differentiation

Polyamine metabolism's influence on AKT/β-catenin signaling.

Experimental Protocols

Quantification of Intracellular this compound by HPLC

This protocol describes the analysis of polyamines, including this compound, in biological samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

  • Perchloric acid (PCA)

  • Dansyl chloride

  • Acetone

  • Toluene (B28343)

  • Proline

  • HPLC system with a C18 reverse-phase column and a fluorescence detector

  • This compound standard

Procedure:

  • Sample Preparation: Homogenize cell pellets or tissues in ice-cold 0.2 M PCA.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Collect the supernatant containing the polyamines.

  • Derivatization: Mix an aliquot of the supernatant with an equal volume of saturated sodium carbonate and dansyl chloride solution in acetone.

  • Incubate the mixture at 60°C for 1 hour in the dark.

  • Add proline to the mixture to react with excess dansyl chloride.

  • Extract the dansylated polyamines with toluene.

  • Evaporate the toluene phase to dryness and reconstitute the residue in the mobile phase.

  • HPLC Analysis: Inject the sample onto the HPLC system.

  • Separate the dansylated polyamines using a gradient of acetonitrile (B52724) in water.

  • Detect the fluorescent derivatives with an excitation wavelength of 340 nm and an emission wavelength of 515 nm.

  • Quantify this compound by comparing the peak area to a standard curve generated with the this compound standard.

Cell Viability Assay (MTT Assay)

This protocol provides a method for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Neurite Outgrowth Assay in PC12 Cells

This protocol outlines a method to quantify the effect of this compound on neuronal differentiation.[3][12][13]

Materials:

  • PC12 cells

  • Cell culture plates coated with an appropriate substrate (e.g., collagen or poly-L-lysine)

  • Differentiation medium (low serum medium containing Nerve Growth Factor, NGF)

  • This compound

  • Microscope with a camera and image analysis software

Procedure:

  • Cell Seeding: Plate PC12 cells on coated plates in growth medium.

  • Induction of Differentiation: After cell attachment, replace the growth medium with differentiation medium containing a suboptimal concentration of NGF.

  • Treatment: Add various concentrations of this compound to the differentiation medium.

  • Incubation: Incubate the cells for a period of 2-7 days to allow for neurite extension.

  • Image Acquisition: Capture images of the cells using a phase-contrast or fluorescence microscope.

  • Quantification: Use image analysis software to measure neurite length. A common metric is the percentage of cells with neurites longer than the cell body diameter or the average total neurite length per cell.[3][12]

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for investigating the role of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Select Cell Line (e.g., Cancer, Neuronal) culture Culture Cells start->culture treat Treat with this compound (Dose-response) culture->treat prolif Proliferation Assay (e.g., MTT, BrdU) treat->prolif diff Differentiation Assay (e.g., Neurite Outgrowth, Marker Expression) treat->diff hplc Metabolite Analysis (HPLC) treat->hplc western Protein Expression (Western Blot) treat->western qpcr Gene Expression (qPCR) treat->qpcr analyze Analyze Data and Draw Conclusions prolif->analyze diff->analyze hplc->analyze western->analyze qpcr->analyze

General experimental workflow for studying this compound.

Logical_Relationship N8_AcSpd This compound Polyamine_Pool Intracellular Polyamine Pool N8_AcSpd->Polyamine_Pool Deacetylation by HDAC10 Signaling Signaling Pathways (e.g., AKT/β-catenin) N8_AcSpd->Signaling Modulates Cell_Growth Cell Growth Polyamine_Pool->Cell_Growth Promotes Cell_Diff Cell Differentiation Polyamine_Pool->Cell_Diff Regulates Gene_Exp Gene Expression Signaling->Gene_Exp Alters Gene_Exp->Cell_Growth Regulates Gene_Exp->Cell_Diff Regulates HDAC10 HDAC10 HDAC10->N8_AcSpd Deacetylates

Logical relationships of this compound's cellular effects.

Conclusion

This compound is a multifaceted molecule with significant implications for cell growth and differentiation. Its role extends beyond that of a simple metabolic byproduct, actively participating in the regulation of cellular processes. The interplay between this compound and HDAC10 presents a compelling target for therapeutic intervention, particularly in the context of cancer. Further elucidation of the specific signaling pathways directly modulated by this compound will undoubtedly open new avenues for drug discovery and a deeper understanding of fundamental cell biology. This guide provides a solid foundation for researchers and drug development professionals to navigate the complexities of this compound's function and its potential as a therapeutic target.

References

Preliminary Studies on the Therapeutic Potential of N8-Acetylspermidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N8-acetylspermidine (N8-AcSpd) is a naturally occurring polyamine that has emerged as a molecule of significant interest in various therapeutic areas. As a metabolite of spermidine (B129725), N8-AcSpd plays a crucial role in polyamine homeostasis, a pathway frequently dysregulated in numerous pathologies, including cancer, cardiovascular diseases, and neurological disorders. This technical guide provides a comprehensive overview of the preliminary studies on the therapeutic potential of N8-AcSpd, focusing on its mechanism of action, relevant signaling pathways, and preclinical findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Role in Cancer Biology and Potential as a Therapeutic Target

Recent studies have elucidated a critical role for N8-AcSpd in cancer cell proliferation, primarily through its interaction with Histone Deacetylase 10 (HDAC10). This interaction presents a novel avenue for therapeutic intervention.

The HDAC10-N8-Acetylspermidine Axis in Cancer Cell Growth

HDAC10 is a class IIb histone deacetylase that exhibits high specificity for deacetylating N8-AcSpd, converting it back to spermidine.[1][2] This process is crucial for maintaining the intracellular pool of polyamines, which are essential for cell growth and proliferation.[1][3] In the context of cancer, tumor cells often have an increased demand for polyamines to sustain their rapid proliferation.

Some anticancer strategies involve the use of agents like α-difluoromethylornithine (DFMO), which inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.[1][3] However, cancer cells can often circumvent this inhibition by importing extracellular polyamines, including N8-AcSpd.[1][3] Once inside the cell, HDAC10 deacetylates N8-AcSpd to replenish the spermidine pool, thereby rescuing cell growth and diminishing the efficacy of DFMO.[1][3]

This reliance of cancer cells on the HDAC10-N8-AcSpd axis for survival under polyamine-depleted conditions highlights HDAC10 as a promising therapeutic target. Inhibition of HDAC10 would prevent the conversion of salvaged N8-AcSpd into spermidine, thus synergizing with polyamine biosynthesis inhibitors to induce cancer cell cytostasis.

Quantitative Data: Rescue of Cancer Cell Growth

Direct IC50 values for this compound's cytotoxic effects on cancer cell lines are not extensively reported in the reviewed literature. Instead, studies have focused on its ability to rescue cell growth in the presence of polyamine biosynthesis inhibitors like DFMO. The following table summarizes the quantitative data from such a study using HCT116 human colon cancer cells.

Cell LineTreatmentN8-AcSpd Concentration (µM)% Growth Rescue (Relative to no DFMO)Reference
HCT116 (WT HDAC10)5 mM DFMO1~20%[3]
5~60%[3]
10~80%[3]
50~100%[3]
HCT116 (HDAC10 KO)5 mM DFMO1 - 50No significant rescue[3]
Experimental Protocol: HCT116 Cell Growth Rescue Assay

This protocol details the methodology used to assess the ability of N8-AcSpd to rescue the growth of HCT116 cells from DFMO-induced cytostasis.[3]

1. Cell Culture:

  • HCT116 wild-type (WT) and HDAC10 knockout (KO) cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing 5 mM DFMO.

  • This compound is added to the wells at final concentrations ranging from 1 µM to 50 µM.

  • Cells are incubated for 96 hours.

  • Cell viability is assessed using a CellTiter-Blue® Cell Viability Assay according to the manufacturer's instructions.

3. Data Analysis:

  • Fluorescence is measured to determine cell viability.

  • The percentage of growth rescue is calculated relative to control cells not treated with DFMO.

Signaling Pathway and Experimental Workflow Diagrams

Polyamine_Metabolism_and_HDAC10_Action cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism & Salvage Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine (B22157) Spermine Spermidine->Spermine Spermine Synthase logic Tumor cells under DFMO treatment upregulate polyamine import. Imported N8-AcSpd is deacetylated by HDAC10, replenishing spermidine and promoting survival. N8_AcSpd This compound Spermidine_cat Spermidine N8_AcSpd->Spermidine_cat HDAC10 (Cytosolic) Spermidine_cat->N8_AcSpd Spermidine N8-Acetyltransferase (Nuclear) N1_AcSpd N1-Acetylspermidine Spermidine_cat->N1_AcSpd SSAT1 Putrescine_cat Putrescine N1_AcSpd->Putrescine_cat PAOX DFMO DFMO ODC ODC DFMO->ODC HDAC10_inhibitor HDAC10 Inhibitor HDAC10 HDAC10 HDAC10_inhibitor->HDAC10 Extracellular Extracellular This compound Extracellular->N8_AcSpd Import

Figure 1: Polyamine metabolism and the role of HDAC10 in cancer cells.

HCT116_Growth_Rescue_Workflow start Seed HCT116 cells (WT and HDAC10 KO) in 96-well plates overnight Incubate overnight start->overnight treatment Treat with 5 mM DFMO + varying concentrations of This compound (1-50 µM) overnight->treatment incubation Incubate for 96 hours treatment->incubation assay Add CellTiter-Blue® reagent incubation->assay measure Measure fluorescence assay->measure analysis Calculate % growth rescue relative to no DFMO control measure->analysis

Figure 2: Experimental workflow for HCT116 cell growth rescue assay.

Biomarker Potential in Ischemic Cardiomyopathy

Elevated levels of N8-AcSpd have been identified as a potential biomarker for adverse outcomes in patients with ischemic cardiomyopathy (ICM).

This compound in Cardiac Ischemia and Apoptosis

Polyamines are known to be key mediators in the cellular stress response to ischemia, regulating processes like apoptosis and autophagy.[4] During ischemic events in the heart, there is an increased turnover of polyamines, leading to the acetylation of spermidine to N8-AcSpd, which is then excreted from the cells.[4] This makes circulating N8-AcSpd a potential indicator of intracellular polyamine activity and ischemic cardiac injury.

Studies have shown that higher plasma levels of N8-AcSpd are associated with increased mortality and a greater risk of incident heart failure in patients with ICM, independent of traditional cardiac biomarkers.[4][5][6] This suggests that N8-AcSpd could serve as a valuable prognostic marker in this patient population.

Quantitative Data: this compound Levels in Ischemic Cardiomyopathy Patients

The following table summarizes the plasma concentrations of N8-AcSpd in patients with and without ischemic cardiomyopathy.

Patient CohortMedian Plasma N8-AcSpd (nmol/L)Interquartile Range (nmol/L)p-valueReference
Ischemic Cardiomyopathy (ICM)10.397.21–17.75<0.001[5][6]
Coronary Artery Disease without ICM8.295.91–11.42[5][6]
Experimental Protocol: Quantification of Plasma this compound

This protocol provides a general overview of the methodology used for quantifying N8-AcSpd in plasma samples using high-resolution metabolomics profiling and mass spectrometry.[4]

1. Sample Preparation:

  • Plasma samples are thawed and proteins are precipitated using an organic solvent (e.g., acetonitrile).

  • Samples are centrifuged to pellet the precipitated proteins.

2. Chromatographic Separation:

  • The supernatant is injected into a high-performance liquid chromatography (HPLC) system.

  • Metabolites are separated on a C18 reversed-phase column using a gradient elution.

3. Mass Spectrometry Detection:

  • The eluent from the HPLC is introduced into a high-resolution mass spectrometer.

  • This compound is detected and quantified based on its accurate mass-to-charge ratio (m/z) and retention time.

4. Data Analysis:

  • Peak areas are integrated and compared to a standard curve of known N8-AcSpd concentrations for absolute quantification.

Signaling Pathway and Logical Relationship Diagrams

Cardiac_Ischemia_Apoptosis_Pathway Ischemia Cardiac Ischemia/ Reperfusion Injury Polyamine_Stress Increased Polyamine Turnover Ischemia->Polyamine_Stress Spermidine_inc Increased Intracellular Spermidine Polyamine_Stress->Spermidine_inc Apoptosis Cardiomyocyte Apoptosis Polyamine_Stress->Apoptosis N8_AcSpd_inc Increased this compound (N8-AcSpd) Production Spermidine_inc->N8_AcSpd_inc Spermidine N8-Acetyltransferase N8_AcSpd_release Release of N8-AcSpd into Circulation N8_AcSpd_inc->N8_AcSpd_release HF Heart Failure Progression N8_AcSpd_release->HF Associated with adverse outcomes Apoptosis->HF

Figure 3: Role of this compound in cardiac ischemia and apoptosis.

Involvement in Neurological Disorders

Preliminary evidence suggests a potential role for N8-AcSpd in the pathophysiology of certain neurological conditions, including neuroinflammation and the rare genetic disorder Snyder-Robinson syndrome.

Neuroinflammation

While direct studies on N8-AcSpd in neuroinflammation are limited, research on its precursor, spermidine, provides valuable insights. Spermidine has been shown to exert anti-inflammatory effects in microglia, the primary immune cells of the central nervous system. It can inhibit the activation of pro-inflammatory signaling pathways such as NF-κB.[7][8] Given that N8-AcSpd is a direct metabolite of spermidine, it is plausible that it may also modulate neuroinflammatory processes, although further investigation is required to elucidate its specific role and mechanism of action.

Snyder-Robinson Syndrome

Snyder-Robinson syndrome is an X-linked intellectual disability disorder caused by mutations in the spermine synthase (SMS) gene.[5][9] This genetic defect leads to a blockage in the conversion of spermidine to spermine, resulting in an accumulation of spermidine.[5][9] Consequently, there is an increased catabolism of spermidine, leading to elevated levels of N8-AcSpd, which has been identified as a potential plasma biomarker for this syndrome.[9][10] The accumulation of spermidine and its metabolites is thought to contribute to the cellular dysfunction observed in this disorder.[5]

Signaling Pathway Diagram

Neuroinflammation_Spermidine_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Proinflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_activation->Proinflammatory_cytokines Neuroinflammation Neuroinflammation Proinflammatory_cytokines->Neuroinflammation Spermidine Spermidine Spermidine->NFkB_activation Inhibits N8_AcSpd This compound (Potential Modulator) Spermidine->N8_AcSpd Metabolized to N8_AcSpd->Neuroinflammation Hypothesized Modulation

Figure 4: Potential role of spermidine and N8-AcSpd in neuroinflammation.

Role in Pancreatic Cancer

Emerging research suggests that N8-AcSpd may also be a key player in the tumor microenvironment of pancreatic cancer, specifically in relation to cancer-associated fibroblasts (CAFs).

This compound as a CAF-Specific Metabolite

Studies have identified N8-AcSpd as a metabolite that is specifically detected in adipose-derived cancer-associated fibroblasts (AD-CAFs) and not in the cancer cells themselves or the CAF progenitor cells.[11] This suggests that N8-AcSpd could serve as a biomarker for CAF-rich pancreatic tumors.[11] The accumulation of N8-AcSpd in CAFs may be due to decreased activity of polyamine deacetylase in these cells.[11]

The precise role of CAF-derived N8-AcSpd in the pancreatic tumor microenvironment is still under investigation, but its specific expression in this cell type warrants further exploration for both diagnostic and therapeutic purposes.

Conclusion

This compound is a multifaceted molecule with significant therapeutic potential across a range of diseases. Its central role in the HDAC10-mediated salvage pathway in cancer cells presents a clear rationale for the development of HDAC10 inhibitors. Furthermore, its utility as a biomarker for ischemic cardiomyopathy offers a valuable tool for patient stratification and prognosis. While its roles in neurological disorders and pancreatic cancer are less defined, the preliminary findings are promising and call for further in-depth investigation. The continued exploration of the biology of this compound is poised to unlock new therapeutic strategies for these challenging diseases.

References

N8-Acetylspermidine: A Mechanistic Biomarker in Ischemic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ischemic cardiomyopathy (ICM) presents a significant clinical challenge, with patient outcomes often being worse than those with non-ischemic cardiomyopathy or coronary artery disease (CAD) alone.[1][2] The identification of novel, mechanistic biomarkers is crucial for improved risk stratification, prognostication, and the development of targeted therapies. This whitepaper details the growing body of evidence supporting N8-acetylspermidine (N8AS) as a key biomarker in ICM. Elevated plasma levels of N8AS, a product of intracellular polyamine metabolism, are strongly associated with the presence of ICM, predict adverse outcomes, and are linked to the underlying pathophysiology of ischemic cardiac injury. This document provides a comprehensive overview of the clinical data, experimental methodologies for N8AS quantification, and the implicated biological pathways.

Introduction: The Clinical Imperative for Novel Biomarkers in Ischemic Cardiomyopathy

Ischemic cardiomyopathy, a condition where heart muscle damage from ischemia leads to reduced ejection fraction and heart failure, is a leading cause of cardiovascular morbidity and mortality.[3] While traditional biomarkers such as B-type natriuretic peptide (BNP) and high-sensitivity troponins (hsTnI) are central to the diagnosis and management of heart failure, they often reflect the final common pathway of cardiac stress and injury.[4] There is a critical need for biomarkers that are positioned "upstream" in the pathophysiological cascade, offering earlier insights into specific disease mechanisms.[1][2] this compound, a polyamine involved in regulating cardiomyocyte apoptosis during ischemic events, has emerged as a promising candidate to fill this gap.[2][5]

This compound: A Biomarker of Ischemic Cardiac Stress

This compound is a polyamine derived from the intracellular acetylation of spermidine (B129725).[6] This process is a key component of polyamine homeostasis, a pathway increasingly recognized for its role in the cardiac stress response.[2][7] Preclinical studies have established that polyamines are crucial modulators of cardiomyocyte cell death during ischemic events.[2] Intracellular spermidine is acetylated to N8AS, which is then excreted from the cell, making its plasma concentration an indicator of intracellular polyamine activity and turnover.[2][8]

Clinical investigations have demonstrated that plasma N8AS levels are significantly higher in patients with ICM compared to individuals with CAD but without heart failure, and also higher than in patients with non-ischemic cardiomyopathy (NICM).[1][9] This suggests a specific link between the ischemic etiology of heart failure and altered polyamine metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical studies investigating this compound in ischemic cardiomyopathy.

Table 1: Plasma this compound Concentrations in Patient Cohorts

Patient Cohort N8AS Concentration (nmol/L, Median [IQR]) p-value Reference
Ischemic Cardiomyopathy (ICM) 10.39 [7.21–17.75] <0.001 [1][5]
Coronary Artery Disease without ICM 8.29 [5.91–11.42] [1][5]

| Non-Ischemic Cardiomyopathy (NICM) | Lower than ICM (Standardized Levels) | 0.02 |[9][10] |

Data from a discovery cohort of 474 patients.[5]

Table 2: Prognostic Value of this compound in Ischemic Cardiomyopathy

Outcome Hazard Ratio (HR) per SD Increase in N8AS 95% Confidence Interval (CI) p-value Reference
All-Cause Mortality in ICM Patients 1.48 1.19–1.85 0.001 [1][5]
Incident Heart Failure in CAD Patients 4.16 1.41–12.25 0.01 [1][5]

| Heart Failure Hospitalization in ICM Patients | 1.72 | 1.27–2.33 | <0.001 |[11] |

Hazard ratios are adjusted for traditional risk factors and biomarkers, including BNP and hsTnI.[1][4][5]

Signaling and Metabolic Pathways

The elevation of N8AS in ICM is indicative of dysregulated polyamine metabolism in response to ischemic stress. This involves a multi-step enzymatic and cellular process.

G cluster_0 Cardiomyocyte cluster_1 Circulation cluster_2 Metabolic Correlations Ischemia Ischemic Stress Apoptosis Cardiomyocyte Apoptosis Ischemia->Apoptosis Induces SN8AT Spermidine N8-Acetyltransferase Ischemia->SN8AT Upregulation? Polyamine_Pool Intracellular Spermidine Pool Polyamine_Pool->SN8AT N8AS_Intra This compound (Intracellular) N8AS_Intra->Apoptosis Modulates N8AS_Plasma Plasma This compound (Biomarker) N8AS_Intra->N8AS_Plasma Export SN8AT->N8AS_Intra Acetylation Carnitine_Shuttle Carnitine Shuttle Metabolites N8AS_Plasma->Carnitine_Shuttle Correlates with FA_Oxidation Fatty Acid β-Oxidation N8AS_Plasma->FA_Oxidation Correlates with

Caption: N8AS production pathway in ischemic cardiomyocytes.

Under ischemic stress, there is an increase in the activity of spermidine acetyltransferases, leading to the conversion of spermidine to this compound.[2] This acetylated form is then exported from the cardiomyocyte into the circulation.[8] Metabolomic analyses have shown that elevated N8AS levels correlate with alterations in metabolites of the carnitine shuttle and saturated fatty acid β-oxidation pathways, suggesting a broader metabolic reprogramming in response to ischemia.[1][10][12]

Experimental Protocols

The accurate quantification of this compound and the rigorous diagnosis of ischemic cardiomyopathy are paramount for both research and clinical applications.

Quantification of this compound

The primary method for reliable N8AS measurement in plasma is mass spectrometry-based metabolomics. Competitive ELISA kits are also commercially available.

Protocol: High-Resolution Mass Spectrometry

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

    • For analysis, thaw samples on ice. Precipitate proteins by adding 4 volumes of cold methanol (B129727) containing internal standards.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) for injection.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Chromatography: Use a reverse-phase column (e.g., C18) for separation. Employ a gradient elution profile with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Selected Reaction Monitoring (SRM) or high-resolution accurate mass (HRAM) scans to detect and quantify N8AS and its stable isotope-labeled internal standard. The transition for N8AS is monitored for precursor and product ions.

  • Data Analysis:

    • Quantify N8AS concentration by comparing the peak area ratio of endogenous N8AS to the internal standard against a standard curve generated with known concentrations of N8AS.[14]

Protocol: Competitive ELISA

  • Sample Preparation: Prepare plasma samples according to the kit manufacturer's instructions, which typically involves a deproteinization or extraction step.[15]

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the wells of the microplate pre-coated with an N8AS antibody.

    • Add the HRP-conjugated N8AS tracer to all wells.

    • Incubate the plate, allowing for competitive binding between the tracer and the N8AS in the samples/standards.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate to develop color. The color intensity is inversely proportional to the N8AS concentration.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate N8AS concentrations by plotting a standard curve of absorbance versus known concentrations.[15]

Diagnosis of Ischemic Cardiomyopathy

The diagnosis of ICM involves a multi-modal approach to confirm coronary artery disease as the etiology of ventricular dysfunction.[3]

G Patient Patient with Suspected ICM (e.g., Heart Failure Symptoms) History History & Physical Exam (Assess CAD Risk Factors) Patient->History ECG ECG History->ECG Echo Echocardiogram (Assess LVEF, Wall Motion) ECG->Echo Stress Cardiac Stress Test (Assess for Ischemia) Echo->Stress Cath Coronary Angiography (Confirm CAD) Stress->Cath CMR Cardiac MRI with LGE (Differentiate Ischemic vs. Non-Ischemic Etiology) Stress->CMR Diagnosis ICM Diagnosis Confirmed Cath->Diagnosis CMR->Diagnosis

Caption: Diagnostic workflow for Ischemic Cardiomyopathy.

  • Initial Evaluation: A thorough medical history focusing on risk factors for CAD and symptoms of heart failure is essential.[3]

  • Non-Invasive Imaging:

    • Echocardiography: This is a cornerstone for assessing left ventricular ejection fraction (LVEF), identifying regional wall motion abnormalities suggestive of prior myocardial infarction, and evaluating overall cardiac structure and function.[3]

    • Cardiac Magnetic Resonance (CMR): CMR with Late Gadolinium Enhancement (LGE) is a powerful tool to differentiate ischemic from non-ischemic cardiomyopathies. A subendocardial or transmural pattern of LGE is characteristic of myocardial scarring from a prior infarction and is highly specific for ICM.[3]

  • Assessment of Ischemia and Coronary Anatomy:

    • Coronary Angiography: This invasive procedure is the gold standard for defining the presence and severity of coronary artery disease. A diagnosis of ICM requires evidence of significant CAD (e.g., ≥50% stenosis in a major epicardial vessel).[1][11]

Logical Framework: N8AS as a Validated Biomarker

The validation of N8AS as a biomarker in ICM follows a logical progression from clinical observation to mechanistic insight and prognostic confirmation.

G Problem Clinical Problem: Worse outcomes in ICM patients Hypothesis Hypothesis: Metabolic dysregulation in ischemia drives pathology Problem->Hypothesis Discovery Discovery Phase: Untargeted metabolomics identifies elevated N8AS in ICM plasma Hypothesis->Discovery Mechanism Mechanistic Link: N8AS is a product of polyamine metabolism linked to ischemic cardiomyocyte apoptosis Discovery->Mechanism Validation Clinical Validation: N8AS levels are higher in ICM vs. control cohorts Discovery->Validation Conclusion Conclusion: N8AS is a novel mechanistic biomarker in ICM Mechanism->Conclusion Prognosis Prognostic Value: Higher N8AS predicts mortality and incident HF independent of traditional biomarkers Validation->Prognosis Prognosis->Conclusion

Caption: Logical flow for establishing N8AS as an ICM biomarker.

Conclusion and Future Directions

This compound has been robustly identified as a novel and mechanistic biomarker in ischemic cardiomyopathy.[1][16] Its elevation in the plasma of ICM patients, coupled with its strong, independent association with mortality and incident heart failure, positions it as a significant tool for enhancing risk stratification beyond traditional markers.[1][5] As a product of a key pathway involved in ischemic cell death, N8AS offers a window into the underlying pathophysiology of the disease.

For researchers and drug development professionals, N8AS presents several opportunities:

  • Therapeutic Targeting: The polyamine metabolic pathway, including the enzymes responsible for N8AS production, may represent a novel therapeutic target to mitigate ischemic cardiac injury.

  • Patient Stratification: N8AS could be used to identify high-risk patients who may benefit from more aggressive therapies or enrollment in clinical trials for novel cardioprotective agents.

  • Monitoring Disease Progression: Further research is needed to determine if serial measurements of N8AS can track disease progression or response to therapy.

The continued investigation of this compound and its role in cardiac metabolism will undoubtedly provide valuable insights into the mechanisms of ischemic heart disease and pave the way for new diagnostic and therapeutic strategies.

References

N8-Acetylspermidine in Snyder-Robinson Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N8-acetylspermidine as a pivotal biomarker in Snyder-Robinson Syndrome (SRS). It covers the underlying pathophysiology, quantitative data from key studies, and detailed experimental protocols for its detection and measurement.

Executive Summary

Snyder-Robinson Syndrome is a rare X-linked intellectual disability disorder caused by loss-of-function mutations in the spermine (B22157) synthase (SMS) gene. This enzymatic defect disrupts the final step of polyamine biosynthesis, leading to a profound depletion of spermine and a significant accumulation of its precursor, spermidine (B129725). Seminal research has identified this compound, a direct metabolite of excess spermidine, as a highly sensitive and specific plasma biomarker for SRS. An untargeted metabolomics approach revealed that this compound is significantly elevated in the plasma of SRS patients, offering a robust tool for diagnosis and potentially for monitoring therapeutic interventions. This guide synthesizes the available data on this critical biomarker.

Altered Polyamine Metabolism in Snyder-Robinson Syndrome

The core pathology of SRS lies in the disruption of the canonical polyamine metabolic pathway. The enzyme spermine synthase (SMS) is responsible for converting spermidine to spermine by adding an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM). In SRS patients, deficient SMS activity creates a metabolic block.[1] This results in two primary consequences: a lack of spermine and a significant build-up of spermidine.[1]

To maintain homeostasis, the cell shunts the excess spermidine into alternative metabolic pathways, primarily catabolism through acetylation. While spermidine/spermine N1-acetyltransferase (SAT1) is a key enzyme in polyamine catabolism, the accumulation of spermidine also leads to its acetylation at the N8 position, forming this compound. The specific acetyltransferase responsible for this N8 acetylation has not been definitively identified. This metabolite is then exported into circulation, where its elevated levels become a distinguishing feature of SRS.

Polyamine_Metabolism_SRS cluster_srs Snyder-Robinson Syndrome Pathophysiology Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM Spermidine Synthase Putrescine->SRM Spermidine Spermidine SMS Spermine Synthase Spermidine->SMS N8_AT N8-Acetyl- transferase (?) Spermidine->N8_AT Accumulation Pathway Spermine Spermine N8_AcSpd This compound dcSAM1 dcSAM dcSAM1->SRM dcSAM2 dcSAM dcSAM2->SMS ODC->Putrescine SRM->Spermidine SMS->Spermine N8_AT->N8_AcSpd

Caption: Altered polyamine metabolism pathway in Snyder-Robinson Syndrome.

Quantitative Analysis of this compound

A key study by Abela et al. used untargeted plasma metabolome analysis to compare SRS patients with controls. This analysis identified this compound as the most significantly elevated metabolite. While the exact concentrations were not detailed in the publication's abstract, the study reported a statistically significant increase in the three SRS patients examined, establishing it as a robust candidate biomarker for the syndrome. It is noteworthy that while this compound is markedly increased in plasma, some studies have been unable to detect it in patient-derived lymphocytes, suggesting that the biomarker is most reliably measured in plasma or serum.

Table 1: Summary of this compound Levels in Snyder-Robinson Syndrome

Analyte Patient Cohort Control Cohort Sample Type Result Reference

| this compound | 3 Males with SRS | Not specified | Plasma | Significantly elevated | Abela L, et al. 2016 |

Experimental Protocols

The identification of this compound as an SRS biomarker was achieved through untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS). Below is a representative, detailed protocol for the analysis of acetylated polyamines in plasma, based on established methodologies in the field.

Sample Preparation (Plasma)
  • Thawing: Frozen plasma samples (-80°C) are thawed on ice to prevent degradation.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated this compound). This step quenches enzymatic activity and precipitates proteins.

  • Vortexing: Samples are vortexed vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. This pellets the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically employed for separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate the column.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+) is used as polyamines readily form positive ions.

    • Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 70-1000.

    • MS/MS Fragmentation: For confirmation, targeted MS/MS (or data-dependent acquisition) is performed. The precursor ion for this compound ([M+H]⁺ ≈ m/z 188.176) is isolated and fragmented to produce characteristic product ions for identification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Cold Methanol + Internal Standard s1->s2 s3 Vortex & Incubate (-20°C) s2->s3 s4 Centrifuge (14,000 x g) s3->s4 s5 Collect Supernatant s4->s5 s6 Dry Under Nitrogen s5->s6 s7 Reconstitute in Mobile Phase s6->s7 a1 Inject into UHPLC-HRMS s7->a1 a2 C18 Column Separation a1->a2 a3 Positive ESI a2->a3 a4 Full Scan Data Acquisition a3->a4 a5 MS/MS Fragmentation (m/z 188.176) a4->a5 d1 Peak Detection & Alignment a5->d1 d2 Database Matching (e.g., METLIN, HMDB) d1->d2 d3 Statistical Analysis (Patient vs. Control) d2->d3

Caption: General workflow for untargeted metabolomics of plasma to detect this compound.

Implications for Research and Drug Development

The identification of this compound as a specific and reliable biomarker for Snyder-Robinson Syndrome has several key implications:

  • Diagnostic Utility: Plasma measurement of this compound can serve as a non-invasive, confirmatory diagnostic test, complementing genetic sequencing, especially in cases with variants of unknown significance.

  • Therapeutic Monitoring: For future therapeutic strategies aimed at modulating polyamine metabolism (e.g., by rebalancing the spermidine/spermine ratio), plasma this compound levels could serve as a primary pharmacodynamic biomarker to assess treatment efficacy.[1]

  • Pathophysiological Insight: The significant elevation of this specific acetylated metabolite underscores the cellular consequences of spermidine accumulation and highlights the acetylation pathway as a critical compensatory mechanism in SRS. Further research into the enzymes regulating N8-acetylation could reveal novel therapeutic targets.

References

An In-Depth Technical Guide to the Interactome of N8-Acetylspermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N8-acetylspermidine (N8-AcSpd) is a key metabolite in the polyamine metabolic pathway, playing a crucial role in cellular homeostasis. While its interactome is a subject of ongoing research, the most well-characterized interaction is with Histone Deacetylase 10 (HDAC10), a unique enzyme that specifically deacetylates N8-AcSpd. This technical guide provides a comprehensive overview of the known interactome of this compound, with a primary focus on its interaction with HDAC10. It summarizes quantitative data, details experimental protocols for studying these interactions, and presents signaling pathways and experimental workflows through standardized diagrams. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the biological functions of this compound.

Introduction

Polyamines are essential polycations involved in a myriad of cellular processes, including cell growth, differentiation, and proliferation. The levels of polyamines are tightly regulated through biosynthesis, catabolism, and intercellular transport. Acetylation is a critical modification of polyamines, and this compound is a specific monoacetylated derivative of spermidine (B129725). The biological functions of N8-AcSpd are intrinsically linked to its interactions with other macromolecules, primarily proteins. To date, the most significant and well-documented interactor of N8-AcSpd is Histone Deacetylase 10 (HDAC10).[1][2] This interaction is pivotal for maintaining polyamine homeostasis and has been implicated in various pathological conditions, including cancer and neuroblastoma.[1][2][3]

The this compound Interactome

The known interactome of this compound is currently limited, with HDAC10 being the only extensively studied protein partner.

Histone Deacetylase 10 (HDAC10)

HDAC10 is a class IIb histone deacetylase that exhibits a unique and high substrate specificity for this compound over other acetylated polyamines and acetylated lysine (B10760008) residues in histones.[1][2] This specificity establishes HDAC10 as a polyamine deacetylase, playing a critical role in recycling spermidine from N8-AcSpd.

The interaction between N8-AcSpd and HDAC10 is a catalytic one, where HDAC10 hydrolyzes the acetyl group from N8-AcSpd, yielding spermidine and acetate. This enzymatic activity is crucial for maintaining the intracellular pool of spermidine, which is essential for various cellular functions.

Quantitative Data on this compound Interactions

The following table summarizes the available quantitative data for the interaction of this compound and its analogs with relevant proteins.

Interacting ProteinLigand/InhibitorAssay TypeQuantitative ValueReference
Acetylpolyamine amidohydrolase (APAH)Compound III (hydroxamate analog of N8-AcSpd)Enzyme InhibitionIC50: 210 nM[4]
Acetylpolyamine amidohydrolase (APAH)Compound IV (trifluoromethylketone analog of N8-AcSpd)Enzyme InhibitionIC50: 440 nM[4]
N8-AcSpd deacetylase6-[(3-aminopropyl)amino]-N-hydroxyhexanamideEnzyme InhibitionApparent Ki: 0.001 µM[5]
N8-AcSpd deacetylaseThis compoundEnzyme KineticsApparent Km: 11 µM[5]

Signaling Pathways Involving this compound

This compound, primarily through its relationship with HDAC10 and polyamine metabolism, is implicated in several key signaling pathways, particularly in the context of cancer biology.

Polyamine Homeostasis and Cancer Cell Growth

HDAC10-mediated deacetylation of N8-AcSpd is a critical step in the polyamine salvage pathway. In cancer cells, where there is a high demand for polyamines to sustain rapid proliferation, this pathway can be crucial. The diagram below illustrates how extracellular N8-AcSpd can be utilized by cancer cells to replenish their spermidine pools, thereby supporting growth. This becomes particularly relevant in the context of therapies that target polyamine biosynthesis, such as the use of DFMO (difluoromethylornithine), an inhibitor of ornithine decarboxylase.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) Extracellular N8-AcSpd Extracellular N8-AcSpd N8-AcSpd N8-AcSpd Extracellular N8-AcSpd->N8-AcSpd Transport HDAC10 HDAC10 N8-AcSpd->HDAC10 Spermidine Spermidine HDAC10->Spermidine Deacetylation Spermine Spermine Spermidine->Spermine Cell Growth Cell Growth Spermidine->Cell Growth Spermine->Cell Growth DFMO DFMO Polyamine Biosynthesis Polyamine Biosynthesis DFMO->Polyamine Biosynthesis Inhibits Polyamine Biosynthesis->Spermidine

Caption: N8-AcSpd uptake and its role in cancer cell growth.

HDAC10, this compound, and Autophagy

HDAC10 has been shown to induce autophagy, a cellular survival mechanism.[2] Inhibition of HDAC10 can suppress this process, making cancer cells more susceptible to chemotherapy. The deacetylation of N8-AcSpd by HDAC10 is linked to this pro-autophagic activity, although the precise molecular mechanisms are still under investigation.

N8-AcSpd N8-AcSpd HDAC10 HDAC10 N8-AcSpd->HDAC10 Spermidine Spermidine HDAC10->Spermidine Deacetylation Autophagy Autophagy HDAC10->Autophagy Induces Cell Survival Cell Survival Autophagy->Cell Survival Cancer Cell Cancer Cell Cell Survival->Cancer Cell Protects Chemotherapy Chemotherapy Chemotherapy->Cancer Cell Induces Stress Start Start Immobilize N8-AcSpd to resin Immobilize N8-AcSpd to resin Start->Immobilize N8-AcSpd to resin Incubate with cell lysate Incubate with cell lysate Immobilize N8-AcSpd to resin->Incubate with cell lysate Wash unbound proteins Wash unbound proteins Incubate with cell lysate->Wash unbound proteins Elute bound proteins Elute bound proteins Wash unbound proteins->Elute bound proteins SDS-PAGE SDS-PAGE Elute bound proteins->SDS-PAGE In-gel digestion In-gel digestion SDS-PAGE->In-gel digestion LC-MS/MS LC-MS/MS In-gel digestion->LC-MS/MS Data analysis Data analysis LC-MS/MS->Data analysis Identify potential interactors Identify potential interactors Data analysis->Identify potential interactors

References

N8-Acetylspermidine: A Modulator of Gene Expression Through Histone Acetylation Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N8-acetylspermidine (N8-AcSpd), a naturally occurring polyamine metabolite, is emerging as a critical regulator of gene expression. Its influence is primarily mediated through the modulation of two key enzyme families that control the epigenetic landscape: histone deacetylases (HDACs) and histone acetyltransferases (HATs). This technical guide provides a comprehensive overview of the current understanding of N8-AcSpd's effect on gene expression, focusing on its interaction with Histone Deacetylase 10 (HDAC10) and the p300/CBP-associated factor (P/CAF). We present quantitative data on these interactions, detailed experimental protocols for studying these effects, and signaling pathway diagrams to visualize the underlying mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of targeting N8-AcSpd metabolism.

Introduction to this compound and its Role in Gene Regulation

Polyamines are ubiquitous polycations essential for a myriad of cellular processes, including cell growth, differentiation, and survival.[1][2] this compound is a metabolic derivative of spermidine (B129725), acetylated at the N8 position. While often considered a catabolic intermediate, recent evidence highlights its active role in cellular signaling and gene regulation. The acetylation of spermidine to N8-AcSpd is thought to facilitate its transport from the nucleus to the cytoplasm.[3] In the cytoplasm, it is primarily deacetylated by HDAC10, regenerating spermidine.[3] This dynamic interplay positions N8-AcSpd as a signaling molecule whose concentration can influence the activity of key epigenetic modifiers.

The primary mechanisms by which N8-AcSpd is understood to affect gene expression are:

  • Inhibition of HDAC10: As the primary substrate for HDAC10, an accumulation of N8-AcSpd can be achieved through the inhibition of this enzyme.[1] HDACs are known to remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Thus, elevated N8-AcSpd levels, resulting from HDAC10 inhibition, are associated with changes in the expression of genes regulated by histone acetylation.

  • Activation of P/CAF: this compound has been shown to be a potent activator of the histone acetyltransferase P/CAF (also known as KAT2B).[4] HATs catalyze the addition of acetyl groups to histones, a modification generally associated with a more open chromatin structure and transcriptional activation.

This dual-action potential makes N8-AcSpd a fascinating molecule for researchers interested in modulating gene expression for therapeutic purposes.

Quantitative Data on this compound's Molecular Interactions

The following tables summarize the key quantitative data from studies investigating the interactions of this compound with its primary enzymatic regulators.

Table 1: Kinetic Parameters of P/CAF Activation by this compound

ParameterValueCell/SystemReference
Activator Concentration for half-maximal velocity (Kact)~0.2 µMIn vitro enzyme assay with recombinant P/CAF[4]
Maximal Velocity Increase (Vmax)Up to four-fold increaseIn vitro enzyme assay with recombinant P/CAF[4]

Table 2: Effect of HDAC10 Inhibition on Intracellular this compound Levels

Cell LineHDAC10 InhibitorInhibitor ConcentrationFold Increase in N8-AcSpdReference
BE(2)-C (Neuroblastoma)DKFZ-71110 µM~15-fold[5]
BE(2)-C (Neuroblastoma)DKFZ-74810 µM~10-fold[5]

Table 3: Gene Expression Changes upon Treatment with HDAC Inhibitors (Proxy for Increased N8-AcSpd)

Cell LineHDAC InhibitorTreatmentNumber of Upregulated GenesNumber of Downregulated GenesKey Affected PathwaysReference
T24 (Bladder Carcinoma)SAHA24 hoursNot specifiedNot specifiedCell cycle, Apoptosis, DNA synthesis
MDA (Breast Carcinoma)SAHA24 hoursNot specifiedNot specifiedCell cycle, Apoptosis, DNA synthesis
CD34+ cellsMS-275Overnight432Not specifiedNeutrophil development[6]
CD34+ cellsSAHAOvernight364Not specifiedNeutrophil development[6]

Note: The data in Table 3 is from studies using broad-spectrum or class-selective HDAC inhibitors and not specific to HDAC10 inhibition or direct this compound treatment. It serves as an illustration of the potential downstream effects on gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving this compound and a general workflow for investigating its effects on gene expression.

N8_Acetylspermidine_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Spermidine_nuc Spermidine SAT_nuc Spermidine N8-acetyltransferase Spermidine_nuc->SAT_nuc N8_AcSpd_nuc This compound SAT_nuc->N8_AcSpd_nuc PC_HAT P/CAF (HAT) N8_AcSpd_nuc->PC_HAT Activates N8_AcSpd_cyto This compound N8_AcSpd_nuc->N8_AcSpd_cyto Transport Histone_Ac Histone Acetylation PC_HAT->Histone_Ac Gene_Expression_up Gene Expression (Activation) Histone_Ac->Gene_Expression_up HDAC10 HDAC10 N8_AcSpd_cyto->HDAC10 Substrate Spermidine_cyto Spermidine HDAC10->Spermidine_cyto Histone_Deac Histone Deacetylation HDAC10->Histone_Deac Gene_Expression_down Gene Expression (Repression) Histone_Deac->Gene_Expression_down HDAC10_Inhibitor HDAC10 Inhibitor HDAC10_Inhibitor->HDAC10

Caption: this compound signaling pathways.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cell_Culture Cell Culture Treatment Treatment with N8-AcSpd or HDAC10 Inhibitor Cell_Culture->Treatment Control Vehicle Control Cell_Culture->Control RNA_Isolation RNA Isolation Treatment->RNA_Isolation Chromatin_Isolation Chromatin Isolation Treatment->Chromatin_Isolation Control->RNA_Isolation Control->Chromatin_Isolation RNA_Seq RNA-Sequencing RNA_Isolation->RNA_Seq DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Data_Integration Data Integration and Pathway Analysis DEG_Analysis->Data_Integration ChIP_Seq ChIP-Sequencing (e.g., H3K9ac, H3K27ac) Chromatin_Isolation->ChIP_Seq Peak_Calling Peak Calling and Differential Binding Analysis ChIP_Seq->Peak_Calling Peak_Calling->Data_Integration

Caption: Experimental workflow for gene expression analysis.

Detailed Experimental Protocols

While no studies have been identified that perform a direct genome-wide analysis of this compound treatment, the following protocols are based on established methodologies for investigating the effects of related compounds on gene expression and histone modifications.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line with known HDAC10 expression or a cell line responsive to polyamine modulation).

  • Culture Conditions: Culture cells in appropriate media and conditions to ensure logarithmic growth.

  • Treatment:

    • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Treat cells with a range of concentrations (e.g., 1 µM to 100 µM) for a specified duration (e.g., 24 to 72 hours). A vehicle-only control should be run in parallel.

    • HDAC10 Inhibitor Treatment: If investigating the effects of increased endogenous N8-AcSpd, treat cells with a selective HDAC10 inhibitor (e.g., DKFZ-711 or DKFZ-748) at concentrations determined by dose-response curves.[5] A DMSO vehicle control is typically used.

  • Harvesting: After the treatment period, harvest cells for downstream applications (RNA or chromatin isolation).

Quantification of Intracellular this compound by HPLC

This protocol is adapted from methods for quantifying polyamines in biological samples.[7][8]

  • Sample Preparation:

    • Harvest and wash cell pellets with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

    • Centrifuge to pellet the protein and collect the supernatant containing the polyamines.

  • Derivatization:

    • Derivatize the polyamines in the supernatant with a fluorescent tag (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride) to enable detection.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase HPLC column.

    • Separate the polyamines using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and an aqueous buffer).

    • Detect the fluorescently labeled polyamines using a fluorescence detector.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

RNA-Sequencing (RNA-Seq) for Gene Expression Profiling

This is a general protocol for RNA-seq analysis.

  • RNA Isolation:

    • Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended.

  • Library Preparation:

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads using tools like FastQC.

    • Align the reads to a reference genome using an aligner such as STAR.

    • Quantify gene expression levels using tools like featureCounts or Salmon.

    • Perform differential gene expression analysis between treated and control samples using packages like DESeq2 or edgeR.

    • Conduct pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Modifications

This protocol is designed to assess changes in histone acetylation marks.

  • Chromatin Preparation:

    • Crosslink proteins to DNA in live cells using formaldehyde.

    • Lyse the cells and isolate the nuclei.

    • Sonify the chromatin to shear it into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K9ac or anti-H3K27ac).

    • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

  • DNA Purification:

    • Elute the chromatin from the beads and reverse the crosslinks by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the purified ChIP DNA as described in the RNA-Seq protocol (end-repair, A-tailing, adapter ligation, and PCR amplification).

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control and align the sequencing reads to a reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome enriched for the histone modification.

    • Perform differential binding analysis to identify regions with significant changes in histone acetylation between treated and control samples.

    • Annotate the differential peaks to nearby genes and perform pathway analysis.

Discussion and Future Directions

The current body of research strongly indicates that this compound is a bioactive molecule with the potential to significantly impact gene expression. Its dual role in the regulation of HDAC10 and P/CAF places it at a critical nexus of epigenetic control. While direct, genome-wide studies on the effects of this compound are currently lacking, the data from studies on HDAC inhibitors and the kinetic analysis of P/CAF activation provide a solid foundation for inferring its regulatory potential.

Future research should focus on performing comprehensive transcriptomic and epigenomic analyses of cells treated directly with this compound. Such studies would provide a definitive picture of the genes and pathways regulated by this polyamine metabolite. Furthermore, elucidating the specific transcriptional targets of P/CAF that are activated by N8-AcSpd will be crucial for understanding its precise mechanism of action. Investigating the role of N8-AcSpd in different cellular contexts, such as cancer, neurodegenerative diseases, and aging, will also be vital for exploring its therapeutic potential. The development of more specific HDAC10 inhibitors will also be instrumental in dissecting the specific contributions of the N8-AcSpd/HDAC10 axis to gene regulation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of N8-Acetylspermidine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of N8-acetylspermidine in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document includes detailed experimental protocols, data presentation for comparative analysis, and diagrams of relevant pathways and workflows.

Introduction

This compound is a polyamine that plays a crucial role in cell growth, differentiation, and death.[1] Its levels have been implicated as a potential biomarker in various pathological conditions, including cancer, cardiovascular disease, and neurological disorders.[1][2] Accurate and robust quantification of this compound is therefore essential for advancing research and therapeutic development in these areas. LC-MS/MS offers a highly sensitive and specific method for this purpose.

Signaling Pathway of this compound

This compound is a key metabolite in polyamine metabolism. Spermidine (B129725) is acetylated at the N8 position, a reaction that facilitates its export from the cell.[3] This process is part of the cellular mechanism to maintain polyamine homeostasis.[4] Dysregulation of this pathway can impact cell survival and proliferation.[3] For instance, histone deacetylase 10 (HDAC10) has been identified as the enzyme responsible for deacetylating this compound back to spermidine in the cytosol.[3][5]

N8_Acetylspermidine_Pathway cluster_nucleus Nucleus cluster_cytosol Cytosol cluster_extracellular Extracellular Space Spermidine_nuc Spermidine N8_AcSpd_nuc This compound Spermidine_nuc->N8_AcSpd_nuc Acetylation N8_AcSpd_cyto This compound N8_AcSpd_nuc->N8_AcSpd_cyto Transport Spermidine_cyto Spermidine N8_AcSpd_cyto->Spermidine_cyto Deacetylation N8_AcSpd_extra This compound (Export) N8_AcSpd_cyto->N8_AcSpd_extra Export HDAC10 HDAC10 HDAC10->N8_AcSpd_cyto

Caption: Polyamine metabolism focusing on this compound.

Experimental Protocols

This section details the methodologies for the quantification of this compound from biological samples.

Protocol 1: Quantification of this compound in Human Biofluids (Plasma, Urine, Saliva)

This protocol is adapted from a high-throughput method for the analysis of acetylated polyamines.[6]

1. Materials and Reagents:

  • This compound dihydrochloride (B599025) (Sigma-Aldrich)[7]

  • Stable isotope-labeled internal standard (e.g., N1,N12-diacetylspermine-d6)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • 96-well plates

2. Sample Preparation:

  • Pipette 100 µL of the biological sample (plasma, urine, or saliva) into a 96-well plate.[6]

  • Prepare an extraction solvent of 50:50 acetonitrile/methanol containing the internal standard at a concentration of 0.2 ng/mL.[6]

  • Cool the extraction solvent to -20°C.

  • Add 500 µL of the cold extraction solvent to each well to precipitate proteins.[6]

  • Vortex the plate and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[8]

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound188.2171.1
This compound188.2114.1

Table based on data from a rapid LC-MS/MS quantification method.[6]

Protocol 2: Derivatization-Based Method for Enhanced Detection

For improved chromatographic peak shape and sensitivity, a derivatization step can be included. This protocol is based on dansyl chloride derivatization.[7][8]

1. Materials and Reagents:

  • Dansyl chloride

  • Acetone

  • Sodium bicarbonate buffer (pH 9.5)

  • All other reagents as listed in Protocol 1.

2. Sample Preparation and Derivatization:

  • Perform the protein precipitation as described in Protocol 1 (steps 1-5).

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of sodium bicarbonate buffer.

  • Add 100 µL of dansyl chloride solution (10 mg/mL in acetone).

  • Vortex and incubate at 60°C for 30 minutes.

  • After incubation, evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • The LC and MS conditions will need to be optimized for the dansylated derivative of this compound. The MRM transitions will be different from the underivatized molecule.

Experimental Workflow

The general workflow for the quantification of this compound by LC-MS/MS is illustrated below.

Experimental_Workflow Start Start: Biological Sample (Plasma, Urine, Saliva, Tissue) SamplePrep Sample Preparation (Protein Precipitation) Start->SamplePrep Derivatization Optional: Derivatization (e.g., Dansyl Chloride) SamplePrep->Derivatization LC_Separation Liquid Chromatography (LC Separation) SamplePrep->LC_Separation Non-Derivatized Sample Derivatization->LC_Separation Derivatized Sample MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis End End: this compound Concentration Data_Analysis->End

Caption: General workflow for this compound quantification.

Quantitative Data Summary

The following table summarizes quantitative data for this compound from a validated LC-MS/MS method.[6]

ParameterValue
Linearity Range0.0375 - 312.5 ng/mL
≥0.99
Precision (%RSD)< 15%
Accuracy (% Error)< 15%

This data demonstrates the robustness and reliability of the described method for quantifying this compound in biological fluids.[6]

Applications in Research and Drug Development

The accurate measurement of this compound can provide valuable insights in several research areas:

  • Oncology: As a potential biomarker for cancer diagnosis and monitoring treatment efficacy.

  • Cardiovascular Disease: Elevated levels of this compound have been associated with ischemic cardiomyopathy.[1][9]

  • Neuroscience: Its role in neurological disorders is an active area of investigation.[2]

  • Drug Development: Monitoring this compound levels can aid in assessing the pharmacodynamic effects of drugs targeting polyamine metabolism.[5]

These protocols and application notes provide a solid foundation for researchers, scientists, and drug development professionals to accurately quantify this compound and further explore its biological significance.

References

N8-Acetylspermidine Detection Using a Commercial ELISA Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N8-acetylspermidine is a polyamine that plays a crucial role in various cellular processes, including cell proliferation, nucleic acid synthesis, and cytoprotection from oxidative stress.[1] It is formed from the acetylation of spermidine (B129725) by spermidine/spermine N1-acetyltransferase (SAT1). Emerging research has highlighted this compound as a significant biomarker in various pathological conditions. Elevated levels have been associated with ischemic cardiomyopathy, where it is implicated in regulating cardiomyocyte apoptosis.[1][2] Furthermore, it shows potential as a biomarker in pancreatic cancer and Snyder-Robinson syndrome.[3][4][5] Accurate and sensitive detection of this compound in biological samples is therefore critical for advancing research and drug development in these areas.

This document provides a detailed application note and protocol for the quantification of this compound in biological fluids using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit.

Principle of the Assay

This commercial ELISA kit is a competitive immunoassay for the quantitative measurement of this compound. The assay employs a microtiter plate pre-coated with an this compound antigen. During the assay, this compound present in the standards and samples competes with the immobilized antigen for a limited number of binding sites on a specific rabbit polyclonal antibody. After an overnight incubation, the unbound components are washed away. A horseradish peroxidase (HRP)-conjugated anti-rabbit IgG is then added, which binds to the captured primary antibody. Following another wash step, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the biological pathway of this compound and the experimental workflow for its detection using the ELISA kit.

cluster_polyamine Polyamine Metabolism cluster_function Cellular Functions Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N8_Acetylspermidine This compound Spermidine->N8_Acetylspermidine SAT1 N8_Acetylspermidine->Spermidine Polyamine Deacetylase Cell_Growth Cell Growth N8_Acetylspermidine->Cell_Growth Nucleic_Acid_Synthesis Nucleic Acid Synthesis N8_Acetylspermidine->Nucleic_Acid_Synthesis Oxidative_Stress_Protection Oxidative Stress Protection N8_Acetylspermidine->Oxidative_Stress_Protection cluster_prep Sample & Reagent Preparation (3 hours) cluster_elisa ELISA Procedure (Overnight Incubation + 1 hour) Collect_Sample 1. Collect Sample (Plasma, Serum, Supernatant) Prepare_Standards 2. Prepare Standards & Controls Prepare_Reagents 3. Prepare Wash Buffer & Other Reagents Add_Standards_Samples 4. Add 50 µL of Standards, Controls, and Samples to Wells Prepare_Reagents->Add_Standards_Samples Add_Antiserum 5. Add 50 µL of N8-Acetyl-Spermidine Antiserum Add_Standards_Samples->Add_Antiserum Incubate_Overnight 6. Incubate Overnight at 4°C Add_Antiserum->Incubate_Overnight Wash_1 7. Wash Plate 4x Incubate_Overnight->Wash_1 Add_Enzyme_Conjugate 8. Add 100 µL of Enzyme Conjugate Wash_1->Add_Enzyme_Conjugate Incubate_RT_1 9. Incubate 30 min at RT Add_Enzyme_Conjugate->Incubate_RT_1 Wash_2 10. Wash Plate 4x Incubate_RT_1->Wash_2 Add_Substrate 11. Add 100 µL of TMB Substrate Wash_2->Add_Substrate Incubate_RT_2 12. Incubate 15-20 min at RT Add_Substrate->Incubate_RT_2 Add_Stop_Solution 13. Add 100 µL of Stop Solution Incubate_RT_2->Add_Stop_Solution Read_Plate 14. Read Absorbance at 450 nm Add_Stop_Solution->Read_Plate

References

Application Notes and Protocols for N8-Acetylspermidine Extraction from Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N8-acetylspermidine is a crucial acetylated polyamine involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.[1] Its levels can be indicative of cellular stress and have been implicated as a potential biomarker in various diseases, including cancer and cardiovascular conditions.[2][3][4] Accurate and reproducible quantification of this compound from cell culture samples is therefore essential for research in cell biology and drug development.

These application notes provide a detailed protocol for the extraction of this compound from cultured cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS). The protocol is designed to ensure high recovery and sample purity.

Data Presentation

The following tables summarize typical quantitative data associated with the extraction and analysis of this compound. These values are representative and may vary depending on the specific cell type, instrumentation, and analytical method used.

Table 1: Typical Performance Characteristics of this compound Quantification

ParameterTypical ValueUnitNotes
Lower Limit of Quantification (LLOQ)0.5nmol/mlFor HPLC with fluorescence detection.[5][6]
Linearity Range1 - 50µMFor HPLC with fluorescence detection.[5][6]
Recovery>75%%Recovery of acetylated polyamines using streamlined methods.[7]
Precision (RSD)<15%%
Accuracy85-115%%

Table 2: Sample this compound Concentrations in Biological Samples

Sample TypeConcentration RangeUnitReference
Human Plasma (Healthy)5.62 ± 1.92nmol/L[8]
Human Plasma (Ischemic Cardiomyopathy)10.39 (7.21–17.75)nmol/L[8]
Human Serum (Rapid Parkinson's Disease)~14.7nM[9]

Experimental Protocols

This protocol details the extraction of this compound from adherent or suspension cell cultures.

Materials and Reagents
  • Phosphate-buffered saline (PBS), ice-cold

  • Perchloric acid (PCA), 0.4 M, ice-cold

  • Potassium carbonate (K2CO3), 2 M, ice-cold

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 15,000 x g at 4°C

  • Vortex mixer

  • Internal Standard (e.g., this compound-d3)

Experimental Workflow Diagram

G cluster_0 Cell Harvesting cluster_1 Cell Lysis & Deproteinization cluster_2 Neutralization & Sample Collection Harvest_Cells Harvest Cells (Adherent or Suspension) Wash_Cells Wash with ice-cold PBS Harvest_Cells->Wash_Cells Add_PCA Add ice-cold 0.4 M PCA + Internal Standard Wash_Cells->Add_PCA Cell Pellet Vortex Vortex vigorously Add_PCA->Vortex Incubate Incubate on ice Vortex->Incubate Centrifuge_1 Centrifuge (15,000 x g, 10 min, 4°C) Incubate->Centrifuge_1 Collect_Supernatant Collect acidic supernatant Centrifuge_1->Collect_Supernatant Protein Pellet (discard) Add_K2CO3 Add ice-cold 2 M K2CO3 Collect_Supernatant->Add_K2CO3 Vortex_2 Vortex Add_K2CO3->Vortex_2 Centrifuge_2 Centrifuge (15,000 x g, 5 min, 4°C) Vortex_2->Centrifuge_2 Collect_Final Collect final supernatant for analysis Centrifuge_2->Collect_Final Centrifuge_2->Collect_Final KClO4 Precipitate (discard) Analysis Analysis Collect_Final->Analysis To LC-MS/MS

Caption: Workflow for this compound Extraction from Cell Culture.

Detailed Procedure
  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Add a suitable volume of ice-cold PBS and detach the cells using a cell scraper. Transfer the cell suspension to a microcentrifuge tube.

    • Suspension Cells: Transfer the cell suspension to a centrifuge tube.

  • Cell Pellet Collection: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant. A cell pellet of approximately 1x10^6 to 1x10^7 cells is recommended.

  • Cell Lysis and Deproteinization:

    • Add 200 µL of ice-cold 0.4 M perchloric acid (PCA) containing the internal standard to the cell pellet.

    • Vortex the tube vigorously for 1 minute to ensure complete cell lysis.

    • Incubate the sample on ice for 30 minutes.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted polyamines, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the protein pellet.

  • Neutralization:

    • Add 100 µL of ice-cold 2 M potassium carbonate (K2CO3) to the supernatant to neutralize the perchloric acid. This will cause the precipitation of potassium perchlorate (B79767).

    • Vortex the tube for 30 seconds.

  • Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Sample for Analysis: Carefully collect the supernatant, which is now ready for analysis by LC-MS/MS or another suitable method. Store the samples at -80°C if not analyzing immediately.

Signaling Pathway Context

This compound is a product of polyamine metabolism. The acetylation of spermidine (B129725) to this compound is catalyzed by spermidine/spermine N1-acetyltransferase (SSAT) is incorrect, the correct enzyme is spermidine N8-acetyltransferase. This compound can then be deacetylated back to spermidine.[1][10] This acetylation/deacetylation cycle is thought to play a role in regulating intracellular polyamine levels and has been linked to processes like cell growth and differentiation.[1]

G Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine N8_Acetylspermidine This compound Spermidine->N8_Acetylspermidine Spermidine N8-acetyltransferase N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT1 N8_Acetylspermidine->Spermidine This compound deacetylase (HDAC10) Cellular_Processes Cell Growth & Differentiation N8_Acetylspermidine->Cellular_Processes N1_Acetylspermidine->Putrescine PAOX

Caption: Simplified Polyamine Metabolism and the Role of this compound.

References

High-Resolution Metabolomics for N8-Acetylspermidine Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N8-acetylspermidine is a polyamine that has garnered significant interest as a potential biomarker for various physiological and pathological states, including ischemic cardiomyopathy, Snyder-Robinson syndrome, and certain types of cancer.[1] Accurate and robust quantification of this compound in biological matrices is crucial for advancing research and clinical applications. High-resolution metabolomics, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offers the sensitivity and specificity required for this purpose.

This document provides detailed application notes and protocols for the analysis of this compound using high-resolution metabolomics. It covers sample preparation, chromatographic separation, mass spectrometric detection, and data analysis, and includes quantitative data from various studies.

Data Presentation: Quantitative this compound Levels

The following tables summarize the reported concentrations of this compound in human plasma/serum and urine across different studies and conditions.

Table 1: this compound Concentrations in Human Plasma/Serum

ConditionThis compound Concentration (nmol/L)Reference
Healthy Controls8.29 (IQR: 5.91-11.42)[1][2]
Ischemic Cardiomyopathy10.39 (IQR: 7.21-17.75)[1][2]
Healthy Controls10.9 (mean)[3]
Slow Progressing Parkinson's Disease12.3 (mean)[3]
Rapid Progressing Parkinson's Disease14.7 (mean)[3]

IQR: Interquartile Range

Table 2: this compound Concentrations in Human Urine

ConditionThis compound Concentration (umol/mmol creatinine)Reference
Healthy Adults0.271 +/- 0.187 (mean +/- SD)[4]

Experimental Protocols

Protocol 1: Plasma/Serum Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound from plasma or serum samples for LC-MS/MS analysis.

Materials:

  • Plasma or serum samples

  • Ice-cold methanol (B129727) (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • Pipette 100 µL of the plasma or serum sample into a clean 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold methanol to the sample.[5]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[5]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[5]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a new microcentrifuge tube or an LC-MS vial for analysis.

Protocol 2: Urine Sample Preparation

This protocol describes a simple and rapid method for preparing urine samples for this compound analysis.

Materials:

  • Urine samples

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 3,000 rpm for 10 minutes to pellet any particulate matter.[6]

  • Transfer the supernatant to a new microcentrifuge tube or an LC-MS vial for analysis.

Protocol 3: High-Resolution LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is presented here, which is well-suited for the retention and separation of polar analytes like this compound.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

LC Conditions:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % B
    0.0 95
    2.0 95
    10.0 75
    14.0 55
    17.5 20
    17.6 10
    19.5 10
    20.5 95

    | 30.0 | 95 |

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)

  • Precursor Ion (m/z): 188.175

  • Product Ions (m/z) and Collision Energies (CE):

    • Product Ion 1: 171.1 (CE ~20-30 eV)

    • Product Ion 2: 114.1 (CE ~25-35 eV)

    • Note: Collision energies should be optimized for the specific instrument used.

Visualizations

Polyamine Metabolism Pathway

Polyamine_Metabolism cluster_enzymes Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine CO2 Spermidine Spermidine Putrescine->Spermidine N8_Acetylspermidine N8_Acetylspermidine Spermidine->N8_Acetylspermidine Spermine Spermine Spermidine->Spermine dcSAM1 Decarboxylated S-adenosylmethionine dcSAM1->Spermidine dcSAM2 Decarboxylated S-adenosylmethionine dcSAM2->Spermine Acetyl_CoA Acetyl-CoA Acetyl_CoA->N8_Acetylspermidine ODC Ornithine Decarboxylase (ODC) SPDS Spermidine Synthase (SPDS) SPMS Spermine Synthase (SPMS) SAT1 Spermidine/Spermine N1-acetyltransferase (SAT1)

Caption: Polyamine metabolism pathway leading to this compound.

Experimental Workflow for this compound Analysis

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, or Urine) Sample_Preparation 2. Sample Preparation (Protein Precipitation or Centrifugation) Sample_Collection->Sample_Preparation LC_Separation 3. LC Separation (HILIC) Sample_Preparation->LC_Separation MS_Detection 4. MS/MS Detection (High-Resolution MS) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for this compound analysis.

References

Application of N8-Acetylspermidine in Autophagy Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N8-acetylspermidine (N8-AcSpd) is a key metabolite in the polyamine metabolic pathway, derived from the acetylation of spermidine (B129725). While spermidine is a well-established inducer of autophagy, the direct role of N8-AcSpd in this process is primarily understood through its metabolic relationship with spermidine. The enzyme Histone Deacetylase 10 (HDAC10) specifically catalyzes the deacetylation of N8-AcSpd back to spermidine.[1][2][3] This metabolic conversion is crucial, as it replenishes the cellular pool of spermidine, which can then promote autophagy.

Consequently, the modulation of N8-AcSpd levels, particularly through the inhibition of HDAC10, has emerged as a valuable tool for investigating the role of polyamine metabolism in autophagy.[4][5] Inhibition of HDAC10 leads to an accumulation of N8-AcSpd and a corresponding decrease in spermidine regeneration. This disruption of polyamine homeostasis interrupts autophagic flux, resulting in the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[4][5][6]

These application notes provide a framework for utilizing the N8-AcSpd metabolic pathway, via HDAC10 inhibition, to study autophagy. Detailed protocols for assessing the impact of this modulation on key autophagy markers are provided below.

Data Presentation

The following tables summarize representative quantitative data from experiments designed to assess the effects of modulating N8-AcSpd metabolism on autophagy markers. The data illustrates the expected outcomes following the inhibition of HDAC10.

Table 1: Quantification of Autophagy Markers by Western Blot Following HDAC10 Inhibition

Treatment GroupHDAC10 Inhibitor (Concentration)LC3-II/LC3-I Ratio (Fold Change vs. Control)p62/Actin Ratio (Fold Change vs. Control)
Vehicle Control-1.01.0
HDAC10 Inhibitor1 µM2.8 ± 0.31.9 ± 0.2
HDAC10 Inhibitor5 µM4.5 ± 0.53.2 ± 0.4

*Data are representative and synthesized from published studies for illustrative purposes, indicating a statistically significant increase compared to the vehicle control.

Table 2: Quantification of LC3 Puncta by Immunofluorescence Following HDAC10 Inhibition

Treatment GroupHDAC10 Inhibitor (Concentration)Average Number of LC3 Puncta per Cell (Mean ± SE)Fold Change vs. Control
Vehicle Control-6.1 ± 0.91.0
HDAC10 Inhibitor1 µM18.3 ± 2.53.0
HDAC10 Inhibitor5 µM32.9 ± 4.15.4

*P < 0.01 compared with control. Data are representative and synthesized from published studies for illustrative purposes.[7]

Signaling Pathways and Experimental Workflows

cluster_0 Polyamine Metabolism cluster_1 Autophagy Regulation Spermidine Spermidine SAT1 Spermidine/spermine N1-acetyltransferase (SAT1) Spermidine->SAT1 Autophagy Autophagy Induction Spermidine->Autophagy Promotes N8_AcSpd This compound HDAC10 HDAC10 N8_AcSpd->HDAC10 SAT1->N8_AcSpd Acetylation HDAC10->Spermidine Deacetylation Autophagic_Flux Autophagic Flux Autophagy->Autophagic_Flux HDAC10_Inhibitor HDAC10 Inhibitor HDAC10_Inhibitor->HDAC10 Inhibits

Caption: this compound metabolism and its role in autophagy.

cluster_western Western Blot Analysis cluster_if Immunofluorescence Analysis start Start: Seed Cells treatment Treat Cells with HDAC10 Inhibitor start->treatment control Vehicle Control start->control incubation Incubate for Desired Time treatment->incubation control->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis & Protein Quantification harvest->lysis fixation Fix & Permeabilize Cells harvest->fixation sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3, anti-p62, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Quantification secondary_ab->detection blocking_if Blocking fixation->blocking_if primary_ab_if Primary Antibody Incubation (anti-LC3) blocking_if->primary_ab_if secondary_ab_if Fluorescent Secondary Ab & DAPI Staining primary_ab_if->secondary_ab_if imaging Microscopy & Image Analysis (LC3 Puncta Quantification) secondary_ab_if->imaging

Caption: Experimental workflow for autophagy analysis.

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3 and p62

This protocol details the steps for analyzing the conversion of LC3-I to LC3-II and the levels of p62, key indicators of autophagic activity.[8][9]

1. Cell Culture and Treatment: a. Seed cells to achieve 70-80% confluency at the time of harvest. b. Treat cells with the desired concentrations of an HDAC10 inhibitor or vehicle control for a predetermined time (e.g., 24 hours). c. To measure autophagic flux, include a condition where cells are co-treated with the HDAC10 inhibitor and a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) for the last 4 hours of incubation.

2. Cell Lysis: a. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. c. Load 20-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel for LC3 analysis and a separate 10% gel for p62 analysis. d. Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 60-90 minutes.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane overnight at 4°C with primary antibodies against LC3B (1:1000) and p62/SQSTM1 (1:1000). A loading control like β-actin (1:5000) or GAPDH (1:5000) should be probed on the same membrane.[8] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Capture the signal using a chemiluminescence imaging system. c. Quantify band intensities using image analysis software (e.g., ImageJ). Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Protocol 2: Immunofluorescence Staining of LC3 Puncta

This protocol allows for the visualization and quantification of autophagosomes by staining for endogenous LC3.[7][10]

1. Cell Seeding and Treatment: a. Seed cells on sterile glass coverslips in a multi-well plate to achieve 50-70% confluency. b. Treat cells with the HDAC10 inhibitor or vehicle control as described in Protocol 1.

2. Cell Fixation and Permeabilization: a. Wash cells twice with PBS. b. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash cells three times with PBS. d. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[7] e. Wash cells three times with PBS.

3. Blocking and Antibody Incubation: a. Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature. b. Incubate the coverslips with anti-LC3B primary antibody (diluted in 1% BSA in PBS as per manufacturer's recommendation) overnight at 4°C in a humidified chamber. c. The next day, wash the cells three times with PBS for 5 minutes each. d. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark. e. Wash the cells three times with PBS for 5 minutes each in the dark.

4. Mounting and Imaging: a. Mount the coverslips onto glass microscope slides using an antifade mounting medium. b. Visualize the cells using a fluorescence or confocal microscope. c. Capture images from multiple random fields for each condition.

5. Image Analysis: a. Quantify the number of LC3 puncta (dots) per cell using an image analysis software like ImageJ. b. At least 50-100 cells should be analyzed per condition to ensure statistical significance. c. An increase in the number of LC3 puncta per cell indicates an accumulation of autophagosomes.

References

Application Notes and Protocols: Studying the Effect of N8-Acetylspermidine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including spermidine (B129725), are essential for cell proliferation and are often dysregulated in cancer.[1][2] N8-acetylspermidine (N8-AcSpd) is an acetylated derivative of spermidine that plays a significant role in polyamine homeostasis.[3][4][5] Recent studies have highlighted the importance of the enzyme histone deacetylase 10 (HDAC10) in deacetylating N8-AcSpd to spermidine, thereby supporting tumor cell growth, particularly under conditions of polyamine stress.[3][4][5] This document provides detailed protocols and application notes for studying the effects of this compound on cancer cell lines, with a focus on its interaction with the HDAC10 pathway.

Signaling Pathway: this compound Metabolism and its Role in Cancer Cell Proliferation

This compound can be transported into cancer cells from the extracellular environment. Inside the cell, HDAC10 specifically deacetylates this compound, converting it back to spermidine.[3][4][5] This newly available spermidine can then be utilized by the cancer cell to support proliferation and survival, especially when de novo polyamine synthesis is inhibited by drugs like difluoromethylornithine (DFMO).[3][4][5] Therefore, the HDAC10-mediated conversion of this compound to spermidine represents a critical pathway for cancer cells to maintain polyamine pools and sustain growth.

N8_Acetylspermidine_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell N8_AcSpd_ext This compound N8_AcSpd_int This compound N8_AcSpd_ext->N8_AcSpd_int Transport Spermidine Spermidine N8_AcSpd_int->Spermidine Deacetylation HDAC10 HDAC10 HDAC10->Spermidine Proliferation Cell Proliferation Spermidine->Proliferation Promotes DFMO DFMO ODC ODC DFMO->ODC Inhibits Polyamine_synthesis De Novo Polyamine Synthesis ODC->Polyamine_synthesis Catalyzes Polyamine_synthesis->Spermidine

Caption: this compound metabolism via HDAC10 in cancer cells.

Data Presentation

The following tables summarize the effects of this compound on cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cancer Cell Growth in the Presence of DFMO

Cell LineTreatmentObservationReference
HCT116 (WT HDAC10)5 mM DFMO + N8-AcSpdRescued cell growth inhibition caused by DFMO.[3][5]
HCT116 (HDAC10 KO)5 mM DFMO + N8-AcSpdNo rescue of cell growth inhibition.[3][5]
HeLa (WT HDAC10)5 mM DFMO + N8-AcSpdRescued cell growth inhibition caused by DFMO.[3][5]
HeLa (HDAC10 KO)5 mM DFMO + N8-AcSpdNo rescue of cell growth inhibition.[3][5]

Table 2: Intracellular Levels of this compound in HDAC10 Wild-Type and Knockout Cells

Cell LineGenotypeRelative N8-AcSpd LevelReference
HCT116Wild-TypeBaseline[3]
HCT116HDAC10 KOSignificantly Increased[3]
HeLaWild-TypeBaseline[3]
HeLaHDAC10 KOSignificantly Increased[3]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the impact of this compound on cancer cell lines.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT116, HeLa) treatment Treatment with N8-AcSpd +/- DFMO cell_culture->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (for HDAC10, etc.) treatment->western metabolomics Metabolomics (LC-MS/MS) treatment->metabolomics data_analysis Data Interpretation and Visualization viability->data_analysis apoptosis->data_analysis western->data_analysis metabolomics->data_analysis

Caption: General experimental workflow for studying this compound.

Cell Culture and Treatment

Objective: To culture cancer cell lines and treat them with this compound, with or without a polyamine synthesis inhibitor.

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in sterile water or PBS)

  • Difluoromethylornithine (DFMO) (stock solution in sterile water or PBS)

  • Aminoguanidine (B1677879) (to inhibit extracellular amine oxidation)

  • Sterile culture plates (6-well, 96-well)

Protocol:

  • Cell Seeding: Seed the cancer cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. For a 96-well plate, a common starting density is 5,000-10,000 cells per well. For a 6-well plate, 200,000-300,000 cells per well is a typical density.

  • Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.

  • Preparation of Treatment Media: Prepare fresh treatment media containing the desired concentrations of this compound. For experiments investigating the rescue effect, also include DFMO (e.g., 5 mM) and aminoguanidine (e.g., 1 mM). Include appropriate vehicle controls.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72, or 96 hours) before proceeding to downstream assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Treated cells in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Treated cells in a 6-well plate

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to include all cell populations.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for HDAC10

Objective: To determine the expression levels of HDAC10 protein in cancer cells.

Materials:

  • Treated cells from a 6-well plate

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-HDAC10)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HDAC10 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an appropriate imaging system. Use a loading control like beta-actin or GAPDH to normalize the results.

Logical Relationship Diagram

Logical_Relationship HDAC10_active Active HDAC10 Spermidine_prod Spermidine Production (from N8-AcSpd) HDAC10_active->Spermidine_prod Leads to HDAC10_inactive Inactive/Absent HDAC10 No_spermidine No Spermidine Production HDAC10_inactive->No_spermidine Leads to N8_AcSpd This compound (extracellular) N8_AcSpd->Spermidine_prod Is converted to N8_AcSpd->No_spermidine Accumulates as Growth_rescue Tumor Cell Growth Rescue (under polyamine stress) Spermidine_prod->Growth_rescue Enables No_growth_rescue No Growth Rescue No_spermidine->No_growth_rescue Results in

Caption: Logical flow of HDAC10's role in this compound-mediated growth.

References

Development of a Fluorescent Assay for N8-Acetylspermidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N8-acetylspermidine (N8-AcSpd) is a key metabolite in the polyamine metabolic pathway, playing a crucial role in cell growth, differentiation, and proliferation.[1] Polyamines are essential polycations involved in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer and cardiovascular conditions.[2][3] this compound is formed by the acetylation of spermidine (B129725) at the N8 position, a reaction catalyzed by spermidine N8-acetyltransferase.[1] It is subsequently deacetylated back to spermidine by histone deacetylase 10 (HDAC10), which exhibits high specificity for this compound.[2][4] Due to its involvement in disease pathogenesis, the quantification of this compound in biological samples is of significant interest for biomarker discovery and drug development.[5][6]

Signaling Pathway of this compound Metabolism

The metabolic pathway of this compound is intrinsically linked to the broader polyamine metabolism. Ornithine is converted to putrescine, which is then aminopropylated to form spermidine. Spermidine can be acetylated at the N8 position to form this compound, a reaction that often occurs in the nucleus.[1] This acetylated form is then exported to the cytosol where it is deacetylated by HDAC10, regenerating spermidine.[2] This acetylation-deacetylation cycle is thought to be involved in regulating intracellular polyamine levels and cellular processes like autophagy.[2]

N8_Acetylspermidine_Pathway cluster_cellular_location Cellular Compartments Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase N8_Acetylspermidine This compound Spermidine->N8_Acetylspermidine Spermidine N8- Acetyltransferase (in Nucleus) Spermine Spermine Spermidine->Spermine Spermine Synthase N8_Acetylspermidine->Spermidine HDAC10 (in Cytosol) Nucleus Nucleus Cytosol Cytosol

Caption: Metabolic pathway of this compound.

Principle of the Fluorescent Assay

This assay is an indirect method for quantifying this compound based on the enzymatic activity of HDAC10. The assay utilizes a synthetic this compound derivative labeled with a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC).[4][7] The principle relies on the quenching of the AMC fluorescence in the deacetylated product.

The assay proceeds in two main steps:

  • Enzymatic Reaction: Recombinant HDAC10 deacetylates the synthetic substrate, Ac-spermidine-AMC.

  • Detection: A stop solution containing naphthalene-2,3-dialdehyde (NDA) is added. NDA reacts with the primary amine exposed after deacetylation, forming a substituted benzisoindole which intramolecularly quenches the fluorescence of the AMC group.[3][7]

The decrease in fluorescence is proportional to the amount of deacetylated substrate, and therefore to the HDAC10 activity. To quantify this compound in a sample, a competitive assay format is employed. The this compound in the sample will compete with the fluorescently labeled substrate for binding to HDAC10, leading to a smaller decrease in fluorescence. The concentration of this compound in the sample is then determined by comparing the fluorescence signal to a standard curve generated with known concentrations of unlabeled this compound.

Quantitative Data Summary

The following table summarizes quantitative data for this compound levels in human plasma and the performance of an ELISA-based assay. This data is provided for comparative purposes and to indicate expected physiological ranges.

ParameterValueSample TypeMethodReference
Concentration in Healthy Controls
10.9 nM (mean)SerumMass Spectrometry[8]
8.29 nmol/L (median)PlasmaMass Spectrometry[9][10]
Concentration in Disease
Ischemic Cardiomyopathy10.39 nmol/L (median)PlasmaMass Spectrometry[9][10]
Rapid Progressing Parkinson's Disease14.7 nM (mean)SerumMass Spectrometry[8]
ELISA Assay Performance
Sensitivity (LOD)0.5 nMPlasma, Cell Culture SupernatantELISA[11]
Standard Range2.4 – 93.75 nMPlasma, Cell Culture SupernatantELISA[11]

Experimental Protocols

Materials and Reagents
  • Recombinant human HDAC10

  • N-(4-acetamidobutyl)-N-(3-aminopropyl)-7-amino-4-methylcoumarin (Ac-spermidine-AMC, fluorescent substrate)[4]

  • This compound (for standard curve)

  • Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100

  • Stop Solution: Naphthalene-2,3-dialdehyde (NDA) and 2-mercaptoethanol (B42355) (or Mesna) in a suitable buffer[3][7]

  • 96-well black microplates, low-binding

  • Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~390 nm)[3][7]

Experimental Workflow Diagram

Experimental_Workflow start Start prepare_reagents Prepare Reagents: - HDAC10 - Ac-spermidine-AMC - N8-AcSpd Standards - Sample start->prepare_reagents dispense_reagents Dispense Reagents into 96-well plate: - Standards or Sample - Ac-spermidine-AMC - HDAC10 prepare_reagents->dispense_reagents incubate Incubate at 37°C dispense_reagents->incubate add_stop_solution Add Stop Solution (NDA) incubate->add_stop_solution incubate_rt Incubate at Room Temperature add_stop_solution->incubate_rt read_fluorescence Read Fluorescence (Ex: 330 nm, Em: 390 nm) incubate_rt->read_fluorescence analyze_data Analyze Data: - Generate Standard Curve - Determine Sample Concentration read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the competitive fluorescent assay.

Detailed Protocol

1. Preparation of Reagents:

  • This compound Standards: Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to create a standard curve (e.g., from 1 µM to 1 nM).

  • HDAC10 Enzyme: Dilute the recombinant HDAC10 to the desired working concentration in pre-chilled assay buffer. The optimal concentration should be determined empirically to achieve a robust signal window.

  • Fluorescent Substrate (Ac-spermidine-AMC): Prepare a stock solution in DMSO and dilute to the working concentration in assay buffer. The final concentration should be at or below the Km value for HDAC10 to ensure sensitivity in a competitive assay format.

  • Sample Preparation: Biological samples (e.g., plasma, cell lysates) may require pre-treatment such as deproteinization (e.g., by methanol (B129727) or perchloric acid precipitation) followed by neutralization and dilution in assay buffer to minimize matrix effects.

2. Assay Procedure:

  • To the wells of a 96-well black microplate, add 20 µL of either the this compound standard or the prepared sample.

  • Add 40 µL of the diluted Ac-spermidine-AMC substrate solution to each well.

  • To initiate the reaction, add 40 µL of the diluted HDAC10 enzyme solution to each well. The final reaction volume will be 100 µL.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of the Stop Solution to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal quenching.

  • Measure the fluorescence intensity using a microplate reader with excitation at approximately 330 nm and emission at approximately 390 nm.[3][7]

3. Data Analysis:

  • Subtract the background fluorescence (wells without enzyme) from all readings.

  • Plot the fluorescence intensity as a function of the this compound concentration for the standards to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often suitable for competitive assays.

  • Determine the concentration of this compound in the samples by interpolating their fluorescence values from the standard curve.

  • Account for any dilution factors used during sample preparation to calculate the final concentration in the original sample.

Conclusion

The described fluorescent assay, based on the enzymatic activity of HDAC10, provides a sensitive and specific method for the indirect quantification of this compound. This protocol can be adapted for high-throughput screening and is suitable for researchers in academia and industry who are interested in studying the role of polyamine metabolism in health and disease. The development of direct fluorescent probes for this compound would be a valuable future advancement for the field.

References

Application Notes and Protocols for In Vitro Synthesis of N8-Acetylspermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro synthesis of N8-acetylspermidine, a crucial polyamine metabolite involved in various cellular processes. The following sections describe both chemical and enzymatic synthesis methods, quantitative data, and experimental protocols for the application of the synthesized compound in research settings.

Introduction

This compound is an acetylated derivative of the polyamine spermidine (B129725). In eukaryotic cells, spermidine can be acetylated at either the N1 or N8 position by distinct enzymes. Nuclear spermidine is acetylated to this compound, which is then transported to the cytosol for deacetylation back to spermidine by histone deacetylase 10 (HDAC10).[1][2] This dynamic process is crucial for maintaining polyamine homeostasis. Dysregulation of this compound levels has been implicated in various pathological conditions, including cancer and cardiovascular diseases, making it a molecule of significant interest for research and drug development.

Chemical Synthesis of this compound

A multi-step chemical synthesis approach can be employed to produce this compound. This method involves the selective protection of the N1 and N4 amino groups of spermidine, followed by acetylation of the N8 amino group and subsequent deprotection.

Experimental Protocol: Chemical Synthesis

Materials:

Procedure:

  • Protection of N1 and N4 Amino Groups:

    • Dissolve spermidine in a suitable solvent such as dichloromethane (DCM).

    • Add an excess of di-tert-butyl dicarbonate ((Boc)₂O) to the solution to protect the primary (N1) and secondary (N4) amino groups. The reaction is typically carried out at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the di-Boc-protected spermidine.

  • Acetylation of the N8 Amino Group:

    • Dissolve the di-Boc-protected spermidine in DCM.

    • Add triethylamine (TEA) as a base, followed by the dropwise addition of acetic anhydride.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate to yield the crude N8-acetyl-N1,N4-di-Boc-spermidine.

  • Purification of the Acetylated Intermediate:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol (B129727) in DCM.

  • Deprotection of N1 and N4 Amino Groups:

    • Dissolve the purified N8-acetyl-N1,N4-di-Boc-spermidine in DCM.

    • Add an excess of trifluoroacetic acid (TFA) to remove the Boc protecting groups.

    • Stir the reaction at room temperature for a few hours.

    • Remove the solvent and excess TFA under reduced pressure to yield this compound as a salt.

  • Final Purification:

    • The final product can be further purified by recrystallization or chromatography if necessary. The purity should be confirmed by NMR and mass spectrometry.

Enzymatic Synthesis of this compound

An alternative and often more specific method for synthesizing this compound is through an enzymatic reaction. The bacterial spermidine/spermine N-acetyltransferase (SSAT) SpeG has been shown to acetylate spermidine at both the N1 and N8 positions.[3][4] Recombinant SpeG can be expressed and purified from E. coli and used for the in vitro synthesis of a mixture of N1- and this compound.

Experimental Protocol: Enzymatic Synthesis

1. Recombinant SpeG Expression and Purification:

  • Expression:

    • Transform E. coli BL21(DE3) cells with a plasmid encoding for His-tagged SpeG (e.g., from Bacillus thuringiensis or Staphylococcus aureus).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Purification:

    • Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged SpeG from the supernatant using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin.

    • Wash the column with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and elute the protein with a high concentration of imidazole (e.g., 250-500 mM).

    • Further purify the protein by size-exclusion chromatography if necessary.

    • Confirm the purity of the enzyme by SDS-PAGE.

2. In Vitro Acetylation Reaction:

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 70 mM Bicine buffer, pH 7.8-9.0[3][5]

      • 20 mM NaCl[3]

      • Spermidine (substrate, e.g., 1-4 mM)[3]

      • Acetyl Coenzyme A (Acetyl-CoA) (acetyl donor, e.g., 1 mM)[3]

      • Purified recombinant SpeG enzyme (e.g., 1-10 µM)

  • Reaction Conditions:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). The optimal reaction time should be determined empirically.

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of 1 M guanidine (B92328) hydrochloride or by heat inactivation.[3]

3. Purification of this compound:

  • The reaction will produce a mixture of N1- and this compound. These isomers can be separated and purified using reversed-phase high-performance liquid chromatography (HPLC).

Quantitative Data

The following tables summarize key quantitative data for the enzymatic synthesis and properties of this compound.

ParameterValueEnzyme SourceReference
Km for Spermidine 0.127 ± 0.008 mMBacillus thuringiensis SpeG[3]
kcat for Spermidine 70.6 ± 1.2 s⁻¹Bacillus thuringiensis SpeG[3]
kcat/Km 5.57 x 10⁵ M⁻¹s⁻¹Bacillus thuringiensis SpeG[3]
Product Ratio (N8:N1) 1 : 1.13Staphylococcus aureus SpeG[4]
Product Ratio (N8:N1) Approximately 1 : 1Bacillus thuringiensis SpeG[3]

Table 1: Kinetic parameters and product specificity of bacterial SpeG enzymes for spermidine.

ParameterValue (nmol/L)CohortReference
Plasma this compound 10.39 (Interquartile range: 7.21–17.75)Patients with Ischemic Cardiomyopathy (ICM)[6]
Plasma this compound 8.29 (Interquartile range: 5.91–11.42)Patients with coronary artery disease without ICM[6]

Table 2: Representative plasma concentrations of this compound in human subjects.

Application: Cell-Based Assay for HDAC10 Activity

Synthesized this compound can be used to study the activity of its primary deacetylase, HDAC10, in a cellular context. For example, it can be used to rescue the growth of cells depleted of polyamines in an HDAC10-dependent manner.

Experimental Protocol: Cell-Based Growth Rescue Assay

Materials:

  • Cancer cell lines with and without HDAC10 expression (e.g., HCT116 wild-type and HDAC10 knockout)

  • Cell culture medium and supplements

  • α-Difluoromethylornithine (DFMO) to deplete intracellular polyamines

  • Synthesized this compound

  • Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding:

    • Seed the wild-type and HDAC10 knockout cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a concentration of DFMO that inhibits cell growth (e.g., 5 mM).

    • Co-treat the cells with varying concentrations of this compound (e.g., 1-100 µM).

    • Include appropriate controls: untreated cells, cells treated with DFMO alone, and cells treated with spermidine as a positive control for rescue.

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Assessment of Cell Proliferation:

    • At the end of the incubation period, measure cell proliferation using a standard assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the proliferation data to the untreated control.

    • Compare the ability of this compound to rescue the growth of wild-type versus HDAC10 knockout cells. A rescue effect observed only in the wild-type cells indicates HDAC10-dependent deacetylation of this compound to spermidine.

Visualizations

N8_Acetylspermidine_Signaling_Pathway cluster_nuc Nucleus cluster_cyto Cytosol Spermidine Spermidine SN8AT Spermidine N8-Acetyltransferase Spermidine->SN8AT Acetyl-CoA SSAT Spermidine/Spermine N1-Acetyltransferase (SSAT) Spermidine->SSAT Acetyl-CoA SpermineSynthase Spermine Synthase Spermidine->SpermineSynthase N8_Acetylspermidine This compound Extracellular Extracellular Space N8_Acetylspermidine->Extracellular Export HDAC10 HDAC10 N8_Acetylspermidine->HDAC10 Spermine Spermine Putrescine Putrescine N1_Acetylspermidine N1-Acetylspermidine PAO Polyamine Oxidase (PAO) N1_Acetylspermidine->PAO Nucleus Nucleus Cytosol Cytosol SN8AT->N8_Acetylspermidine HDAC10->Spermidine Acetate SSAT->N1_Acetylspermidine PAO->Putrescine SpermineSynthase->Spermine

Caption: this compound Synthesis and Degradation Pathway.

Experimental_Workflow Start Seed WT and HDAC10 KO cells in 96-well plates Treatment Treat with DFMO ± This compound Start->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation ProliferationAssay Measure cell proliferation Incubation->ProliferationAssay DataAnalysis Analyze and compare growth rescue effect ProliferationAssay->DataAnalysis Conclusion Conclusion: HDAC10-dependent rescue DataAnalysis->Conclusion

Caption: Workflow for Cell-Based Growth Rescue Assay.

References

Application Notes and Protocols for Studying N8-Acetylspermidine Metabolism Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 technology for the investigation of N8-acetylspermidine metabolism. Detailed protocols for gene editing of key metabolic enzymes, subsequent quantitative metabolomic analysis, and data interpretation are provided to facilitate research into the biological roles of this compound in various physiological and pathological processes.

Introduction to this compound Metabolism

This compound is a metabolic derivative of the polyamine spermidine (B129725). The reversible acetylation of spermidine is a critical regulatory mechanism in polyamine homeostasis. The synthesis of this compound is catalyzed by spermidine N8-acetyltransferase, while its degradation back to spermidine is mediated by this compound deacetylase. Recent studies have identified the histone deacetylase 10 (HDAC10) as a key this compound deacetylase, linking polyamine metabolism to broader cellular processes such as autophagy and tumorigenesis.[1][2] The histone acetyltransferase p300/CBP-associated factor (P/CAF), also known as KAT2B, is implicated in the N8-acetylation of spermidine.

Dysregulation of this compound metabolism has been associated with various diseases, including cancer and ischemic cardiomyopathy, making the enzymes in this pathway attractive targets for drug development.[3] The CRISPR/Cas9 system offers a powerful tool to precisely edit the genes encoding these enzymes, enabling a detailed investigation of their function and the downstream consequences on cellular metabolite levels and signaling pathways.

Key Enzymes in this compound Metabolism

EnzymeGene NameFunction
Spermidine N8-acetyltransferaseKAT2B (P/CAF)Catalyzes the acetylation of spermidine to form this compound.
This compound deacetylaseHDAC10Catalyzes the deacetylation of this compound to yield spermidine.[1]

Experimental Workflows

Logical Workflow for Investigating this compound Metabolism

Caption: General experimental workflow.

Signaling Pathway

This compound Metabolism and its Link to Autophagy

cluster_0 Polyamine Metabolism cluster_1 Autophagy Regulation Spermidine Spermidine N8_Acetylspermidine N8_Acetylspermidine Spermidine->N8_Acetylspermidine KAT2B (P/CAF) EP300 EP300 (Acetyltransferase) Spermidine->EP300 inhibits N8_Acetylspermidine->Spermidine HDAC10 Autophagy_Induction Autophagy Induction N8_Acetylspermidine->Autophagy_Induction Modulates Autophagy_Proteins Autophagy Proteins (e.g., ATG5, ATG7, LC3) EP300->Autophagy_Proteins acetylates & inhibits Autophagosome_Formation Autophagosome Formation Autophagy_Proteins->Autophagosome_Formation Autophagosome_Formation->Autophagy_Induction

References

N8-Acetylspermidine as a Biomarker in Patient Plasma Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N8-acetylspermidine, a polyamine metabolite, is emerging as a significant biomarker in patient plasma for a range of pathological conditions. Polyamines are crucial for cell growth, differentiation, and proliferation, and their dysregulation is implicated in numerous diseases.[1][2] this compound is formed by the acetylation of spermidine (B129725) and is subsequently deacetylated back to spermidine.[3] This dynamic process and its alteration in disease states make this compound a valuable tool for diagnostics, prognostics, and monitoring therapeutic interventions. This document provides detailed application notes on the clinical significance of this compound and a comprehensive protocol for its quantification in human plasma samples.

Clinical Applications

Elevated levels of this compound in plasma have been associated with several diseases, positioning it as a versatile biomarker.

Snyder-Robinson Syndrome (SRS)
Ischemic Cardiomyopathy

In the context of cardiovascular disease, this compound has been identified as a mechanistic biomarker for ischemic cardiomyopathy with reduced ejection fraction.[8][9][10] Patients with ischemic cardiomyopathy exhibit higher plasma levels of this compound compared to those with coronary artery disease without heart failure.[8][9][10] Higher circulating levels of this compound are independently associated with increased mortality in these patients.[8][9][10]

Cancer

The role of this compound as a cancer biomarker is an active area of research. It has been identified as a potential biomarker for pancreatic cancer, where it is found to be more frequently detected in early-stage patients compared to healthy individuals.[11][12] Furthermore, studies have explored its utility in lung and liver cancer, suggesting that profiling polyamine metabolites, including this compound, could aid in cancer characterization.[13] Elevated levels of acetylated polyamines have also been associated with severe COVID-19 in cancer patients.[14]

Neurodegenerative Diseases

Emerging evidence suggests a link between altered polyamine metabolism and neurodegenerative diseases. Increased levels of this compound have been detected in the plasma and cerebrospinal fluid of patients with Parkinson's disease.[15][16] Specifically, higher serum concentrations of this compound have been observed in Parkinson's disease patients with rapid disease progression.[15]

Quantitative Data Summary

The following table summarizes the reported plasma concentrations of this compound in various patient cohorts.

Disease StatePatient CohortThis compound Concentration (nmol/L)Reference(s)
Ischemic Cardiomyopathy (ICM)Patients with ICM10.39 (Median; IQR: 7.21–17.75)[8][9][10]
Coronary Artery Disease (without ICM)Patients with Coronary Artery Disease8.29 (Median; IQR: 5.91–11.42)[8][9][10]
Parkinson's Disease (Rapid Progressors)Patients with Rapidly Progressing Parkinson's Disease14.7 (Mean)[15]
Parkinson's Disease (Slow Progressors)Patients with Slowly Progressing Parkinson's Disease12.3 (Mean)[15]
Healthy Controls (for Parkinson's Study)Healthy Control Subjects10.9 (Mean)[15]

IQR: Interquartile Range

Signaling Pathway and Metabolism

This compound is a key metabolite in the polyamine metabolic pathway. This pathway is integral to normal cellular function, and its dysregulation is a hallmark of various diseases.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine (B22157) Spermine Spermidine->Spermine SMS N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT N8_Acetylspermidine This compound Spermidine->N8_Acetylspermidine Spermidine N8-acetyltransferase Spermine->N1_Acetylspermidine SSAT N1_Acetylspermidine->Putrescine PAOX N8_Acetylspermidine->Spermidine HDAC10 Acetyl_CoA Acetyl-CoA Acetyl_CoA->N1_Acetylspermidine Acetyl_CoA->N8_Acetylspermidine SSAT SSAT PAOX PAOX HDAC10 HDAC10 ODC ODC SRM SRM SMS SMS SAM dcSAM SAM->Spermidine SAM->Spermine Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Collection Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Biomarker_Relationship cluster_diseases Associated Diseases Biomarker This compound in Plasma SRS Snyder-Robinson Syndrome Biomarker->SRS Elevated Levels (Diagnostic Marker) ICM Ischemic Cardiomyopathy Biomarker->ICM Elevated Levels (Prognostic Marker) Cancer Cancer (e.g., Pancreatic, Lung) Biomarker->Cancer Elevated Levels (Potential Diagnostic/Prognostic) Neuro Neurodegenerative Diseases (e.g., Parkinson's) Biomarker->Neuro Elevated Levels (Progression Marker)

References

Application Notes and Protocols for In Vivo Animal Models to Study N8-Acetylspermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various in vivo animal models available for studying the metabolism and physiological roles of N8-acetylspermidine. The document includes experimental protocols, quantitative data summaries, and visual representations of pathways and workflows to facilitate the design and execution of preclinical research.

Introduction to this compound

This compound is an acetylated derivative of the polyamine spermidine (B129725). Unlike its more extensively studied isomer, N1-acetylspermidine, which is a key intermediate in polyamine catabolism, the precise physiological functions of this compound are still being elucidated. Emerging evidence suggests its involvement in cell growth, differentiation, and various pathological conditions, including cardiac diseases and neurological syndromes. The study of this compound in vivo is crucial for understanding its roles in health and disease and for identifying potential therapeutic targets.

Animal Models for In Vivo Studies

Several animal models can be utilized to investigate the in vivo functions of this compound. These models can be broadly categorized into pharmacological, genetic, and disease-specific models.

Pharmacological Model: Inhibition of this compound Deacetylase

This model involves the administration of a selective inhibitor of this compound deacetylase, the enzyme responsible for converting this compound back to spermidine. Inhibition of this enzyme leads to the accumulation of endogenous this compound, allowing for the study of its downstream effects.

Rationale: This approach provides a direct method to acutely elevate this compound levels in wild-type animals, enabling the investigation of its physiological and pathological consequences.

Experimental Protocol: Administration of APAH

A selective inhibitor of this compound deacetylase is 7-[N-(3-aminopropyl)amino]heptan-2-one (APAH)[1].

  • Animal Model: Male BALB/c mice (or other suitable strain), 8-12 weeks old.

  • Compound Preparation: Dissolve APAH in sterile 0.9% saline.

  • Administration:

    • Route: Intraperitoneal (IP) injection[1].

    • Dosage: 200 mg/kg body weight[1].

    • Procedure:

      • Restrain the mouse securely.

      • Locate the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder[2].

      • Insert a 27-gauge needle at a 30-45° angle and inject the solution[2].

  • Sample Collection:

    • Collect tissues (e.g., liver, spleen, brain, heart) at various time points post-injection (e.g., 30, 60, 120, 360 minutes)[1].

    • Euthanize animals according to approved institutional protocols.

    • Immediately flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.

Quantitative Data Summary

The following table summarizes the observed changes in polyamine levels in the liver of mice after APAH administration. In control mice, this compound was not detectable[1].

Time (minutes)This compound (nmol/g tissue)N1-Acetylspermidine (nmol/g tissue)Putrescine (nmol/g tissue)
30Detectable~1.5-fold increase~2-fold increase
60Peak levels~2-fold increase~3-fold increase
120DecreasingReturning to baselineReturning to baseline
360Near baselineNear baselineNear baseline

Data are estimations based on qualitative descriptions in the cited literature[1].

Experimental Workflow

APAH_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal BALB/c Mice Injection Intraperitoneal Injection Animal->Injection APAH APAH Solution (200 mg/kg in Saline) APAH->Injection Time Time Course (30-360 min) Injection->Time Harvest Tissue Harvest (Liver, Spleen) Time->Harvest Analysis Polyamine Quantification (HPLC/LC-MS) Harvest->Analysis

Caption: Workflow for studying this compound using a deacetylase inhibitor.

Genetic Models

Genetic manipulation of enzymes involved in polyamine metabolism provides chronic models to study the long-term effects of altered this compound levels.

Rationale: SSAT is the rate-limiting enzyme in polyamine catabolism, primarily producing N1-acetylated polyamines. Overexpression of SSAT leads to a dramatic increase in polyamine flux and acetylation[3][4]. While the direct effect on this compound is not well-documented, this model is valuable for studying the overall impact of increased polyamine acetylation.

Protocol: Generation of SSAT Transgenic Mice

The generation of transgenic mice is a complex procedure requiring specialized expertise and facilities. Below is a generalized overview.

  • Transgene Construct: A cDNA encoding SSAT is cloned downstream of a suitable promoter (e.g., a ubiquitous promoter like CMV or a tissue-specific promoter)[3].

  • Microinjection: The purified linear transgene DNA is microinjected into the pronuclei of fertilized mouse eggs.

  • Implantation: Injected eggs are surgically transferred into the oviducts of pseudopregnant female mice.

  • Screening: Offspring are screened for the presence of the transgene by PCR analysis of tail-tip DNA.

  • Breeding: Founder mice are bred to establish a stable transgenic line.

Quantitative Data Summary

Polyamine levels are significantly altered in the tissues of SSAT transgenic mice compared to wild-type littermates. The following table summarizes typical findings in the liver[3].

PolyamineWild-Type (nmol/g tissue)SSAT Transgenic (nmol/g tissue)Fold Change
Putrescine~50>500>10-fold increase
N1-AcetylspermidineUndetectable>100-
Spermidine~800<400~50% decrease
Spermine (B22157)~1200<100>90% decrease
This compound Data not available Data not available -

Rationale: Deletion of the SSAT gene eliminates the primary pathway for polyamine catabolism, leading to altered polyamine pools. This model is useful for investigating the consequences of reduced polyamine acetylation and turnover[5][6].

Protocol: Generation of SSAT Knockout Mice

This process involves homologous recombination in embryonic stem (ES) cells.

  • Targeting Vector: A targeting vector is constructed to replace a critical exon of the SSAT gene with a selection marker (e.g., neomycin resistance gene).

  • ES Cell Transfection: The targeting vector is introduced into ES cells.

  • Selection and Screening: ES cells with the correct targeted mutation are selected and verified by PCR and Southern blotting.

  • Blastocyst Injection: Targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant females.

  • Chimeric Mice and Breeding: Chimeric offspring are bred to obtain germline transmission of the null allele.

Quantitative Data Summary

SSAT knockout mice exhibit more subtle changes in polyamine levels compared to transgenic mice. The table below shows representative data from liver tissue[5].

PolyamineWild-Type (nmol/g tissue)SSAT Knockout (nmol/g tissue)Fold Change
Putrescine~40~40No significant change
N1-AcetylspermidineUndetectableUndetectable-
Spermidine~900~1000Slight increase
Spermine~1300~1100Slight decrease
This compound Data not available Data not available -

Rationale: SRS is a human genetic disorder caused by mutations in the spermine synthase (SMS) gene, leading to an accumulation of spermidine[7][8][9]. This buildup of the substrate for N8-acetylation makes the SRS mouse model a potentially valuable tool for studying the consequences of elevated this compound.

Model Description: The G56S mouse model carries a missense mutation in the Sms gene, analogous to a mutation found in human SRS patients. These mice exhibit a loss of SMS protein and an increased spermidine-to-spermine ratio[7][8][9].

Experimental Protocol:

  • Animal Husbandry: Breed and maintain the G56S mouse line according to standard protocols.

  • Phenotyping: Monitor mice for SRS-like phenotypes, including failure to thrive, skeletal abnormalities, and neurological deficits[7][8][9].

  • Sample Collection: Collect tissues and biofluids (blood, urine) for polyamine analysis.

Quantitative Data Summary

The primary biochemical hallmark of the SRS mouse model is a drastically altered spermidine-to-spermine ratio.

Polyamine RatioWild-TypeG56S SRS Model
Spermidine/Spermine~0.7>10

Specific quantitative data for this compound in this model is a key area for future investigation.

Disease Model: Myocardial Ischemia-Reperfusion Injury

Rationale: Elevated levels of this compound have been identified as a biomarker for ischemic cardiomyopathy in humans, where higher levels are associated with increased mortality[10][11][12]. Therefore, animal models of cardiac ischemia-reperfusion (I/R) injury are highly relevant for studying the role of this compound in cardiovascular disease.

Experimental Protocol: Mouse Model of Myocardial I/R Injury

This is a surgical procedure that requires significant technical skill.

  • Anesthesia and Ventilation: Anesthetize the mouse and provide mechanical ventilation.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Ischemia: Maintain the ligation for a defined period (e.g., 30-60 minutes) to induce ischemia.

  • Reperfusion: Release the suture to allow blood flow to resume.

  • Recovery and Sample Collection: Close the chest and allow the animal to recover. Collect heart tissue and blood at various time points post-reperfusion (e.g., 24 hours, 7 days, 28 days) for analysis.

Quantitative Data Summary

In human patients with ischemic cardiomyopathy, plasma this compound levels are significantly elevated[10][12].

GroupPlasma this compound (nmol/L)
Control (Coronary Artery Disease without ICM)8.29
Ischemic Cardiomyopathy (ICM)10.39

Data from human studies, highlighting the need for quantification in preclinical mouse models[10][12].

Experimental Workflow

IR_Workflow cluster_surgery Surgical Procedure cluster_recovery Recovery & Monitoring cluster_analysis Analysis Anesthesia Anesthesia & Ventilation Ligation LAD Ligation (30-60 min) Anesthesia->Ligation Reperfusion Suture Release Ligation->Reperfusion Recovery Post-operative Care Reperfusion->Recovery Timepoints Time Points (e.g., 24h, 7d, 28d) Recovery->Timepoints Harvest Heart & Blood Collection Timepoints->Harvest Analysis Polyamine & Cardiac Function Analysis Harvest->Analysis

Caption: Workflow for studying this compound in a myocardial I/R model.

This compound Signaling and Metabolism

The metabolism of this compound is a dynamic process involving its synthesis from spermidine and its degradation back to spermidine.

Caption: Overview of this compound metabolism and potential downstream effects.

Analytical Methods for this compound Quantification

Accurate quantification of this compound in biological samples is critical. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.

Protocol: Sample Preparation and LC-MS/MS Analysis

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Homogenize in a suitable buffer (e.g., ice-cold 0.2 M perchloric acid) using a tissue homogenizer.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to precipitate proteins.

  • Derivatization (optional but common for HPLC):

    • The supernatant containing polyamines can be derivatized (e.g., with dansyl chloride or o-phthalaldehyde) to enhance detection by UV or fluorescence detectors.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Chromatography: Use a suitable column (e.g., C18 reverse-phase) and mobile phase gradient to separate this compound from its isomers and other polyamines.

    • Mass Spectrometry: Employ multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of this compound and other target polyamines. Use stable isotope-labeled internal standards for accurate quantification.

Conclusion

The study of this compound in vivo is a rapidly evolving field. The animal models and protocols described in these application notes provide a strong foundation for researchers to investigate the physiological and pathological roles of this intriguing polyamine. Further research, particularly in quantifying this compound levels in genetically modified mouse models and elucidating its downstream signaling pathways, will be crucial for advancing our understanding and developing novel therapeutic strategies.

References

Application Notes and Protocols for Flow Cytometry Analysis of N8-Acetylspermidine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N8-acetylspermidine (N8-AcSpd) is an acetylated derivative of the polyamine spermidine (B129725). Polyamines are crucial for cell growth and proliferation; however, their dysregulation has been implicated in various diseases, including cancer. The role of this compound in cellular processes is complex and context-dependent. While some studies suggest a protective role against apoptosis, emerging evidence in specific cellular contexts hints at its potential to modulate programmed cell death.[1][2] The precise mechanisms by which this compound may induce apoptosis are still under investigation, but potential pathways include the induction of oxidative stress and modulation of mitochondrial function.[3][4]

These application notes provide a comprehensive guide for utilizing flow cytometry to investigate the pro-apoptotic potential of this compound on a selected cell line. The described protocols detail methods for the quantitative analysis of apoptosis through Annexin V and Propidium Iodide (PI) staining, the assessment of caspase-3 activation, and the measurement of mitochondrial membrane potential (ΔΨm).

Data Presentation

The following tables present representative quantitative data from hypothetical experiments investigating the dose- and time-dependent effects of this compound on a cancer cell line.

Table 1: Dose-Dependent Effect of this compound on Apoptosis after 24-hour Treatment. This table summarizes the percentage of live, early apoptotic, late apoptotic, and necrotic cells as determined by Annexin V/PI staining.

N8-AcSpd (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
1085.6 ± 3.58.1 ± 1.24.2 ± 0.82.1 ± 0.4
2568.3 ± 4.215.7 ± 2.112.5 ± 1.93.5 ± 0.7
5045.1 ± 5.128.4 ± 3.322.3 ± 2.84.2 ± 0.9
10022.7 ± 4.845.2 ± 4.127.8 ± 3.54.3 ± 1.1

Table 2: Time-Course of Apoptosis Induction with 50 µM this compound. This table illustrates the progression of apoptosis over time at a fixed concentration of this compound.

Time (hours)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
096.1 ± 1.82.1 ± 0.41.5 ± 0.30.3 ± 0.1
688.3 ± 2.57.2 ± 1.13.1 ± 0.61.4 ± 0.3
1270.5 ± 3.116.9 ± 2.39.8 ± 1.52.8 ± 0.5
2445.1 ± 5.128.4 ± 3.322.3 ± 2.84.2 ± 0.9
4815.8 ± 3.935.6 ± 4.540.1 ± 5.28.5 ± 1.8

Table 3: Caspase-3 Activation and Mitochondrial Membrane Potential (ΔΨm) after 24-hour Treatment with this compound. This table shows the percentage of cells with activated caspase-3 and the percentage of cells with depolarized mitochondria.

N8-AcSpd (µM)Active Caspase-3 Positive Cells (%)Cells with Depolarized ΔΨm (%)
0 (Control)3.1 ± 0.64.5 ± 0.8
1012.4 ± 1.515.2 ± 2.1
2528.9 ± 3.235.8 ± 4.1
5055.7 ± 4.862.3 ± 5.5
10078.2 ± 5.985.1 ± 6.3

Mandatory Visualizations

N8_Acetylspermidine_Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion N8_AcSpd This compound Transporter Transporter N8_AcSpd->Transporter ROS ↑ Reactive Oxygen Species (ROS) Transporter->ROS Bax Bax Activation ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytoC Cytochrome c Release MMP->CytoC CytoC->Caspase9

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Flow Cytometry Assays start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with This compound cell_culture->treatment harvest Cell Harvesting treatment->harvest annexin_pi Annexin V/PI Staining harvest->annexin_pi caspase Caspase-3 Staining harvest->caspase mmp Mitochondrial Membrane Potential Assay (e.g., JC-1) harvest->mmp analysis Flow Cytometry Data Acquisition annexin_pi->analysis caspase->analysis mmp->analysis data_analysis Data Analysis (Quantification of Apoptosis) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V and the loss of membrane integrity using PI.[5][6][7]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period. Incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (containing detached apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells directly from the culture flask.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Add 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 2: Measurement of Active Caspase-3

This protocol describes the detection of intracellular active caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS, pH 7.4

  • FITC-DEVD-FMK (or other fluorescently labeled caspase-3 inhibitor)

  • Wash Buffer

  • Fixation and Permeabilization Buffers (if required by the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.

  • Staining:

    • Resuspend the cell pellet in 100 µL of complete culture medium.

    • Add the fluorescently labeled caspase-3 inhibitor (e.g., FITC-DEVD-FMK) at the recommended concentration.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator, protected from light.

    • Wash the cells twice with 1X Wash Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 500 µL of Wash Buffer.

    • Analyze the samples on a flow cytometer.

    • Use an unstained control to set the baseline fluorescence.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation: An increase in the fluorescence intensity of the cell population indicates an increase in active caspase-3.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol outlines the use of the lipophilic cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains in its monomeric form, emitting green fluorescence.[8][9]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS, pH 7.4

  • JC-1 Dye

  • FCCP or CCCP (as a positive control for mitochondrial depolarization)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Include a positive control treated with FCCP or CCCP.

  • Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.

  • Staining:

    • Resuspend the cell pellet in 500 µL of complete culture medium.

    • Add JC-1 dye to a final concentration of 2 µM.

    • Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer without washing.

    • Excite the cells at 488 nm and collect emission in both the green (e.g., 530/30 nm) and red (e.g., 585/42 nm) channels.

    • Use unstained and positive control cells to set the appropriate gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation: A shift in the cell population from red to green fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis. The ratio of red to green fluorescence intensity can be used for quantitative comparison.

References

Application Notes and Protocols: N8-Acetylspermidine in Inhibitor Screening for Polyamine Deacetylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, such as spermidine (B129725) and spermine, are essential polycations involved in numerous fundamental cellular processes, including cell growth, differentiation, and proliferation.[1][2] The intracellular concentrations of polyamines are tightly regulated through a complex network of biosynthesis, catabolism, and transport.[2][3] Dysregulation of polyamine metabolism is implicated in a variety of pathological conditions, most notably cancer, making the enzymes within this pathway attractive targets for therapeutic intervention.[1][2][3][4]

One key regulatory mechanism in polyamine homeostasis is reversible acetylation.[3] N8-acetylspermidine is a metabolic product of spermidine, generated by nuclear spermidine N8-acetyltransferase.[1] The deacetylation of this compound back to spermidine is catalyzed by a specific cytosolic this compound deacetylase.[1] Recent research has identified histone deacetylase 10 (HDAC10) as a robust polyamine deacetylase with high specificity for this compound.[3][4][5][6] This discovery has positioned HDAC10 as a critical enzyme in polyamine metabolism and a promising target for drug development, particularly in oncology.[4][6]

These application notes provide detailed protocols and supporting data for the use of this compound and its analogs in the screening and characterization of inhibitors for polyamine deacetylases, with a primary focus on HDAC10.

Signaling Pathways and Experimental Workflow

Polyamine Metabolism and the Role of HDAC10

The following diagram illustrates the central role of this compound and HDAC10 in the broader context of polyamine metabolism.

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase SSAT SSAT Spermidine->SSAT nSAT Nuclear Spermidine N8-Acetyltransferase Spermidine->nSAT N1_Acetylspermidine N1-Acetylspermidine PAOX PAOX N1_Acetylspermidine->PAOX N8_Acetylspermidine This compound HDAC10 HDAC10 (Polyamine Deacetylase) N8_Acetylspermidine->HDAC10 HDAC10->Spermidine ODC->Putrescine SSAT->N1_Acetylspermidine nSAT->N8_Acetylspermidine PAOX->Putrescine Inhibitor Inhibitor Inhibitor->HDAC10

Caption: Polyamine metabolic pathway highlighting the role of HDAC10.

General Workflow for Inhibitor Screening

This diagram outlines a typical workflow for screening and validating inhibitors of polyamine deacetylases using an this compound-based assay.

Inhibitor_Screening_Workflow start Start assay_dev Assay Development (e.g., Fluorescent Assay) start->assay_dev hts High-Throughput Screening (HTS) of Compound Library assay_dev->hts hit_id Hit Identification hts->hit_id dose_resp Dose-Response & IC50 Determination hit_id->dose_resp Primary Hits selectivity Selectivity Profiling (vs. other HDACs) dose_resp->selectivity cell_based Cell-Based Assays (Target Engagement, Proliferation) selectivity->cell_based lead_opt Lead Optimization cell_based->lead_opt lead_opt->hts Iterative Improvement end End lead_opt->end

Caption: Workflow for polyamine deacetylase inhibitor screening.

Data Presentation

Inhibitory Potency of this compound Analogues

The following table summarizes the inhibitory potency (IC50 values) of various this compound analogues against acetylpolyamine amidohydrolase (APAH) from Mycoplana ramosa, a prokaryotic polyamine deacetylase often used as a model for eukaryotic enzymes.[1] These compounds feature different zinc-binding groups, which are critical for their inhibitory activity.

Compound IDZinc Binding GroupTarget EnzymeIC50 (µM)Reference
ICarboxylic AcidAPAH>1000[1]
IIKetoneAPAH180 ± 20[1]
IIIHydroxamateAPAH0.027 ± 0.003[1]
IVTrifluoromethylketoneAPAH0.081 ± 0.005[1]
VThioacetateAPAH200 ± 10[1]
VIMercaptoketoneAPAH2.1 ± 0.1[1]
VIIThioesterAPAH>1000[1]
VIIIThiolAPAH1.8 ± 0.1[1]
IXSulfoneAPAH>1000[1]

Note: APAH has broader substrate specificity compared to the mammalian this compound deacetylase (HDAC10).[1]

Performance of a Fluorescent this compound Deacetylation Assay

A recently developed fluorescent assay for HDAC10 utilizes an aminocoumarin-labeled acetyl-spermidine derivative, enabling high-throughput screening.[7][8]

Assay ParameterValueReference
SubstrateAminocoumarin-labeled acetyl-spermidine[7]
Detection MethodFluorescence quenching[9]
Excitation Wavelength330 nm[9]
Emission Wavelength390 nm[9]
SuitabilityHigh-Throughput Screening (HTS)[7][8]

Experimental Protocols

Protocol 1: In Vitro Polyamine Deacetylase Inhibition Assay (APAH Model)

This protocol is adapted from the methodology used to screen this compound analogues against acetylpolyamine amidohydrolase (APAH).[1]

Materials:

  • Recombinant APAH enzyme

  • This compound (substrate)

  • Assay Buffer: 25 mM Tris (pH 8.2), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Quenching solution (e.g., 100 µM M344)

  • 96-well microtiter plates

  • Plate reader for detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).

  • In a 96-well plate, add the following components to a final volume of 50 µL:

    • 25 µL of assay buffer containing the test inhibitor at 2x the final concentration.

    • 12.5 µL of substrate (this compound) to achieve a final concentration of 150 µM.

    • 12.5 µL of enzyme solution to achieve a final concentration of 250 nM APAH.

  • Include appropriate controls:

    • Negative control (no inhibition): Enzyme, substrate, and buffer with solvent only.

    • Positive control (max inhibition): Enzyme, substrate, buffer, and a known potent inhibitor.

    • Blank (no enzyme): Substrate and buffer only.

  • Incubate the plate at 25°C for 30 minutes.

  • Stop the reaction by adding a quenching solution (e.g., 50 µL of 100 µM M344).

  • Detect the product formation using an appropriate method (e.g., colorimetric or fluorometric detection of the deacetylated product). The specific detection method will depend on the assay design, which may involve a secondary enzymatic reaction to produce a detectable signal.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Fluorescent High-Throughput Screening Assay for HDAC10

This protocol outlines a general procedure based on the principles of the first fluorescent acetylspermidine deacetylation assay developed for HDAC10.[7][8][9]

Materials:

  • Recombinant human HDAC10 enzyme

  • Fluorescent substrate: Aminocoumarin-labeled this compound derivative

  • Assay Buffer (specific composition may need optimization, but can be based on Tris or HEPES buffers)

  • Test compound library

  • Stop/Developer solution containing naphthalene-2,3-dialdehyde (NDA) and a nucleophile (e.g., Mesna)[9]

  • Black, low-volume 384-well microplates

  • Fluorescent plate reader

Procedure:

  • Dispense a small volume (e.g., 50 nL) of test compounds from the library into the wells of a 384-well plate.

  • Add recombinant HDAC10 enzyme diluted in assay buffer to all wells.

  • Initiate the enzymatic reaction by adding the fluorescent this compound substrate to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the reaction and develop the signal by adding the Stop/Developer solution.[9] In the presence of deacetylated substrate, the NDA reacts to form a product that quenches the aminocoumarin fluorescence.[9]

  • Incubate for a short period at room temperature to allow the development reaction to complete.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 330 nm, emission at 390 nm).[9]

  • Wells containing active inhibitors will show reduced deacetylation of the substrate, resulting in higher fluorescence compared to the negative control (no inhibitor).

  • Calculate the activity of each compound and identify primary "hits" based on a predefined threshold (e.g., >50% inhibition).

Protocol 3: Cell-Based Target Engagement Assay

This protocol describes a method to assess whether an HDAC10 inhibitor can engage its target in a cellular context by measuring the accumulation of this compound.[6]

Materials:

  • Cancer cell line expressing HDAC10 (e.g., HCT116)

  • Cell culture medium and supplements

  • Test HDAC10 inhibitor

  • Exogenous this compound

  • Cell lysis buffer

  • Method for quantifying intracellular this compound (e.g., LC-MS/MS or a specific ELISA kit[10])

Procedure:

  • Seed cells in multi-well plates and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of the HDAC10 inhibitor for a specified period (e.g., 24 hours).

  • Add a known concentration of exogenous this compound to the culture medium.

  • Continue the incubation for an additional period (e.g., 48-72 hours).

  • Wash the cells with ice-cold PBS to remove extracellular polyamines.

  • Lyse the cells and collect the cell lysates.

  • Quantify the intracellular concentration of this compound using a validated method like LC-MS/MS.

  • A potent and cell-permeable HDAC10 inhibitor will block the conversion of this compound to spermidine, leading to a dose-dependent accumulation of intracellular this compound compared to vehicle-treated control cells.

Conclusion

The identification of HDAC10 as a specific this compound deacetylase has opened new avenues for targeting polyamine metabolism in disease. The use of this compound and its derivatives as substrates and in inhibitor design is crucial for the development of selective HDAC10 inhibitors. The protocols and data presented here provide a framework for researchers to establish robust screening platforms and to characterize the potency and cellular activity of novel chemical entities targeting this important enzyme. These tools will be instrumental in advancing our understanding of polyamine biology and in the development of new therapeutic strategies for cancer and other hyperproliferative disorders.

References

Application Notes and Protocols for Stable Isotope Labeling of N8-Acetylspermidine in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling is a powerful methodology for elucidating metabolic pathways and quantifying the flux of metabolites in biological systems. The introduction of a stable isotope-labeled compound, such as N8-acetylspermidine, allows for the precise tracking of its metabolic fate. This compound is a key metabolite in the polyamine pathway, and its dysregulation has been implicated in various physiological and pathological processes, including cell growth, differentiation, and diseases such as cancer.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope-labeled this compound for metabolic tracing studies. This document includes detailed protocols for the synthesis of the labeled compound, cell culture labeling, metabolite extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Signaling Pathways and Experimental Workflow

To visualize the metabolic context and the experimental procedures, the following diagrams have been generated.

Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase dcSAM Spermine Spermine Spermidine->Spermine Spermine Synthase dcSAM N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT Acetyl-CoA N8_Acetylspermidine This compound Spermidine->N8_Acetylspermidine Spermidine N8-acetyltransferase Acetyl-CoA Spermine->N1_Acetylspermidine SSAT Acetyl-CoA N1_Acetylspermidine->Putrescine PAOX N8_Acetylspermidine->Spermidine HDAC10 Acetyl_CoA Acetyl-CoA dcSAM decarboxylated S- adenosylmethionine

Figure 1: Polyamine Metabolic Pathway Involving this compound.

start Start synthesis Synthesis of Isotopically Labeled This compound start->synthesis cell_culture Cell Culture and Labeling synthesis->cell_culture extraction Metabolite Extraction cell_culture->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis and Flux Calculation analysis->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for Metabolic Tracing.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a typical metabolic tracing experiment using [¹³C₅]-N8-acetylspermidine in a cancer cell line. This data is for illustrative purposes and will vary depending on the specific cell line, experimental conditions, and the labeled precursor used.

Table 1: Incorporation of ¹³C from [¹³C₅]-N8-Acetylspermidine into Downstream Metabolites

Time Point (hours)[¹³C₅]-Spermidine (%)[¹³C₅]-Spermine (%)[¹³C₄]-Putrescine (%)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
215.2 ± 1.85.1 ± 0.62.3 ± 0.3
645.8 ± 3.518.7 ± 2.18.9 ± 1.0
1278.3 ± 5.142.5 ± 4.325.6 ± 2.8
2492.1 ± 4.865.3 ± 5.948.2 ± 4.5

Values are presented as mean ± standard deviation (n=3).

Table 2: Metabolic Flux Rates Calculated from Isotopic Enrichment Data

Metabolic FluxFlux Rate (nmol/10⁶ cells/hour)
This compound Deacetylation12.5 ± 1.1
Spermidine to Spermine Conversion4.2 ± 0.5
Spermidine to Putrescine (via N1-acetylation)1.8 ± 0.2

Flux rates were calculated at the 12-hour time point using a metabolic flux analysis model.

Experimental Protocols

Protocol 1: Synthesis of [¹³C₅, ¹⁵N₂]-N8-Acetylspermidine

This protocol is adapted from methods for synthesizing deuterated acetylspermidines and can be modified for carbon-13 and nitrogen-15 (B135050) labeling.[1] The synthesis involves selective protection and deprotection steps.

Materials:

  • [¹³C₅, ¹⁵N₂]-Spermidine (as a starting material)

  • Acetic anhydride-[¹³C₂]

  • Protecting group reagents (e.g., Boc anhydride)

  • De-protecting reagents (e.g., trifluoroacetic acid)

  • Appropriate solvents (e.g., dichloromethane, methanol)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of N1 of [¹³C₅, ¹⁵N₂]-Spermidine: React [¹³C₅, ¹⁵N₂]-Spermidine with a suitable protecting group (e.g., Boc anhydride) under basic conditions to selectively protect the N1 primary amine.

  • Acetylation of N8: Acetylate the unprotected N8 secondary amine using [¹³C₂]-acetic anhydride. The reaction is typically carried out in an aprotic solvent.

  • Deprotection of N1: Remove the protecting group from the N1 position using an appropriate deprotection reagent (e.g., trifluoroacetic acid in dichloromethane).

  • Purification: Purify the final product, [¹³C₅, ¹⁵N₂]-N8-acetylspermidine, using silica gel column chromatography.

  • Characterization: Confirm the structure and isotopic enrichment of the synthesized compound using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry.

Protocol 2: Cell Culture and Labeling with Isotopically Labeled this compound

This protocol provides a general guideline for labeling adherent mammalian cells. Optimization for specific cell lines and experimental objectives is recommended.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS) to minimize background levels of unlabeled polyamines

  • Stable isotope-labeled this compound

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of isotopically labeled this compound. The concentration should be optimized based on cell type and experimental goals.

  • Metabolic Labeling:

    • Aspirate the complete medium from the cells and wash once with warm PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-course of isotope incorporation.

Protocol 3: Metabolite Extraction

This protocol is critical for quenching metabolic activity and extracting metabolites for analysis.

Materials:

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Quenching and Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites.

    • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS/MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Protocol 4: LC-MS/MS Analysis for N1- and this compound

This protocol outlines a method for the separation and quantification of N1- and this compound isomers using LC-MS/MS. A detailed method for the separation of these isomers is crucial for accurate quantification.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is suitable for the separation of these isomers.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with a suitable modifier (e.g., formic acid) is typically used. The specific gradient will need to be optimized for the column and system.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both unlabeled and labeled N1- and this compound. The fragmentation patterns can distinguish the two isomers.

    • N1-Acetylspermidine: Characterized by a prominent fragment ion resulting from the loss of the acetylated aminopropyl group.

    • This compound: Characterized by a prominent fragment ion resulting from the loss of the acetylated aminobutyl group.

  • Data Analysis: Integrate the peak areas for each isotopologue of N1- and this compound to determine the extent of isotope incorporation and calculate metabolic flux.

Conclusion

The use of stable isotope-labeled this compound is a robust technique for investigating the dynamics of the polyamine metabolic pathway. The protocols and data presented in these application notes provide a framework for researchers to design and execute metabolic tracing experiments to gain deeper insights into the roles of this compound in health and disease. Careful optimization of experimental conditions and rigorous data analysis are essential for obtaining reliable and meaningful results.

References

Troubleshooting & Optimization

N8-Acetylspermidine ELISA Kit: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their use of the N8-Acetylspermidine ELISA kit.

Troubleshooting Guides

This section addresses common issues encountered during the this compound ELISA experiment in a question-and-answer format.

High Background

Question: I am observing high background absorbance across my entire plate. What are the possible causes and solutions?

High background can obscure the specific signal, reducing the dynamic range and sensitivity of the assay.[1] The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step by inverting the plate and tapping it firmly on absorbent paper.[2] Increase the soaking time for each wash to 30-60 seconds.[1]
Ineffective Blocking Increase the blocking incubation time or temperature according to the kit protocol. Ensure the blocking buffer is fresh and completely covers the well surface.
Contaminated Reagents Use fresh, sterile reagents and pipette tips for each step.[3] Ensure the TMB substrate has not been exposed to light and is colorless before use.[4]
High Detection Antibody Concentration Reduce the concentration of the HRP-conjugated secondary antibody. Perform a titration to determine the optimal concentration.
Cross-Reactivity Ensure the secondary antibody is specific to the primary antibody and has been pre-adsorbed to minimize cross-reactivity with other proteins in the sample.
Incorrect Plate Sealing Use a fresh plate sealer for each incubation step to prevent cross-well contamination.[2]
Low or No Signal

Question: My standard curve is flat, or my samples are showing very low to no signal. What should I do?

A weak or absent signal can be due to a variety of factors, from reagent preparation to procedural errors.

Potential Cause Troubleshooting Steps
Reagent Issues Confirm that all reagents were brought to room temperature before use.[4] Check the expiration dates of all kit components.[4] Ensure reagents were prepared correctly and added in the proper order as specified in the protocol.[2]
Incorrect Standard Dilution Double-check the calculations for the standard curve dilutions and prepare fresh standards.
Sample Derivatization Failure Ensure the derivatization reagents are prepared correctly and that the incubation times and temperatures for this critical step are strictly followed.
Insufficient Incubation Times Adhere to the recommended incubation times in the protocol. Increasing incubation times may boost signal, but can also increase background.
Incorrect Wavelength Reading Ensure the plate reader is set to the correct wavelength for the TMB substrate (typically 450 nm after adding the stop solution).[5]
Analyte Concentration Below Detection Limit If sample signals are low, consider concentrating the samples or reducing the initial dilution factor.[6]
Poor Standard Curve

Question: I am unable to generate a good standard curve fit. What could be the issue?

A reliable standard curve is essential for accurate quantification. In a competitive ELISA, the signal is inversely proportional to the analyte concentration.[7]

Potential Cause Troubleshooting Steps
Pipetting Errors Use calibrated pipettes and fresh tips for each standard dilution. Ensure accurate and consistent pipetting volumes.
Improper Standard Preparation Prepare fresh standards for each assay. Ensure the stock standard is properly reconstituted and vortexed before preparing the dilution series.
Incorrect Curve Fitting Model Use a four-parameter logistic (4-PL) curve fit, which is typically recommended for competitive ELISAs.
Outlier Data Points Examine the data for any obvious outliers and consider excluding them from the curve fit calculation if justified.
High Coefficient of Variation (%CV)

Question: My duplicate or triplicate readings show high variability. How can I improve my precision?

High %CV between replicates can compromise the reliability of your results.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure consistent pipetting technique across all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously to reduce timing variations.
Incomplete Mixing Gently mix the plate on a shaker after adding reagents to ensure a homogenous reaction in each well.
Plate Edge Effects To minimize evaporation and temperature gradients, ensure the plate is properly sealed during incubations and placed in the center of the incubator. Avoid stacking plates.[4]
Bubbles in Wells Inspect the plate for bubbles before reading and carefully pop any that are present, as they can interfere with the optical reading.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound ELISA kit?

This kit is based on the competitive ELISA principle. This compound in the sample competes with a fixed amount of this compound coated on the microtiter plate for binding sites on a specific antibody. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme (like HRP). The signal is inversely proportional to the concentration of this compound in the sample.[5]

Q2: What sample types are compatible with this kit?

This kit is validated for use with plasma and cell culture supernatants.[7] The use of haemolytic and lipemic plasma samples is not recommended.[5]

Q3: What are the storage conditions for the kit and samples?

The kit should be stored at 2-8°C.[8] Plasma samples can be stored at 2-8°C for up to 48 hours or at -20°C for longer periods (up to 6 months).[7] It is important to avoid repeated freeze-thaw cycles for samples.[5]

Q4: Is there any known cross-reactivity with other polyamines?

The this compound ELISA kit is highly specific, with no significant cross-reactivity observed with N1-Acetylspermidine, Spermidine, Spermine, Ornithine, or Putrescine.[8]

Q5: What are the key quantitative parameters of this assay?

Parameter Value
Assay Range 2.4 – 93.75 nM[8]
Sensitivity 0.5 nM[8]
Minimal Sample Volume 20 µL[8]

Experimental Protocols

General Protocol for this compound Competitive ELISA

This protocol provides a general overview. Always refer to the specific protocol supplied with your kit for detailed instructions.

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare the wash buffer, standards, and other reagents as instructed in the kit manual.

  • Sample Preparation and Derivatization:

    • Pipette standards, controls, and samples into appropriate tubes.

    • Follow the kit's specific instructions for precipitation and derivatization steps. This is a critical stage for accurate measurement.

  • ELISA Procedure:

    • Add the derivatized standards, controls, and samples to the wells of the this compound coated microtiter plate.

    • Add the this compound Antiserum to all wells.

    • Incubate the plate as specified in the protocol (e.g., overnight at 4°C).

    • Wash the plate multiple times with the prepared wash buffer.

    • Add the enzyme-conjugated secondary antibody to each well and incubate.

    • Wash the plate again to remove any unbound conjugate.

    • Add the TMB substrate to each well and incubate in the dark.

    • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of this compound in your samples.

Visualizations

This compound Competitive ELISA Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Reagent_Prep Prepare Reagents (Wash Buffer, Standards) Add_Samples Add Derivatized Samples & Standards to Coated Plate Reagent_Prep->Add_Samples Sample_Prep Sample Preparation & Derivatization Sample_Prep->Add_Samples Add_Antibody Add this compound Antiserum Add_Samples->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Conjugate Add Enzyme Conjugate Wash1->Add_Conjugate Incubate2 Incubate Add_Conjugate->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (in dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Analyze_Data Generate Standard Curve & Calculate Concentrations Read_Plate->Analyze_Data

Caption: Workflow for the this compound Competitive ELISA.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with ELISA Results High_BG High Background? Start->High_BG Low_Signal Low / No Signal? Start->Low_Signal High_CV High %CV? Start->High_CV Wash_Check Check Washing Protocol (Increase washes/soak time) High_BG->Wash_Check Yes Reagent_Prep_Check Verify Reagent Prep & Expiration Dates Low_Signal->Reagent_Prep_Check Yes Pipetting_Check Review Pipetting Technique High_CV->Pipetting_Check Yes Block_Check Check Blocking Step Wash_Check->Block_Check Still High Reagent_Contam Check for Reagent Contamination Block_Check->Reagent_Contam Still High Incubation_Check Check Incubation Times & Temperatures Reagent_Prep_Check->Incubation_Check Still Low Standard_Check Verify Standard Dilutions Incubation_Check->Standard_Check Still Low Mixing_Check Ensure Proper Mixing Pipetting_Check->Mixing_Check Still High Edge_Effect_Check Check for Edge Effects Mixing_Check->Edge_Effect_Check Still High

Caption: Decision tree for troubleshooting common ELISA issues.

References

Technical Support Center: N8-Acetylspermidine Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N8-Acetylspermidine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient extraction of this compound from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in extracting this compound from tissues?

A1: The most critical first step is the rapid and effective homogenization of the tissue in a cold extraction solvent. This ensures the immediate quenching of metabolic activity, preventing the degradation of this compound by endogenous enzymes, and maximizes the release of the analyte from the cellular matrix. Proper and swift tissue disruption is paramount for obtaining high and reproducible yields.

Q2: Which type of solvent is generally recommended for this compound extraction?

A2: Acidic extraction methods are most commonly recommended for the extraction of polyamines, including this compound, from biological tissues.[1] Trichloroacetic acid (TCA) and perchloric acid (PCA) are frequently used and have been shown to be highly effective for precipitating proteins and extracting biogenic amines.[1] Organic solvents like methanol (B129727), ethanol, and acetonitrile (B52724), often in combination with water or acids, are also used, but acidic precipitation is generally considered more efficient for tissue samples.[1][2]

Q3: Is an internal standard necessary for quantifying this compound?

A3: Yes, using a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended for accurate quantification, especially when using LC-MS/MS. An internal standard helps to correct for variability in extraction efficiency, matrix effects, and instrument response, leading to more reliable and reproducible results.

Q4: How can I minimize the degradation of this compound during the extraction process?

A4: To minimize degradation, it is crucial to work quickly and keep the samples cold at all times. Homogenize tissues in a pre-chilled solvent on ice.[3] Promptly after homogenization, centrifuge the samples at a low temperature to pellet proteins and cellular debris. The stability of this compound in tissue homogenates is improved under cooled conditions.[3]

Q5: What are the common downstream analytical techniques for this compound quantification?

A5: The most common and sensitive method for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] This technique offers high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the analyte in complex biological matrices. Derivatization may be employed to enhance chromatographic separation and detection sensitivity.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete Tissue Homogenization: Cellular matrix not sufficiently disrupted, trapping the analyte.- Ensure the tissue is thoroughly homogenized. Consider using a bead-based homogenizer for tougher tissues. - Increase homogenization time or intensity, while keeping the sample on ice to prevent heating.
Inefficient Extraction Solvent: The chosen solvent may not be optimal for your specific tissue type.- Switch to an acidic extraction method using Trichloroacetic Acid (TCA) or Perchloric Acid (PCA), which are highly effective for polyamine extraction from tissues.[1] - If using an organic solvent, ensure the polarity is appropriate. A mixture of methanol, acetonitrile, and water can be effective.[2]
Analyte Degradation: Enzymatic or chemical degradation of this compound during sample processing.- Work quickly and keep samples on ice or at 4°C throughout the extraction process.[3] - Use fresh tissues whenever possible. If using frozen tissues, minimize thaw-freeze cycles.[6]
Suboptimal Solid Phase Extraction (SPE) Protocol: If using SPE for cleanup, the sorbent, wash, or elution conditions may not be optimized.- Ensure the SPE sorbent is appropriate for the polarity of this compound. - Optimize the wash step to remove interferences without eluting the analyte. - Ensure the elution solvent is strong enough to fully recover the analyte.[7][8][9]
High Variability Between Replicates Inconsistent Homogenization: Differences in the degree of homogenization between samples.- Standardize the homogenization procedure, including time, speed, and sample-to-bead/probe ratio.
Matrix Effects: Co-eluting substances from the tissue matrix interfering with the ionization of this compound in the mass spectrometer.- Use a stable isotope-labeled internal standard to normalize for matrix effects. - Improve sample cleanup to remove interfering compounds. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10] - Optimize the chromatographic separation to resolve this compound from interfering matrix components.
Sample Inhomogeneity: The portion of tissue taken for extraction may not be representative of the whole sample.- For larger, heterogeneous tissues, it may be beneficial to pulverize the entire frozen tissue before taking a subsample for extraction.
Poor Peak Shape in LC-MS/MS Residual Matrix Components: Contaminants in the final extract can interfere with chromatography.- Incorporate a sample cleanup step like SPE or LLE. - Dilute the sample extract before injection, if sensitivity allows.
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound.- Adjust the pH of the mobile phase. Since this compound is a polyamine, a mobile phase with a slightly acidic pH can improve peak shape. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium (B1175870) formate).
Sample Clogging During SPE Particulate Matter in the Homogenate: Incomplete removal of cellular debris after centrifugation.- Increase the centrifugation speed or time to ensure all particulates are pelleted. - Consider passing the supernatant through a syringe filter before loading it onto the SPE cartridge.

Data Presentation

Table 1: Comparison of Common Extraction Solvents for Polyamines from Tissues

Extraction Solvent Principle Advantages Disadvantages Reported Efficiency for Polyamines
Trichloroacetic Acid (TCA) Acid precipitation of proteins and macromolecules.- Highly effective in precipitating proteins. - Good recovery of polar metabolites like polyamines.[1] - Can act as an ion-pairing agent, improving retention in some chromatographic systems.[2]- Corrosive. - May need to be removed or neutralized before analysis.Generally high; often considered the most effective for biogenic amines from tissues.[1] One study reported 40% higher recovery of spermidine (B129725) with TCA compared to acetonitrile.[1]
Perchloric Acid (PCA) Similar to TCA, acid precipitation.- Effective protein precipitation. - Widely used for polyamine extraction.- Corrosive and potentially explosive. - Requires removal (e.g., by precipitation with potassium carbonate) before analysis.High, comparable to TCA for polyamine extraction.
Methanol/Water Organic solvent extraction based on polarity.- Less harsh than strong acids. - Can be directly injected in some LC-MS systems after dilution.- May be less efficient at precipitating proteins compared to acids. - Co-extraction of lipids and other interfering substances can be higher.Moderate to high, but can be less efficient than acidic methods for tissues.
Ethanol/Water Organic solvent extraction.- Similar to methanol/water. - Generally recognized as safe (GRAS).- Similar to methanol/water.Moderate to high.
Acetonitrile/Water Organic solvent extraction.- Efficient protein precipitation for some sample types. - Good compatibility with reversed-phase chromatography.- May have lower recovery for highly polar amines compared to acidic methods.Moderate; can be less efficient than TCA for tissue polyamines.[1]
Chloroform/Methanol/Water Biphasic extraction (Folch or Bligh-Dyer type).- Simultaneously extracts polar and non-polar metabolites into different phases.- More complex and time-consuming procedure. - Use of chlorinated solvents.Good for comprehensive metabolomics, but may not be the most efficient for targeted polyamine analysis.

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA) Extraction for Mammalian Tissues

This protocol is a robust method for the extraction of this compound from a variety of mammalian tissues for subsequent LC-MS/MS analysis.

Materials:

  • Frozen tissue sample

  • 5% (w/v) Trichloroacetic acid (TCA) in water, pre-chilled to 4°C

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Phosphate buffered saline (PBS), pH 7.4, ice-cold

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled microcentrifuge tube.

  • Add 500 µL of ice-cold 5% TCA and the internal standard to the tube.

  • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

  • Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the this compound, and transfer it to a new microcentrifuge tube.

  • The supernatant can be directly analyzed by LC-MS/MS or subjected to a cleanup step (e.g., solid-phase extraction) if high levels of interfering substances are expected.

Protocol 2: Methanol/Water Extraction for Tissues

This protocol offers a less harsh alternative to strong acid extractions.

Materials:

  • Frozen tissue sample

  • 80% Methanol in water, pre-chilled to -20°C

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold 80% methanol and the internal standard to the tube.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Incubate the homogenate at -20°C for 60 minutes to precipitate proteins.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer it to a new tube.

  • The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

Visualizations

Polyamine Metabolism and this compound

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC ODC Spermidine Spermidine Putrescine->Spermidine SPDS SPDS N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine N8_Acetylspermidine This compound Spermidine->N8_Acetylspermidine Spermine Spermine Spermidine->Spermine SPMS SPMS SSAT SSAT SAT1 SAT1 (Nuclear) N1_Acetylspermidine->Putrescine PAO PAO N8_Acetylspermidine->Spermidine HDAC10 HDAC10

Caption: Metabolic pathway of spermidine and this compound.

General Workflow for this compound Extraction

Extraction_Workflow Start Tissue Sample (Frozen) Homogenization Homogenization (in cold solvent with internal standard) Start->Homogenization Precipitation Protein Precipitation (Incubation) Homogenization->Precipitation Centrifugation Centrifugation (to pellet debris) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cleanup Optional: Sample Cleanup (e.g., SPE) Supernatant->Cleanup Analysis LC-MS/MS Analysis Supernatant->Analysis Direct Injection Cleanup->Analysis

Caption: General experimental workflow for this compound extraction.

References

Technical Support Center: N8-Acetylspermidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N8-Acetylspermidine (N8-AcSpd) quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound. The questions are organized to follow a typical experimental workflow, from sample handling to data analysis.

Pre-Analytical & Sample Preparation

Question: I am seeing significant variability in my N8-AcSpd measurements between samples that should be similar. What could be the cause?

Answer: High variability often originates from pre-analytical factors. Consider the following:

  • Sample Collection and Handling: Ensure consistent sample collection methods. For blood samples, EDTA plasma is commonly used.[1][2] Samples should be processed promptly and stored at -20°C for short-term or -80°C for long-term storage to maintain analyte stability.[2][3] Repeated freeze-thaw cycles should be avoided.

  • Matrix Effects: The biological matrix (e.g., plasma, urine, saliva) can significantly impact quantification.[4] Different matrices may require distinct sample preparation protocols to minimize interference. It is crucial to use a consistent matrix for all samples and standards.

  • Sample Clean-up: Inadequate removal of proteins and phospholipids (B1166683) can lead to ion suppression in LC-MS/MS analysis and interfere with assay performance.[5] Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are common clean-up steps.[6][7] A two-step LLE with a Folch extraction followed by ethyl acetate (B1210297) partitioning has been shown to be effective in reducing matrix effects.[6]

Question: What is the best sample preparation method for N8-AcSpd quantification in plasma?

Answer: A common and effective method for plasma sample preparation involves protein precipitation. A typical protocol is as follows:

  • To 100 µL of EDTA plasma, add 500 µL of a cold (-20°C) 50/50 mixture of acetonitrile/methanol containing an appropriate internal standard.[4]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.[5]

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully collect the supernatant for analysis.[5]

This method is straightforward and can be adapted for high-throughput analysis using 96-well plates.[4]

Analytical Quantification

Question: I am having trouble detecting N8-AcSpd in my samples, or the signal is very low. How can I improve sensitivity?

Answer: Low sensitivity can be a significant challenge due to the typically low concentrations of N8-AcSpd in biological fluids.[6] Here are several strategies to enhance detection:

  • Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for N8-AcSpd quantification.[4][6] Ensure your instrument is properly tuned and calibrated.

  • Derivatization: For some analytical platforms, derivatization of N8-AcSpd can improve its chromatographic retention and ionization efficiency, thereby increasing sensitivity.[6][7][8] Dansyl chloride and isobutyl chloroformate are examples of derivatizing agents used for polyamines.[6][7][8]

  • Method Optimization:

    • Chromatography: Optimize the liquid chromatography method to achieve good separation of N8-AcSpd from isomers (like N1-Acetylspermidine) and other interfering compounds.[8] Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be used.[3][9]

    • Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) mode for quantification, which enhances specificity and sensitivity.[6] Optimize the MRM transitions and collision energies for N8-AcSpd and the internal standard.

Question: My chromatographic peaks for N8-AcSpd are showing tailing or splitting. What could be the cause?

Answer: Poor peak shape can compromise the accuracy of quantification. Common causes and solutions include:

  • Column Contamination: Contamination of the analytical column with matrix components can lead to peak tailing and splitting.[10] Implement a robust sample clean-up procedure and consider using a guard column to protect the analytical column.[11]

  • Injection Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[10] If possible, the sample should be dissolved in the initial mobile phase.

  • Column Degradation: Over time and with use, the performance of an analytical column can degrade. If you observe a gradual decline in peak shape across multiple runs, it may be time to replace the column.

  • System Issues: Check for blockages in the LC system, such as in the tubing or fittings, which can cause pressure fluctuations and affect peak shape.[10]

Question: I am using an ELISA kit for quantification and my results are not consistent. What should I check?

Answer: While LC-MS/MS is common, ELISA kits are also available for N8-AcSpd quantification.[1][2] For inconsistent ELISA results, consider the following:

  • Standard Curve: Ensure your standard curve is prepared accurately and covers the expected concentration range of your samples. The typical linear range for an N8-AcSpd ELISA is around 2.4–93.75 nM.[2]

  • Sample Preparation: Follow the kit's instructions for sample preparation meticulously. Some kits may have specific requirements for sample dilution or treatment.[1]

  • Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures, as deviations can significantly impact the results.[1]

  • Washing Steps: Inadequate washing between steps can lead to high background and variability. Ensure all wells are washed thoroughly according to the protocol.

  • Reagent Stability: Check the expiration dates of the kit components and ensure they have been stored correctly.[1]

Quantitative Data Summary

The following table summarizes reported concentrations of this compound in human plasma/serum from various studies. These values can serve as a reference, but it is important to note that concentrations can vary based on the cohort, analytical method, and sample handling procedures.

Biological MatrixConditionThis compound Concentration (nM)Analytical MethodReference
SerumHealthy Controls10.9 (mean)LC-MS/MS[12]
SerumSlow Progressing Parkinson's Disease12.3 (mean)LC-MS/MS[12]
SerumRapid Progressing Parkinson's Disease14.7 (mean)LC-MS/MS[12]
PlasmaCoronary Artery Disease without Ischemic Cardiomyopathy8.29 (median)Mass Spectrometry[13][14]
PlasmaIschemic Cardiomyopathy10.39 (median)Mass Spectrometry[13][14]

Experimental Protocols

LC-MS/MS Quantification of this compound in Plasma

This protocol provides a general workflow for the quantification of N8-AcSpd using LC-MS/MS.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 500 µL of a cold (-20°C) protein precipitation solution (e.g., 50:50 acetonitrile:methanol) containing a suitable internal standard (e.g., a stable isotope-labeled N8-AcSpd).[4]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at ≥14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[3][4]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate N8-AcSpd from its isomers and other matrix components.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.[6]

    • Injection Volume: 2.5 - 10 µL.[6]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor and product ion transitions for N8-AcSpd and the internal standard. For N8-AcSpd (m/z 188.175), specific product ions would be monitored.[12]

    • Source Parameters: Optimize source parameters such as capillary voltage, gas temperature, and gas flow to achieve maximal signal intensity.[6]

  • Data Analysis:

    • Integrate the peak areas for N8-AcSpd and the internal standard.

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of N8-AcSpd in the samples based on the calibration curve.

ELISA for this compound Quantification

This protocol outlines the general steps for a competitive ELISA.

  • Sample and Standard Preparation:

    • Prepare standards and samples according to the kit manufacturer's instructions. This may involve dilution of the samples.

  • Assay Procedure:

    • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Add the N8-AcSpd conjugate to each well.

    • Add the anti-N8-AcSpd antibody to each well.

    • Incubate the plate, typically overnight.[1]

    • Wash the plate multiple times with the provided wash buffer.

    • Add the enzyme substrate and incubate for the recommended time to allow for color development.

    • Stop the reaction with the stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the specified wavelength.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of N8-AcSpd in the samples from the standard curve.

Visualizations

This compound Biosynthesis Pathway

This compound Biosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase Ornithine->ODC Putrescine Putrescine Spd_Synthase Spermidine Synthase Putrescine->Spd_Synthase Spermidine Spermidine SAT Spermidine N8-acetyltransferase (SAT1/2) Spermidine->SAT N8_AcSpd This compound Deacetylase This compound deacetylase N8_AcSpd->Deacetylase Deacetylated_Spd Spermidine ODC->Putrescine Spd_Synthase->Spermidine SAT->N8_AcSpd Deacetylase->Deacetylated_Spd LC-MS_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (e.g., EDTA Plasma) Sample_Storage Storage (-80°C) Sample_Collection->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Troubleshooting_Low_Signal Start Low or No Signal for This compound Check_MS Check MS Performance (Tuning & Calibration) Start->Check_MS Check_LC Review LC Method (Peak Shape, Retention Time) Check_MS->Check_LC MS OK Resolved Issue Resolved Check_MS->Resolved Issue Found & Fixed Check_Sample_Prep Evaluate Sample Prep (Extraction Efficiency) Check_LC->Check_Sample_Prep LC OK Check_LC->Resolved Issue Found & Fixed Consider_Derivatization Consider Derivatization to Enhance Signal Check_Sample_Prep->Consider_Derivatization Prep OK, Signal Still Low Check_Sample_Prep->Resolved Issue Found & Fixed Consider_Derivatization->Resolved

References

Technical Support Center: N8-Acetylspermidine Plasma Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N8-acetylspermidine in plasma samples. Proper sample handling and storage are critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal temperature for long-term storage of plasma samples for this compound analysis?

A: For long-term storage, it is strongly recommended to store plasma samples at -80°C. This is a common practice in metabolomics studies that include the analysis of this compound and helps to minimize the degradation of various metabolites.[1][2] While some sources suggest -20°C for longer-term storage of EDTA plasma for this compound ELISA, -80°C is generally considered the gold standard for preserving the integrity of a wider range of metabolites for extended periods.[2][3]

Q2: How long can I store plasma samples at 2-8°C or room temperature before this compound degradation occurs?

A: There is limited specific data on the stability of this compound at refrigerated or room temperatures. However, based on general recommendations for metabolite stability, it is advised to process blood samples and freeze the resulting plasma as soon as possible. One source suggests that EDTA plasma intended for this compound analysis can be stored at 2-8°C for up to 48 hours.[3] Storing plasma at room temperature is generally not recommended as it can lead to significant changes in the concentrations of various metabolites.[4][5] For optimal results, minimize the time samples spend at room temperature and in the refrigerator.

Q3: I am seeing lower than expected this compound levels in my samples. Could this be a stability issue?

A: Yes, lower than expected levels could indicate degradation. Consider the following troubleshooting steps:

  • Review your sample handling protocol: Were the samples promptly centrifuged at a low temperature after collection? Was the plasma immediately frozen? Any delays at room temperature or 2-8°C could contribute to degradation.

  • Check storage conditions: Confirm that your freezer has consistently maintained the target temperature (-80°C).

  • Evaluate freeze-thaw cycles: Have the samples undergone multiple freeze-thaw cycles? It is best practice to aliquot plasma into single-use tubes after the initial processing to avoid repeated thawing and freezing of the entire sample. While the direct effect of freeze-thaw cycles on this compound has not been extensively studied, it is a known factor that can affect the stability of other metabolites.

  • Consider enzymatic activity: Polyamines can be degraded by enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidases. While the activity of these enzymes in plasma under different storage conditions is not fully characterized, improper handling and storage at warmer temperatures could lead to enzymatic degradation of this compound.

Q4: Does the choice of anticoagulant (EDTA vs. Heparin) affect this compound stability?

A: The direct impact of EDTA versus heparin on this compound stability has not been specifically documented. However, EDTA is a common anticoagulant used in studies measuring this compound.[3] It is important to be consistent with the choice of anticoagulant across all samples in a study, as different anticoagulants can have varying effects on the measurement of different plasma components.

Data on Recommended Storage Conditions

TemperatureDurationRecommendationRationale
Room TemperatureMinimalAvoid prolonged exposure. Process samples as quickly as possible.Increased risk of enzymatic degradation and changes in the overall metabolite profile.[4][5]
2-8°C (Refrigerated)Up to 48 hoursRecommended for short-term storage before processing or analysis.[3]Slows down metabolic processes, but degradation can still occur over time.
-20°CShort to Medium-termSuitable for storage, with some studies suggesting it is effective for preserving polyamines.[6]Reduces enzymatic activity significantly, but -80°C is preferred for long-term stability of a broader range of metabolites.[4][5]
-80°CLong-termOptimal for long-term storage. Considered the gold standard for biobanking and metabolomics studies to ensure the stability of a wide array of analytes, including this compound.[1][2]

Experimental Protocols

For researchers wishing to conduct their own stability studies on this compound in plasma, the following is a recommended experimental protocol.

Objective: To determine the stability of this compound in plasma under different storage conditions (temperature and duration).

Materials:

  • Pooled human plasma (with the chosen anticoagulant, e.g., EDTA)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Freezers set to -20°C and -80°C

  • Refrigerator set to 4°C

  • Room temperature bench space

  • Validated analytical method for this compound quantification (e.g., LC-MS/MS or ELISA)

Methodology:

  • Sample Preparation:

    • Thaw a sufficient volume of pooled plasma on ice.

    • Gently mix the plasma to ensure homogeneity.

    • Aliquot the plasma into multiple microcentrifuge tubes. Ensure each aliquot has a sufficient volume for a single analysis.

  • Baseline Measurement (T=0):

    • Immediately analyze a set of aliquots to establish the baseline concentration of this compound.

  • Storage Conditions:

    • Place sets of aliquots at the following temperatures:

      • Room temperature (e.g., 20-25°C)

      • 4°C (refrigerator)

      • -20°C (freezer)

      • -80°C (ultra-low freezer)

  • Time Points:

    • At predetermined time points, retrieve a set of aliquots from each storage condition for analysis. Suggested time points:

      • Room Temperature & 4°C: 0, 2, 4, 8, 24, 48 hours

      • -20°C & -80°C: 0, 1 week, 1 month, 3 months, 6 months, 1 year

  • Freeze-Thaw Cycle Evaluation:

    • From a separate set of aliquots stored at -80°C, subject them to multiple freeze-thaw cycles (e.g., 1, 2, 3, 4, 5 cycles).

    • A freeze-thaw cycle consists of thawing the sample at room temperature or 4°C until just thawed, followed by refreezing at -80°C.

    • Analyze the samples after the designated number of cycles.

  • Analysis:

    • Analyze the this compound concentration in each aliquot using a validated analytical method.

  • Data Analysis:

    • Calculate the percentage change in this compound concentration at each time point and for each freeze-thaw cycle relative to the baseline (T=0) measurement.

    • Plot the percentage of initial concentration versus time for each storage temperature.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_ft Freeze-Thaw Cycles pool_plasma Pool and Mix Plasma aliquot Aliquot into Microcentrifuge Tubes pool_plasma->aliquot baseline T=0 Baseline Analysis aliquot->baseline rt Room Temperature aliquot->rt fridge 4°C aliquot->fridge freezer20 -20°C aliquot->freezer20 freezer80 -80°C aliquot->freezer80 ft_cycles Perform 1-5 Freeze-Thaw Cycles aliquot->ft_cycles data_analysis Data Analysis and Plotting baseline->data_analysis Establish Baseline storage_analysis Analyze Samples from Storage storage_analysis->data_analysis Compare to T=0 ft_analysis Analyze Freeze-Thaw Samples ft_analysis->data_analysis Compare to T=0 rt->storage_analysis fridge->storage_analysis freezer20->storage_analysis freezer80->storage_analysis ft_cycles->ft_analysis

Caption: Workflow for assessing this compound stability in plasma.

Troubleshooting_Guide cluster_investigation Potential Causes cluster_solutions Corrective Actions start Low this compound Levels Detected q1 Review Sample Handling Protocol start->q1 q2 Verify Storage Temperature start->q2 q3 Assess Freeze-Thaw Cycles start->q3 sol1 Standardize rapid processing and freezing q1->sol1 If delayed sol2 Ensure consistent -80°C storage q2->sol2 If inconsistent sol3 Aliquot samples to avoid repeated thawing q3->sol3 If multiple end_state Improved Data Quality sol1->end_state Implement SOP sol2->end_state Implement Monitoring sol3->end_state Implement Best Practices

Caption: Troubleshooting logic for low this compound measurements.

References

Avoiding isomerization of N8-Acetylspermidine during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the isomerization of N8-acetylspermidine to N1-acetylspermidine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

Q2: What is the likely mechanism of isomerization between N8- and N1-acetylspermidine?

While direct studies on this compound isomerization during sample preparation are limited, the likely mechanism is analogous to acyl group migration observed in other molecules, such as carbohydrates. This process is typically catalyzed by acidic or basic conditions and accelerated by heat. It involves the formation of a cyclic intermediate, which then reopens to form the isomeric product.

Q3: What are the critical factors during sample preparation that can induce isomerization?

The critical factors that can induce the isomerization of this compound include:

  • pH: Both strongly acidic and alkaline conditions can catalyze the migration of the acetyl group.

  • Temperature: Elevated temperatures can provide the activation energy needed for the isomerization reaction to occur.

  • Enzymatic Activity: Residual enzyme activity in the sample could potentially alter the acetylation state of spermidine.

Q4: How can I minimize the risk of isomerization during my experiments?

To minimize isomerization, it is crucial to control the pH and temperature throughout the sample preparation process. Key recommendations include:

  • Maintaining a neutral or slightly acidic pH (around 6.0-7.0) for extraction and storage buffers.

  • Keeping samples on ice or at 4°C at all times.

  • Promptly deproteinizing samples to inactivate enzymes.

  • Avoiding prolonged storage of samples, especially in acidic or basic solutions.

Troubleshooting Guide

This guide addresses potential issues that may arise during the analysis of this compound and provides solutions to mitigate the risk of isomerization.

Problem Potential Cause Recommended Solution
Inconsistent or unexpectedly high levels of N1-acetylspermidine. Isomerization of N8- to N1-acetylspermidine during sample processing.Review your sample preparation protocol. Ensure that pH is maintained close to neutral and that samples are kept cold.
Poor reproducibility of N8- and N1-acetylspermidine ratios between replicates. Variable conditions during sample preparation (e.g., temperature fluctuations, different incubation times).Standardize all sample preparation steps. Use an ice bath for all incubations and ensure consistent timing for each step.
Loss of total acetylated spermidine. Degradation of the acetylated polyamines due to harsh chemical conditions.Avoid strong acids or bases. If acidic precipitation is necessary, use it for the shortest possible time and neutralize the sample promptly.
Interference from other compounds in the sample matrix. Incomplete removal of interfering substances during sample cleanup.Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Consider using a derivatization agent that enhances the specificity of detection.

Experimental Protocols

Protocol 1: Extraction of Acetylated Polyamines from Biological Tissues

This protocol is designed to minimize the risk of this compound isomerization by maintaining a controlled pH and low temperature.

Materials:

  • Homogenization Buffer: 10 mM Tris-HCl, pH 7.2, with 1 mM EDTA

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

  • Deproteinization Agent: 10% (w/v) Trichloroacetic acid (TCA) in water, pre-chilled to 4°C

  • Neutralization Solution: 2 M Potassium Carbonate (K2CO3)

  • Solid-Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Homogenization:

    • Weigh the frozen tissue sample (e.g., 50 mg).

    • Add 10 volumes of ice-cold Homogenization Buffer.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard solution to the homogenate.

  • Deproteinization:

    • Add an equal volume of ice-cold 10% TCA to the homogenate.

    • Vortex briefly and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization and Cleanup:

    • Carefully transfer the supernatant to a new tube.

    • Slowly add 2 M K2CO3 to adjust the pH to approximately 7.0.

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the neutralized supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acetylated polyamines with methanol.

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of Acetylated Polyamines for HPLC Analysis

This protocol uses dansyl chloride for derivatization under conditions optimized to prevent isomerization.

Materials:

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Proline solution (100 mg/mL in water)

  • Acetonitrile (B52724)

Procedure:

  • Sample Preparation:

    • Use the dried eluate from the extraction protocol.

  • Derivatization Reaction:

    • Add 100 µL of sodium bicarbonate buffer to the dried sample.

    • Add 100 µL of dansyl chloride solution.

    • Vortex and incubate at 60°C for 30 minutes in the dark.

  • Quenching the Reaction:

    • Add 50 µL of proline solution to quench the excess dansyl chloride.

    • Vortex and incubate for 10 minutes at room temperature.

  • Extraction of Derivatives:

    • Add 500 µL of acetonitrile and vortex thoroughly.

    • Centrifuge to pellet any precipitate.

  • Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

Visualizations

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Derivatization cluster_analysis Analysis Homogenization 1. Homogenization (Ice-cold buffer, pH 7.2) Deproteinization 2. Deproteinization (Ice-cold 10% TCA, 15 min) Homogenization->Deproteinization CCP1 Maintain Low Temp (4°C / Ice) Homogenization->CCP1 Centrifugation1 3. Centrifugation (4°C) Deproteinization->Centrifugation1 Deproteinization->CCP1 Neutralization 4. Neutralization (to pH ~7.0) Centrifugation1->Neutralization SPE 5. Solid-Phase Extraction (C18) Neutralization->SPE CCP2 Control pH (Neutral) Neutralization->CCP2 Derivatization 6. Derivatization (Optional, e.g., Dansylation) SPE->Derivatization LCMS 7. LC-MS/MS Analysis Derivatization->LCMS

Caption: Workflow for this compound sample preparation.

Troubleshooting_Logic cluster_solutions_iso Isomerization Solutions cluster_solutions_deg Degradation Solutions cluster_solutions_mat Matrix Effect Solutions Problem Inaccurate this compound Quantification Isomerization Potential Isomerization to N1-Acetylspermidine Problem->Isomerization High N1/N8 ratio? Degradation Analyte Degradation Problem->Degradation Low total recovery? MatrixEffect Matrix Effects / Interference Problem->MatrixEffect Poor peak shape? Sol_Temp Maintain low temperature (4°C/Ice) Isomerization->Sol_Temp Sol_pH Maintain neutral pH (6.0-7.5) Isomerization->Sol_pH Sol_Time Minimize processing time Isomerization->Sol_Time Sol_Harsh Avoid strong acids/bases Degradation->Sol_Harsh Sol_Storage Analyze samples promptly Degradation->Sol_Storage Sol_SPE Optimize SPE cleanup MatrixEffect->Sol_SPE Sol_Deriv Use specific derivatization MatrixEffect->Sol_Deriv Sol_IS Use stable isotope-labeled IS MatrixEffect->Sol_IS

Caption: Troubleshooting logic for this compound analysis.

References

Cross-reactivity issues with N8-Acetylspermidine antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N8-Acetylspermidine antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound antibodies in their experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and technical data to help you overcome common challenges and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound antibodies?

A1: Due to the small size of this compound, developing highly specific antibodies can be challenging. The primary issues users may encounter are:

  • Cross-reactivity: The antibody may cross-react with structurally similar polyamines, such as N1-Acetylspermidine, spermidine, and spermine. This can lead to non-specific signals and inaccurate quantification.

  • Low Affinity: Antibodies raised against small molecules may sometimes exhibit lower binding affinities compared to those for large protein antigens, potentially leading to weak signals.

  • Matrix Effects: Components in biological samples can interfere with the antibody-antigen binding, affecting assay performance.

Q2: How can I validate the specificity of my this compound antibody?

A2: Validating the specificity of your antibody is crucial. We recommend the following approaches:

  • Competitive ELISA: This is the gold standard for determining specificity. By pre-incubating the antibody with an excess of this compound or other related polyamines, you can assess the degree of signal inhibition. A significant drop in signal only in the presence of this compound indicates high specificity.

  • Western Blotting of Conjugated Polyamines: Running a Western blot with different polyamines conjugated to a carrier protein (like BSA) can help visualize cross-reactivity.

  • Spike-and-Recovery Experiments: Spiking known concentrations of this compound into your sample matrix and measuring the recovery can help assess accuracy and identify potential matrix effects.

Q3: My signal is very weak. What are the possible causes and solutions?

A3: Weak or no signal can be frustrating. Consider the following possibilities:

  • Antibody Concentration: The primary or secondary antibody concentration may be too low. Titrate your antibodies to find the optimal concentration.

  • Incorrect Storage: Ensure your antibodies have been stored according to the manufacturer's instructions to prevent loss of activity.

  • Insufficient Incubation Time: Increase the incubation time for the primary and/or secondary antibodies.

  • Inactive Detection Reagents: Ensure your substrate and other detection reagents are not expired and are functioning correctly.

  • Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of the assay. Consider concentrating your sample if possible.

Q4: I am observing high background in my assay. How can I reduce it?

A4: High background can obscure your specific signal. Here are some tips to reduce it:

  • Blocking: Ensure you are using an effective blocking buffer and that the blocking step is sufficiently long. Common blocking agents include BSA or non-fat dry milk.

  • Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies and other sources of non-specific binding.

  • Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try reducing the antibody concentrations.

  • Cross-reactivity: The high background could be due to the antibody cross-reacting with other molecules in your sample. Refer to the cross-reactivity troubleshooting section.

Cross-Reactivity Data

The specificity of an this compound antibody is critical for accurate results. Below is a summary of available cross-reactivity data. It is important to note that quantitative data is often limited, and we recommend performing your own validation for your specific assay and sample type.

CompoundAntibody TargetCross-Reactivity (%)Data TypeSource
N1-AcetylspermidineThis compoundNot SignificantQualitative--INVALID-LINK--[1]
SpermidineThis compoundNot SignificantQualitative--INVALID-LINK--[1]
SpermineThis compoundNot SignificantQualitative--INVALID-LINK--[1]
PutrescineThis compoundNot SignificantQualitative--INVALID-LINK--[1]
OrnithineThis compoundNot SignificantQualitative--INVALID-LINK--[1]
This compoundN1,N8-diacetylspermidine0.6%Quantitative--INVALID-LINK--[2]

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Q: My standard curve has a poor R-squared value. What could be the issue?

A:

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions for the standard curve, is a common cause. Ensure your pipettes are calibrated and use fresh tips for each dilution.

  • Improper Mixing: Thoroughly mix all reagents and standards before use.

  • Plate Washing: Inconsistent or inadequate washing between steps can lead to high variability. Ensure all wells are washed uniformly.

  • Incubation Conditions: Inconsistent incubation times or temperatures across the plate can affect the results. Use a plate sealer to prevent evaporation and ensure even temperature distribution.

Q: My sample values are not consistent between replicates. What should I do?

A:

  • Sample Homogeneity: Ensure your samples are homogenous before pipetting into the wells. Vortex or mix samples thoroughly.

  • Pipetting Technique: Be consistent with your pipetting technique. Pipette the same volume into each replicate well.

  • Edge Effects: The outer wells of a microplate can be more susceptible to temperature fluctuations and evaporation. Avoid using the outermost wells for critical samples and standards if you suspect edge effects.

  • Cross-Contamination: Be careful to avoid cross-contamination between wells when adding samples or reagents.

Western Blot

Q: I am not seeing any bands for this compound. What could be wrong?

A:

  • This compound is a small molecule and cannot be directly detected by standard Western Blotting procedures. To detect this compound using a Western Blot-like technique, it must first be conjugated to a carrier protein (e.g., BSA or KLH). The antibody then detects the conjugated this compound.

  • Inefficient Conjugation: The conjugation of this compound to the carrier protein may have been inefficient. Verify your conjugation protocol.

  • Poor Transfer: Small molecules, even when conjugated to a larger protein, can be tricky to transfer efficiently. Optimize your transfer time and voltage. Consider using a membrane with a smaller pore size.

  • Antibody Incompatibility: Ensure your antibody is suitable for Western Blotting. Not all antibodies that work in ELISA will work in Western Blotting.

Q: I see multiple non-specific bands on my Western Blot.

A:

  • Cross-Reactivity: Your antibody may be cross-reacting with other acetylated molecules or the carrier protein itself. Run a control lane with just the carrier protein to check for this.

  • Antibody Concentration: A high primary antibody concentration can lead to non-specific binding. Try reducing the concentration and/or increasing the blocking time.

  • Insufficient Blocking: Ensure your blocking buffer is effective and the blocking step is of sufficient duration.

Immunohistochemistry (IHC)

Q: I have high background staining in my tissue sections.

A:

  • Endogenous Biotin (B1667282) or Peroxidase Activity: If you are using a biotin-based detection system, endogenous biotin in tissues like the kidney and liver can cause high background. Use an avidin-biotin blocking step. Similarly, endogenous peroxidases can be quenched with a hydrogen peroxide treatment.

  • Non-specific Antibody Binding: Increase the concentration of normal serum from the same species as the secondary antibody in your blocking buffer. You can also try a different blocking agent.

  • Primary Antibody Concentration: A high concentration of the primary antibody can lead to non-specific staining. Titrate your antibody to find the optimal dilution.

  • Over-fixation or Under-fixation: Improper tissue fixation can lead to artifacts and background staining. Ensure your fixation protocol is optimized for your tissue type and target.

Q: The staining is weak or absent in my tissue sections.

A:

  • Antigen Retrieval: For formalin-fixed paraffin-embedded tissues, antigen retrieval is often necessary to unmask the epitope. Optimize the antigen retrieval method (heat-induced or enzymatic) and the duration of the treatment.

  • Antibody Penetration: Ensure your tissue sections are thin enough and that you are using a permeabilization agent (e.g., Triton X-100 or Tween-20) in your antibody diluent to allow the antibody to access the target.

  • Low Target Abundance: The concentration of this compound in your tissue may be low. Consider using a signal amplification system to enhance the detection.

Experimental Protocols

Competitive ELISA for this compound

This protocol is a general guideline for a competitive ELISA. You may need to optimize concentrations and incubation times for your specific antibody and samples.

  • Coating: Coat the wells of a 96-well microplate with an this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate or tubes, pre-incubate your samples or standards with the this compound primary antibody for 30 minutes.

  • Incubation: Add the pre-incubated antibody-sample/standard mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution (e.g., TMB) and incubate in the dark until sufficient color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Western Blot for Conjugated this compound

This protocol assumes you have already conjugated this compound to a carrier protein.

  • Sample Preparation: Prepare your this compound-protein conjugate samples and a negative control (carrier protein alone) in loading buffer. Boil for 5 minutes at 95°C.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Immunohistochemistry (IHC) for this compound

This is a general protocol for FFPE tissues.

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Peroxidase Block: If using an HRP-based detection system, incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding by incubating with a blocking solution containing normal serum from the same species as the secondary antibody for 1 hour.

  • Primary Antibody Incubation: Incubate the sections with the this compound primary antibody diluted in antibody diluent overnight at 4°C.

  • Washing: Wash the sections three times with PBS or TBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.

  • Washing: Wash the sections three times with PBS or TBS.

  • Detection: If using a biotin-based system, incubate with streptavidin-HRP. Then, add the chromogen substrate (e.g., DAB) and incubate until the desired staining intensity is reached.

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

Visualizations

Polyamine_Metabolism cluster_0 Polyamine Biosynthesis cluster_1 Spermidine Acetylation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase N8_Acetylspermidine N8_Acetylspermidine Spermidine->N8_Acetylspermidine Spermidine N8-acetyltransferase N1_Acetylspermidine N1_Acetylspermidine Spermidine->N1_Acetylspermidine Spermidine/spermine N1-acetyltransferase (SSAT) Spermine Spermine Spermidine->Spermine Spermine Synthase N8_Acetylspermidine->Spermidine Deacetylation N1_Acetylspermidine->Putrescine Polyamine Oxidase

Caption: Polyamine Metabolism Pathway

ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection A Coat plate with N8-AcSpermidine-BSA B Wash A->B C Block with BSA B->C D Wash C->D F Add mixture to plate D->F E Pre-incubate Antibody with Sample or Standard E->F G Incubate F->G H Wash G->H I Add Secondary Ab-HRP H->I J Incubate I->J K Wash J->K L Add TMB Substrate K->L M Stop Reaction L->M N Read Absorbance M->N

Caption: Competitive ELISA Workflow

Troubleshooting_Tree cluster_yes cluster_no cluster_no_yes cluster_no_no cluster_no_no_yes Start High Background Signal? Node_A Check Blocking Step Start->Node_A Yes Node_D Weak or No Signal? Start->Node_D No Node_B Optimize Antibody Concentration Node_A->Node_B Node_C Increase Wash Steps Node_B->Node_C Node_E Check Reagent Activity Node_D->Node_E Yes Node_H Inconsistent Replicates? Node_D->Node_H No Node_F Increase Antibody Concentration Node_E->Node_F Node_G Optimize Incubation Time Node_F->Node_G Node_I Check Pipetting Technique Node_H->Node_I Yes End Consult Further Technical Support Node_H->End No Node_J Ensure Sample Homogeneity Node_I->Node_J

Caption: ELISA Troubleshooting Logic

References

Technical Support Center: N8-Acetylspermidine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of N8-acetylspermidine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and reproducibility of quantitative results.[1][2] Endogenous components in biological samples, like phospholipids, are a common cause of matrix effects in LC-MS/MS bioanalysis.[3][4]

Q2: I'm observing a low and inconsistent signal for this compound. Could this be a matrix effect?

A2: Yes, low and variable signal intensity are classic signs of ion suppression, a common type of matrix effect.[1] To confirm if matrix effects are impacting your analysis, you can perform a post-extraction spike experiment. A significant difference in the this compound signal between a neat solution and a matrix-based sample would suggest the presence of matrix effects.[1]

Q3: What is the most effective way to compensate for matrix effects in this compound analysis?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2] An ideal SIL-IS for this compound would be a deuterated version, such as this compound-d3. This is because the SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data processing.[2]

Q4: What are the recommended sample preparation techniques for this compound analysis to minimize matrix effects?

A4: The choice of sample preparation is critical for minimizing matrix effects. While simple protein precipitation (PPT) is a fast method, it may not effectively remove all interfering substances, particularly phospholipids.[3][4] More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts and reduce matrix effects.[4][5] For this compound, methods involving protein precipitation followed by further cleanup or LLE combined with derivatization have been successfully used.[6][7]

Q5: Should I consider derivatization for this compound analysis?

A5: Derivatization can be beneficial for analyzing polyamines like this compound. Reagents like dansyl chloride react with the amine groups, which can improve chromatographic retention on reverse-phase columns, enhance ionization efficiency, and lead to better sensitivity.[6] However, it does add an extra step to the sample preparation workflow.[7]

Q6: What type of liquid chromatography is best suited for this compound?

A6: this compound is a polar molecule. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for its separation.[8][9] HILIC columns retain polar compounds that are often poorly retained on traditional C18 columns.[8] Alternatively, a pentafluorophenyl (PFP) column has also been shown to provide good separation for acetylated polyamines.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.- Optimize Sample Preparation: Switch from protein precipitation to a more thorough method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering compounds.[3][5] - Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the matrix interferences. Consider using a HILIC or PFP column for better retention and separation of polar analytes.[7][8] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for signal loss due to matrix effects.[2]
Inefficient Ionization - Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to enhance the ionization of this compound.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.- Use a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[2] - Improve Sample Preparation Consistency: Ensure that the sample preparation procedure is highly reproducible for all samples.
Carryover: Analyte from a high concentration sample is carried over to the next injection.- Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between samples. - Increase Wash Volume and/or Number of Washes.
Poor Peak Shape (Tailing or Fronting) Inappropriate Chromatographic Conditions: The column chemistry or mobile phase is not optimal for this compound.- Column Selection: If using a reverse-phase column, consider switching to a HILIC or PFP column.[7][8] - Mobile Phase pH: Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. - Ion-Pairing Agent: For reverse-phase chromatography, the addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak shape for polyamines, though it may cause ion suppression.[10]
Inaccurate Quantification Non-linear Calibration Curve: Matrix effects can impact the linearity of the response.- Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. - Use a SIL-IS: This will help to correct for non-linearity caused by matrix effects.[2]
Incorrect Internal Standard: The chosen internal standard does not adequately mimic the behavior of this compound.- Switch to a SIL-IS: A structural analog may not co-elute or experience the same degree of matrix effects as the analyte. A stable isotope-labeled version is the ideal choice.[2]

Quantitative Data Summary

Table 1: Linearity of this compound Quantification

AnalyteLinear Range (ng/mL)Reference
This compound0.0375–312.5≥0.99[7]

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

This protocol is adapted from DeFelice and Fiehn (2019) for the analysis of acetylated polyamines in plasma, urine, and saliva.[7]

  • To 50 µL of sample (plasma, urine, or saliva) in a 96-well plate, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., N1,N12-diacetylspermidine-d8).

  • Seal the plate and vortex for 5 minutes at room temperature.

  • Centrifuge the plate at 4,000 x g for 10 minutes.

  • Transfer 150 µL of the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Seal the plate, vortex for 1 minute, and centrifuge at 500 x g for 1 minute.

  • Inject the sample into the LC-MS/MS system.

Protocol 2: Sample Preparation by Liquid-Liquid Extraction with Dansyl Chloride Derivatization

This protocol is based on the method described by Rodriguez-Gallego et al. (2019) for the analysis of polyamines in serum and urine.[6]

  • To 100 µL of sample (serum or urine), add 5 µL of the internal standard solution.

  • For protein precipitation, add 400 µL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous-methanolic phase to a new tube.

  • Add 100 µL of carbonate-bicarbonate buffer (0.2 M, pH 9) and 50 µL of dansyl chloride solution (10 mg/mL in acetone).

  • Vortex and incubate at 60°C for 45 minutes in the dark.

  • After incubation, add 250 µL of ethyl acetate (B1210297) for liquid-liquid extraction of the derivatized amines.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the upper organic phase to a new tube and evaporate to dryness under vacuum.

  • Reconstitute the residue in the appropriate mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_PPT cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Aliquot (50 µL) Add_IS_ACN 2. Add Acetonitrile with Internal Standard Sample->Add_IS_ACN Vortex1 3. Vortex Add_IS_ACN->Vortex1 Centrifuge1 4. Centrifuge Vortex1->Centrifuge1 Supernatant 5. Transfer Supernatant Centrifuge1->Supernatant Evaporate 6. Evaporate to Dryness Supernatant->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Vortex2 8. Vortex & Centrifuge Reconstitute->Vortex2 LCMS LC-MS/MS Injection Vortex2->LCMS

Caption: Workflow for Protein Precipitation Sample Preparation.

Experimental_Workflow_LLE cluster_extraction Extraction & Derivatization cluster_purification Purification cluster_analysis Analysis Sample 1. Sample Aliquot & Add IS PPT 2. Protein Precipitation (Chloroform:Methanol) Sample->PPT Centrifuge1 3. Centrifuge PPT->Centrifuge1 Aqueous_Phase 4. Collect Aqueous Phase Centrifuge1->Aqueous_Phase Derivatization 5. Add Buffer & Dansyl Chloride Incubate Aqueous_Phase->Derivatization LLE 6. LLE with Ethyl Acetate Derivatization->LLE Centrifuge2 7. Centrifuge LLE->Centrifuge2 Organic_Phase 8. Collect Organic Phase Centrifuge2->Organic_Phase Evaporate 9. Evaporate to Dryness Organic_Phase->Evaporate Reconstitute 10. Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Injection Reconstitute->LCMS Troubleshooting_Logic Start Inconsistent / Low Signal Check_IS Using SIL-IS? Start->Check_IS Check_Prep Sample Prep Method? Check_IS->Check_Prep Yes Use_SIL_IS Implement SIL-IS Check_IS->Use_SIL_IS No Check_Chromo Chromatography Issues? Check_Prep->Check_Chromo LLE/SPE Improve_Prep Improve Sample Prep (e.g., LLE, SPE) Check_Prep->Improve_Prep PPT Optimize_LC Optimize Chromatography (e.g., HILIC, Gradient) Check_Chromo->Optimize_LC Yes Resolved Problem Resolved Check_Chromo->Resolved No Use_SIL_IS->Resolved Improve_Prep->Resolved Optimize_LC->Resolved

References

Low recovery of N8-Acetylspermidine from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of N8-Acetylspermidine from biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quantification of this compound.

Q1: What are the most common causes of low this compound recovery?

Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Sample Handling and Storage: this compound can be susceptible to degradation if samples are not handled and stored correctly.[1] Delays in processing, repeated freeze-thaw cycles, and improper storage temperatures can all contribute to lower yields.[2]

  • Inefficient Extraction: The choice of extraction method and its optimization are critical. Incomplete protein precipitation or inefficient elution from solid-phase extraction (SPE) cartridges can leave a significant portion of the analyte behind.

  • Matrix Effects in LC-MS/MS: Components of the biological matrix (e.g., salts, lipids, other metabolites) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and artificially low readings.[3]

  • Analyte Instability: this compound may be unstable under certain pH or temperature conditions encountered during sample preparation.[4]

  • Issues with Derivatization (if applicable): For methods requiring derivatization to enhance detection, incomplete reactions or the formation of interfering by-products can lead to inaccurate quantification.[5]

Q2: How should I collect and store my biological samples to ensure the stability of this compound?

Proper sample collection and storage are the first critical steps to ensure accurate quantification.

  • Sample Collection: For plasma samples, it is recommended to collect whole blood in tubes containing EDTA as an anticoagulant.[2] For urine samples, a 24-hour collection is often preferred to account for diurnal variations in excretion.[6]

  • Immediate Processing: Whenever possible, process samples immediately after collection. For blood, this involves centrifugation to separate the plasma.

  • Storage Conditions:

    • Short-term (up to 48 hours): Store samples at 2-8°C.[2]

    • Long-term (up to 6 months): For longer storage, samples should be kept at -20°C or, ideally, at -80°C.[2][7]

  • Avoiding Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be strictly avoided as it can lead to analyte degradation.[2] It is advisable to aliquot samples into smaller volumes before freezing.

Q3: Which extraction method is best for this compound from plasma or urine?

The optimal extraction method depends on the sample matrix, the desired level of purity, and the analytical technique being used. The two most common and effective methods are Protein Precipitation and Solid-Phase Extraction (SPE).

  • Protein Precipitation: This is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[8] Acetonitrile is a commonly used solvent for this purpose.[9][10] Trichloroacetic acid (TCA) can also be effective.[11] While fast, this method may result in a less clean extract, potentially leading to more significant matrix effects in LC-MS/MS.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup of the sample by selectively retaining the analyte on a solid sorbent while other matrix components are washed away. This results in a cleaner extract and can help to reduce matrix effects. The mean recovery of organic acids from urine using SPE has been reported to be around 84.1%.[11]

A combination of protein precipitation followed by SPE can provide the cleanest samples for sensitive analyses.

Troubleshooting Guide for Low this compound Recovery

Use the following decision tree to troubleshoot experiments with low this compound recovery.

TroubleshootingWorkflow start Low Recovery of this compound Detected sample_handling Review Sample Collection & Storage Procedures start->sample_handling extraction Evaluate Extraction Efficiency sample_handling->extraction Handling OK sub_sample1 Were samples processed immediately? Were they stored at the correct temperature? Were freeze-thaw cycles avoided? sample_handling->sub_sample1 solution_sample Solution: Re-collect/re-prepare samples following best practices. sample_handling->solution_sample Handling Issue Identified analysis Investigate Analytical Method extraction->analysis Extraction OK sub_extraction1 Is protein precipitation complete? Is the SPE cartridge appropriate and conditioned correctly? Are elution solvents optimal? extraction->sub_extraction1 solution_extraction Solution: Optimize extraction protocol. Consider a different method (e.g., SPE). Perform recovery experiments. extraction->solution_extraction Extraction Issue Identified sub_analysis1 Are there signs of matrix effects (ion suppression)? Is the LC-MS/MS sensitivity adequate? Are instrument parameters optimized? analysis->sub_analysis1 solution_analysis Solution: Optimize LC-MS/MS parameters. Incorporate matrix effect mitigation strategies. Use a stable isotope-labeled internal standard. analysis->solution_analysis Analytical Issue Identified

Troubleshooting workflow for low this compound recovery.

Quantitative Data Summary

The following tables summarize expected recovery rates for this compound and related compounds from biological matrices. Note that specific recovery percentages for this compound are not always available in the literature; in such cases, data for similar polyamines or general method performance are provided.

Table 1: Recovery of Polyamines from Biological Samples

Analyte/MethodMatrixExtraction MethodReported Recovery (%)Reference
Acetylated PolyaminesPlasma, Urine, SalivaProtein PrecipitationMethod precision and accuracy <15% RSD and <15% error[2]
Organic AcidsUrineSolid-Phase Extraction (SPE)84.1[11]
Organic AcidsUrineLiquid-Liquid Extraction (LLE)77.4[11]

Table 2: General Performance of Analytical Methods for Polyamines

MethodMatrixValidation ParameterAcceptance CriteriaReference
LC-MS/MSBiological SamplesPrecisionShould not exceed 15% CV (20% at LLOQ)[5]
LC-MS/MSBiological SamplesAccuracyWithin ±15% of the nominal value[12]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound.

Protocol 1: Protein Precipitation for this compound from Plasma

This protocol is a rapid method for preparing plasma samples for LC-MS/MS analysis.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile. This represents a 3:1 ratio of solvent to sample, which is generally sufficient for efficient protein precipitation.[9]

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains this compound, to a new clean tube. Avoid disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

  • Final Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

ProteinPrecipitation start Start: Plasma Sample step1 Add 3 volumes of ice-cold acetonitrile start->step1 step2 Vortex for 30 seconds step1->step2 step3 Centrifuge at 14,000 x g for 10 min at 4°C step2->step3 step4 Collect supernatant step3->step4 step5 Evaporate to dryness step4->step5 step6 Reconstitute in mobile phase step5->step6 step7 Filter (0.22 µm) step6->step7 end Ready for LC-MS/MS step7->end

Workflow for Protein Precipitation of this compound.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol provides a more thorough cleanup for urine samples, which can have a complex matrix.

  • Sample Pre-treatment:

    • Thaw frozen urine samples and vortex to mix.

    • Centrifuge the urine at 2,000 x g for 5 minutes to remove any particulate matter.

    • Dilute the supernatant 1:1 with a suitable buffer to adjust the pH for optimal retention on the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained matrix components.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Final Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

SPEWorkflow start Start: Urine Sample pretreat Pre-treat Sample (Centrifuge, Dilute) start->pretreat condition Condition SPE Cartridge (Methanol, Water) pretreat->condition load Load Sample onto SPE Cartridge condition->load wash Wash Cartridge (e.g., Water) load->wash elute Elute this compound (e.g., 5% NH4OH in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Workflow for Solid-Phase Extraction of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general metabolic pathway leading to the formation of this compound.

PolyamineMetabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Spermidine->SSAT N8_Acetylspermidine This compound ODC->Putrescine SpdS->Spermidine SSAT->N8_Acetylspermidine

References

Technical Support Center: Distinguishing N1- and N8-Acetylspermidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of distinguishing between N¹-acetylspermidine and N⁸-acetylspermidine isomers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are N¹- and N⁸-acetylspermidine, and why is it important to differentiate them?

A1: N¹-acetylspermidine and N⁸-acetylspermidine are structural isomers, meaning they have the same molecular formula (C₉H₂₁N₃O) but differ in the position of the acetyl group on the spermidine (B129725) backbone.[1][2] N¹-acetylspermidine has the acetyl group on the aminopropyl end, while N⁸-acetylspermidine is acetylated on the aminobutyl end. This structural difference leads to distinct metabolic fates and biological functions. For instance, N¹-acetylspermidine is primarily metabolized to putrescine, whereas N⁸-acetylspermidine is deacetylated back to spermidine.[3] Their distinct roles in cellular processes make their accurate differentiation and quantification crucial for research in areas like cancer, neurodegenerative diseases, and metabolic disorders.

Q2: What are the primary analytical techniques for separating and identifying these isomers?

A2: The most common and effective techniques for distinguishing between N¹- and N⁸-acetylspermidine are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled as LC-MS.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation.

Q3: Is it possible to distinguish the isomers based on their mass alone?

A3: No, as structural isomers, N¹- and N⁸-acetylspermidine have the identical monoisotopic molecular weight (187.1685 g/mol ). Therefore, a standard mass spectrometer will not be able to differentiate them based on the parent ion mass alone. Tandem mass spectrometry (MS/MS) is required to induce fragmentation and analyze the resulting product ions, which will differ between the two isomers.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the analytical separation and identification of N¹- and N⁸-acetylspermidine.

HPLC Separation Issues

Problem: Poor or no separation of isomeric peaks.

Possible Cause Suggested Solution
Inappropriate Column Chemistry For reversed-phase chromatography, a standard C18 column is often effective, especially after derivatization.[5] If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.
Mobile Phase Composition Not Optimal The choice and ratio of organic modifiers (e.g., acetonitrile (B52724), methanol) are critical. A ternary mobile phase of water, methanol, and acetonitrile has been shown to achieve good resolution for dansylated isomers.[5] Systematically vary the proportions of the organic solvents.
Inadequate Ion Pairing For underivatized polyamines, which are highly polar and basic, ion-pairing agents like heptafluorobutyric acid (HFBA) can improve retention and resolution on reversed-phase columns.
Isocratic Elution An isocratic elution may not provide sufficient resolving power. Implement a shallow gradient elution, slowly increasing the organic solvent concentration around the expected elution time of the isomers.
Incorrect pH of Mobile Phase The pH of the mobile phase can significantly affect the ionization state and retention of the analytes. For basic compounds like acetylated spermidines, a slightly acidic mobile phase (e.g., using 0.1% formic acid) can improve peak shape.

Problem: Peak tailing.

Possible Cause Suggested Solution
Secondary Interactions Residual silanol (B1196071) groups on the silica-based column can interact with the basic amine groups of the analytes, causing tailing. Use an end-capped column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.05-0.1%).
Column Overload Injecting too high a concentration of the sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Mismatched Sample Solvent The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase. Dissolving the sample in a stronger solvent can cause peak fronting or tailing.
Mass Spectrometry Identification Issues

Problem: Inability to differentiate isomers by MS/MS.

Possible Cause Suggested Solution
Insufficient Fragmentation The collision energy (CE) may be too low to induce characteristic fragmentation. Optimize the CE for the precursor ion (m/z 188.2 for [M+H]⁺). Perform a CE ramp experiment to identify the optimal energy that produces distinct fragment ions for each isomer.
Incorrect Precursor Ion Selection Ensure that the correct precursor ion is being isolated in the first quadrupole. For positive ion mode, this is typically the protonated molecule [M+H]⁺.
Interference from Matrix Components Co-eluting matrix components can suppress ionization or interfere with fragmentation. Improve chromatographic separation to isolate the analytes from the matrix. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).

Experimental Protocols & Data

HPLC Separation of Dansylated Isomers

This protocol is based on the principle of separating the dansyl chloride derivatives of the isomers using reversed-phase HPLC.

1. Derivatization:

  • To 100 µL of sample or standard solution, add 100 µL of 100 mM sodium carbonate buffer (pH 10.5).

  • Add 200 µL of dansyl chloride solution (10 mg/mL in acetone).

  • Vortex and incubate at 60°C for 30 minutes in the dark.

  • Add 50 µL of 250 mM proline to quench the reaction.

  • Evaporate the acetone (B3395972) under a stream of nitrogen.

  • Extract the dansylated polyamines with 500 µL of toluene (B28343).

  • Evaporate the toluene to dryness and reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

Parameter Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Methanol
Mobile Phase C Acetonitrile
Gradient A linear gradient can be optimized. A starting point is 50:25:25 (A:B:C) moving towards a higher organic concentration.
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: 340 nm, Emission: 515 nm)
LC-MS/MS Analysis

1. Chromatographic Separation (Underivatized):

Parameter Value
Column C18, 3.5 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C

2. Mass Spectrometry Conditions (Triple Quadrupole):

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

Quantitative Data: MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fragment Identity
N¹-Acetylspermidine 188.2100.115-25Acetamidopropyl group
143.110-20[M+H-NH₃-C₂H₂O]⁺
N⁸-Acetylspermidine 188.2114.115-25Acetamidobutyl group
129.110-20[M+H-NH₃-C₂H₂O]⁺

Note: Optimal collision energies should be determined empirically on the specific instrument being used.

Visualizations

Logical Workflow for Isomer Differentiation

Isomer_Differentiation_Workflow Workflow for Distinguishing N1- and N8-Acetylspermidine cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_identification Identification Sample Biological Sample Extraction Polyamine Extraction Sample->Extraction Derivatization Derivatization (Optional, for HPLC-Fluorescence) Extraction->Derivatization HPLC HPLC Separation Extraction->HPLC Underivatized Derivatization->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS LC-MS/MS RetentionTime Retention Time HPLC->RetentionTime Fragmentation Fragmentation Pattern MS->Fragmentation N1 N1-Acetylspermidine RetentionTime->N1 N8 This compound RetentionTime->N8 Fragmentation->N1 Fragmentation->N8

Caption: A logical workflow for the separation and identification of N¹- and N⁸-acetylspermidine isomers.

Signaling Pathway of Spermidine Acetylation

Spermidine_Acetylation_Pathway Metabolic Pathways of Spermidine Acetylation cluster_N1 N1-Acetylation Pathway cluster_N8 N8-Acetylation Pathway Spermidine Spermidine SSAT Spermidine/spermine N1-acetyltransferase (SSAT) Spermidine->SSAT N8_NAT Spermidine N8-acetyltransferase Spermidine->N8_NAT N1_AcSpd N1-Acetylspermidine SSAT->N1_AcSpd PAO Polyamine Oxidase (PAO) N1_AcSpd->PAO Putrescine Putrescine PAO->Putrescine N8_AcSpd This compound N8_NAT->N8_AcSpd Deacetylase This compound deacetylase N8_AcSpd->Deacetylase Deacetylase->Spermidine

Caption: The distinct metabolic pathways of N¹- and N⁸-acetylation of spermidine.

References

Technical Support Center: Optimizing Cell Lysis for N8-Acetylspermidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell lysis for the analysis of N8-Acetylspermidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when lysing cells for this compound analysis?

A1: The most critical factor is preventing the enzymatic degradation of this compound by deacetylases, particularly histone deacetylases (HDACs). HDAC10 is known to specifically deacetylate this compound.[1][2] Therefore, the inclusion of appropriate deacetylase inhibitors in the lysis buffer is essential for accurate quantification.

Q2: Which cell lysis method is recommended for this compound extraction?

A2: A combination of chemical and mechanical lysis is generally most effective. Chemical lysis using a detergent-based buffer helps to solubilize cell membranes, while mechanical disruption, such as sonication or freeze-thaw cycles, ensures complete cell rupture and release of intracellular contents.[3] The choice of detergent will depend on the downstream analytical method (e.g., LC-MS/MS).

Q3: Can I use a standard RIPA buffer for lysing my cells?

A3: While RIPA buffer is effective for lysing many cell types, its harsh detergents (like SDS) may interfere with downstream mass spectrometry analysis.[4][5] A milder detergent such as NP-40 or Triton X-100 is often preferred. If you must use a stronger buffer, ensure it is compatible with your analytical column and mass spectrometer, or consider a buffer exchange or cleanup step.

Q4: Is derivatization necessary for this compound analysis by LC-MS/MS?

A4: Derivatization is not always necessary but can improve sensitivity and chromatographic peak shape for polyamines.[6][7][8] However, it also adds extra steps and potential sources of error. Modern HILIC (hydrophilic interaction liquid chromatography) columns can often achieve good separation of underivatized polyamines.[9] The decision to use derivatization will depend on the sensitivity of your instrument and the concentration of this compound in your samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of your cell lysis protocol for this compound analysis.

Problem Potential Cause Recommended Solution
Low or No Detectable this compound Signal Enzymatic Degradation: Deacetylases (e.g., HDAC10) may have degraded the target analyte during sample preparation.[1][2]- Prepare lysis buffer fresh before each use and always include a cocktail of deacetylase inhibitors. - Consider using a specific inhibitor of this compound deacetylase if available.[10] - Keep samples on ice or at 4°C at all times during the lysis procedure.[11]
Incomplete Cell Lysis: Insufficient disruption of cell membranes leads to poor recovery of intracellular metabolites.[7]- Combine chemical lysis with mechanical methods like sonication or multiple freeze-thaw cycles.[3] - Visually inspect a small aliquot of the lysate under a microscope to confirm cell disruption.[12] - Optimize the volume of lysis buffer relative to the cell pellet size.
Inefficient Extraction: this compound, being a small polar molecule, may not be efficiently extracted from the lysate.- Use a polar solvent for extraction, such as methanol (B129727) or acetonitrile (B52724). A common method is protein precipitation with cold acetonitrile. - Ensure thorough vortexing and incubation during the extraction step to maximize recovery.
High Variability Between Replicates Inconsistent Cell Handling: Differences in cell harvesting, washing, or pelleting can introduce variability.- Standardize all cell handling procedures. - Ensure complete removal of culture medium before lysis. - Process all samples in parallel under identical conditions.
Precipitation of Analyte: this compound may co-precipitate with proteins during extraction.- Optimize the ratio of organic solvent to lysate for protein precipitation. - Ensure the precipitation is carried out at a consistently low temperature (e.g., -20°C).
Inconsistent Deacetylase Inhibition: Inhibitors may lose activity if not handled or stored correctly.- Prepare fresh lysis buffer with inhibitors for each experiment. - Aliquot and store inhibitor stock solutions at the recommended temperature.
Poor Chromatographic Peak Shape (LC-MS/MS) Matrix Effects: Other components in the cell lysate can interfere with the chromatography.- Perform a solid-phase extraction (SPE) cleanup of the lysate before analysis.[8] - Optimize the chromatographic method (e.g., gradient, column chemistry) to better separate this compound from interfering compounds. - Consider derivatization to improve retention and peak shape.[6][8]
Inappropriate Lysis Buffer: High concentrations of salts or detergents can negatively impact chromatography.- Use a lysis buffer with volatile salts (e.g., ammonium (B1175870) bicarbonate) that are compatible with mass spectrometry. - If using non-volatile salts or high detergent concentrations, perform a desalting or detergent removal step.

Experimental Protocols

Protocol 1: Cell Lysis and Metabolite Extraction for LC-MS/MS Analysis

This protocol is designed for the extraction of this compound from cultured mammalian cells for subsequent analysis by LC-MS/MS.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 (or other MS-compatible detergent), freshly added Deacetylase Inhibitor Cocktail (e.g., 1 µM Trichostatin A, 10 mM Nicotinamide).[13]

  • Extraction Solvent: Acetonitrile with 0.1% formic acid, pre-chilled to -20°C.

  • Cell Scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated Centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Add a minimal volume of ice-cold PBS and gently scrape the cells.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 100 µL for 1-5 million cells).

    • Incubate on ice for 20 minutes, with gentle vortexing every 5 minutes.

    • (Optional but recommended) Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete lysis.

  • Protein Precipitation and Metabolite Extraction:

    • Add 4 volumes of pre-chilled Extraction Solvent to the cell lysate (e.g., 400 µL of solvent for 100 µL of lysate).

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for at least 2 hours to precipitate proteins.

  • Clarification:

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Avoid disturbing the protein pellet.

  • Sample Preparation for Analysis:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolite extract in a suitable solvent for your LC-MS/MS analysis (e.g., 50% acetonitrile in water).

    • Centrifuge the reconstituted sample to pellet any remaining insoluble material before transferring to an autosampler vial.

Visualizations

Experimental_Workflow cluster_Harvest Cell Harvesting cluster_Lysis Cell Lysis cluster_Extraction Metabolite Extraction cluster_Analysis Sample Preparation for Analysis Harvest Wash Cells with Ice-Cold PBS Pellet Pellet Cells (Centrifugation) Harvest->Pellet 1 AddBuffer Resuspend in Lysis Buffer with HDAC Inhibitors Pellet->AddBuffer 2 Incubate Incubate on Ice AddBuffer->Incubate 3 Sonicate Sonication (Mechanical Disruption) Incubate->Sonicate 4 AddSolvent Add Cold Acetonitrile Sonicate->AddSolvent 5 Precipitate Incubate at -20°C (Protein Precipitation) AddSolvent->Precipitate 6 Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge 7 Supernatant Collect Supernatant Centrifuge->Supernatant 8 Dry Dry Metabolite Extract (Vacuum Concentrator) Supernatant->Dry 9 Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute 10 Analyze LC-MS/MS Analysis Reconstitute->Analyze 11

Caption: Workflow for this compound extraction from cultured cells.

Troubleshooting_Guide cluster_Causes Potential Causes cluster_Solutions Recommended Solutions Problem Low/No N8-AcSpd Signal Degradation Enzymatic Degradation Problem->Degradation IncompleteLysis Incomplete Cell Lysis Problem->IncompleteLysis InefficientExtraction Inefficient Extraction Problem->InefficientExtraction AddInhibitors Add HDAC Inhibitors Work on Ice Degradation->AddInhibitors MechanicalLysis Use Mechanical Lysis (Sonication) IncompleteLysis->MechanicalLysis OptimizeSolvent Use Polar Solvent (e.g., Acetonitrile) InefficientExtraction->OptimizeSolvent

Caption: Troubleshooting logic for low this compound signal.

References

Calibration curve problems in N8-Acetylspermidine ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to calibration curves in N8-Acetylspermidine ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound ELISA standard curve has a low or flat signal. What are the possible causes and solutions?

A low or flat signal across your standard curve wells indicates a problem with the assay's ability to generate a detectable signal. In a competitive ELISA like the one for this compound, this means that even at low concentrations of the standard, there is minimal binding of the detection antibody.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Solution
Degraded Standard Ensure the this compound standard has been stored correctly according to the manufacturer's instructions and has not expired.[1][2] If in doubt, use a fresh vial of the standard.[2]
Improper Reagent Preparation Double-check all calculations and dilutions for the standard, detection antibody (conjugate), and substrate.[1][3][4] Ensure all reagents were brought to room temperature before use.[4][5]
Omission of a Key Reagent Systematically review the protocol to ensure all reagents were added in the correct order and at the specified volumes.[3]
Inactive Enzyme Conjugate The enzyme (e.g., HRP) conjugated to the detection antibody may have lost activity due to improper storage or the presence of inhibitors like sodium azide.[6] Test the activity of the conjugate and substrate independently.
Incorrect Plate Reader Settings Verify that the correct wavelength is being used to read the plate after the addition of the stop solution (e.g., 450 nm for TMB substrate).[7]
Insufficient Incubation Times Ensure that all incubation steps were performed for the duration specified in the protocol.[3][5]

Q2: The background of my this compound ELISA is too high. How can I fix this?

High background is characterized by high optical density (OD) readings in the zero standard (blank) wells, which can mask the signal from your samples and standards.[8][9]

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Solution
Insufficient Washing Increase the number of wash cycles and the soaking time between washes.[3][8][10] Ensure that the wash buffer is dispensed with sufficient force to remove unbound reagents and that all wells are completely aspirated after each wash.[3]
Inadequate Blocking Increase the blocking time or the concentration of the blocking agent.[2][8] Ensure the blocking buffer covers the entire surface of the well.
Detection Antibody Concentration Too High The concentration of the enzyme-conjugated detection antibody may be too high, leading to non-specific binding. Perform a titration to determine the optimal antibody concentration.[9]
Substrate Contamination or Deterioration Use fresh, colorless substrate solution.[10][11] Avoid exposing the substrate to light.[3][11]
Cross-Contamination Use fresh pipette tips for each standard, sample, and reagent to avoid cross-contamination between wells.[3][12]
Prolonged Incubation Adhere strictly to the incubation times specified in the protocol.[4][11]

Q3: I'm observing high variability between my duplicate/triplicate wells for the this compound standards. What could be the reason?

High variability, indicated by a high coefficient of variation (%CV) between replicate wells, can compromise the accuracy and reliability of your standard curve.[12]

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Solution
Pipetting Errors Ensure your pipettes are properly calibrated and that your pipetting technique is consistent.[1][4][13] Avoid introducing air bubbles into the wells.[3][5] Change pipette tips for each standard and reagent.[3]
Inadequate Mixing Thoroughly mix all reagents and standards before adding them to the plate.[5][12] Ensure gentle agitation of the plate during incubation if recommended by the protocol.
Inconsistent Incubation Conditions Ensure a consistent temperature across the plate during incubation by avoiding stacking plates or placing them near drafts or heat sources.[10] Use a plate sealer to prevent evaporation.[3][5]
Plate Washer Issues If using an automated plate washer, ensure all ports are dispensing and aspirating correctly and uniformly across the plate.[10]

Experimental Protocols

Generating a Standard Calibration Curve for this compound ELISA (Competitive Assay)

This protocol outlines the key steps for creating a standard curve. Refer to your specific kit's manual for detailed instructions, volumes, and incubation times.

  • Reagent Preparation:

    • Prepare all reagents, including wash buffer, assay buffer, this compound standard stock solution, detection antibody (enzyme conjugate), substrate, and stop solution, according to the kit's instructions.

    • Allow all reagents to reach room temperature before use.[4][5]

  • Standard Dilution Series:

    • Perform a serial dilution of the this compound standard stock solution to create a series of standards with known concentrations. This typically involves a high concentration standard, several intermediate concentrations, and a zero standard (blank).

    • It is highly recommended to prepare duplicate or triplicate wells for each standard concentration.[3][14]

  • Assay Procedure:

    • Add the prepared standards to the appropriate wells of the ELISA plate.

    • Add the this compound antiserum to each well.[14]

    • Incubate the plate as specified in the protocol. This allows for the competition between the this compound in the standard and the this compound bound to the plate for the antibody binding sites.

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.

    • Add the enzyme-conjugated secondary antibody to each well and incubate.

    • Wash the plate again to remove any unbound secondary antibody.

    • Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color will be inversely proportional to the concentration of this compound in the standard.

    • Add the stop solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.[14]

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Plot the mean absorbance for each standard concentration against its known concentration.

    • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.[4]

Visualizations

ELISA_Troubleshooting_Workflow cluster_start Start cluster_issues Identify Primary Issue cluster_causes_low_signal Potential Causes: Low Signal cluster_causes_high_bg Potential Causes: High Background cluster_causes_high_var Potential Causes: High Variability cluster_solutions Solutions Start Poor Calibration Curve Low_Signal Low/Flat Signal Start->Low_Signal High_Background High Background Start->High_Background High_Variability High Variability Start->High_Variability Degraded_Standard Degraded Standard Low_Signal->Degraded_Standard Improper_Reagents Improper Reagent Prep Low_Signal->Improper_Reagents Inactive_Enzyme Inactive Enzyme Low_Signal->Inactive_Enzyme Insufficient_Washing Insufficient Washing High_Background->Insufficient_Washing Bad_Blocking Inadequate Blocking High_Background->Bad_Blocking High_Ab_Conc High Antibody Conc. High_Background->High_Ab_Conc Pipetting_Error Pipetting Error High_Variability->Pipetting_Error Poor_Mixing Inadequate Mixing High_Variability->Poor_Mixing Temp_Variation Temperature Variation High_Variability->Temp_Variation Check_Reagents Check Reagents & Storage Degraded_Standard->Check_Reagents Improper_Reagents->Check_Reagents Inactive_Enzyme->Check_Reagents Optimize_Washing Optimize Washing/Blocking Insufficient_Washing->Optimize_Washing Bad_Blocking->Optimize_Washing High_Ab_Conc->Check_Reagents Refine_Technique Refine Technique Pipetting_Error->Refine_Technique Poor_Mixing->Refine_Technique Temp_Variation->Optimize_Washing

Caption: Troubleshooting workflow for this compound ELISA calibration curve problems.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay_steps Assay Steps cluster_readout Readout Plate Plate Coated with This compound Antigen Add_Sample Add Standard/Sample and This compound Antibody Plate->Add_Sample Incubate_Compete Incubate (Competition) Add_Sample->Incubate_Compete Wash1 Wash Incubate_Compete->Wash1 Add_Enzyme_Conj Add Enzyme-Conjugated Secondary Antibody Wash1->Add_Enzyme_Conj Incubate2 Incubate Add_Enzyme_Conj->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate

Caption: Workflow for a competitive this compound ELISA.

References

Technical Support Center: Enhancing N8-Acetylspermidine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of N8-Acetylspermidine (N8-AcSpd) detection.

Troubleshooting Guide

This guide addresses common issues encountered during the detection and quantification of this compound, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Problem/QuestionPossible Cause(s)Suggested Solution(s)
Low or No Signal for this compound Sample Preparation Issues: Inefficient extraction, loss of analyte during cleanup. Poor Ionization Efficiency: N8-AcSpd may not ionize well under the chosen source conditions. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the analyte signal.[1] Incorrect MS/MS Transition: The selected precursor and product ions may not be optimal.Optimize Sample Preparation: Use a validated extraction protocol such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to effectively remove interferences.[2][3] Ensure complete solvent evaporation and proper reconstitution in a mobile phase-compatible solvent.[4] Adjust Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows.[5] Consider switching ionization polarity (although positive mode is common for polyamines). Mitigate Matrix Effects: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and improve quantitative accuracy.[6][7] Diluting the sample can also reduce matrix effects.[8] Verify MS/MS Parameters: Confirm the m/z values for your precursor and product ions. For N8-AcSpd, common transitions include Q1: 188.2 m/z and Q3: 171.1 m/z or 114.1 m/z.[5]
Poor Peak Shape (Tailing, Broadening, or Splitting) Chromatographic Issues: Inappropriate column chemistry, mobile phase composition, or gradient profile. Sample Solvent Mismatch: The sample is dissolved in a solvent stronger than the initial mobile phase. Column Overload or Contamination: Injecting too much sample or accumulation of matrix components on the column.[9]Optimize Chromatography: For polar molecules like N8-AcSpd, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[10] If using reversed-phase, ensure a high aqueous content in the initial mobile phase.[4] Match Sample Solvent: Reconstitute the final sample in the initial mobile phase or a weaker solvent.[4] Prevent Column Issues: Ensure the injection volume and concentration are within the column's capacity. Use a guard column and implement a column wash step between samples to prevent contamination.[9]
High Background Noise or Baseline Instability Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. Dirty Ion Source or Mass Spectrometer: Contamination of the ion source, transfer optics, or mass analyzer. Leaks in the LC System: Leaks can introduce air and cause pressure fluctuations.[9]Use High-Purity Reagents: Utilize LC-MS grade solvents and freshly prepared mobile phases.[11] Perform System Maintenance: Regularly clean the ion source and other accessible components of the mass spectrometer according to the manufacturer's recommendations. Check for Leaks: Inspect all fittings and connections for any signs of leakage.[12]
Inconsistent or Irreproducible Results Variability in Sample Preparation: Inconsistent extraction efficiency or pipetting errors. Instrument Instability: Fluctuations in temperature, flow rate, or MS parameters. Degradation of Analyte or Standards: N8-AcSpd or standards may be unstable under certain storage or experimental conditions.Standardize Protocols: Use a consistent and validated sample preparation protocol. The use of a stable isotope-labeled internal standard is crucial for correcting for variability.[6][7] Monitor System Performance: Allow the LC-MS system to equilibrate fully before analysis. Monitor system suitability by injecting a standard at the beginning and end of each batch.[9] Ensure Proper Storage: Store stock solutions and samples at appropriate temperatures (e.g., -80°C) and avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in complex biological matrices.[4][5] This technique offers high selectivity through the use of Multiple Reaction Monitoring (MRM), which minimizes interferences from other molecules.[5]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) important for accurate quantification?

A2: A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, 13C, 15N). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, ionization suppression or enhancement, and losses during sample preparation.[6][7] By comparing the signal of the analyte to the known concentration of the SIL-IS, these variations can be corrected, leading to highly accurate and precise quantification.

Q3: How can I overcome matrix effects in my analysis?

A3: Matrix effects occur when components in the sample other than the analyte of interest interfere with the ionization process, leading to signal suppression or enhancement.[1] Strategies to minimize matrix effects include:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Stable Isotope Dilution: As mentioned above, this is the most effective way to compensate for matrix effects.[6][7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[8]

Q4: What are the typical concentration ranges of this compound in biological samples?

A4: The concentration of this compound can be low in biological fluids. For example, in human plasma, concentrations can be in the nanomolar range.[10] One study reported a linear range for this compound from 0.0375 to 312.5 ng/mL.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the detection of this compound using LC-MS/MS from various studies.

Table 1: LC-MS/MS Method Parameters for this compound Detection

ParameterMethod 1
Instrumentation LC-MS/MS
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 188.2
Product Ions (Q3) m/z 171.1, 114.1
Declustering Potential (V) 60
Collision Energy (V) 21 (for 171.1), 25 (for 114.1)
Linear Range 0.0375–312.5 ng/mL
Reference [5]

Experimental Protocols

Detailed LC-MS/MS Protocol for this compound Quantification

This protocol is a representative method for the quantification of this compound in biological fluids like plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard working solution (e.g., this compound-d8).

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Gradient to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Spray Voltage: 5.5 kV

    • Source Temperature: 325°C

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the role of Histone Deacetylase 10 (HDAC10) in the metabolism of this compound. Spermidine (B129725) is acetylated to form this compound, which can then be deacetylated back to spermidine by HDAC10.[2][3]

N8_Acetylspermidine_Pathway Spermidine Spermidine Acetylation Acetylation (Spermidine/spermine N1-acetyltransferase) Spermidine->Acetylation N8_AcSpd This compound HDAC10 HDAC10 (Deacetylation) N8_AcSpd->HDAC10 Acetylation->N8_AcSpd HDAC10->Spermidine

Caption: this compound metabolism via HDAC10.

Experimental Workflow for this compound Quantification

This diagram outlines the key steps in a typical LC-MS/MS workflow for the quantification of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (Reversed-Phase or HILIC) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: LC-MS/MS workflow for this compound.

References

Technical Support Center: Normalization of N8-Acetylspermidine Levels in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with N8-acetylspermidine levels in their cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why are its levels important?

A1: this compound is a metabolite of spermidine (B129725), a polyamine essential for various cellular processes, including cell growth and differentiation. The acetylation of spermidine at the N8 position is a key step in polyamine metabolism. Dysregulated this compound levels have been associated with certain pathological conditions, making it a molecule of interest in various research fields.

Q2: My cells show unexpectedly high levels of this compound. What are the potential causes?

A2: Elevated this compound levels can arise from several factors:

  • Increased activity of spermidine N8-acetyltransferase: The enzyme responsible for the synthesis of this compound may be upregulated.

  • Decreased activity of this compound deacetylase: The primary enzyme responsible for deacetylating this compound back to spermidine is Histone Deacetylase 10 (HDAC10).[1][2] Reduced HDAC10 activity will lead to the accumulation of this compound.

  • Cellular stress: Certain cellular stressors can alter polyamine metabolism, potentially leading to an increase in acetylated polyamines.

  • Specific cell line characteristics: Different cell lines may have intrinsically different basal levels of polyamine-metabolizing enzymes.

  • Treatment with certain compounds: Exposure to drugs that inhibit HDAC10, even as an off-target effect, can cause a buildup of this compound.

Q3: How can I reduce elevated this compound levels in my cell culture experiments?

A3: There are two primary strategies to consider:

  • Enhancing this compound deacetylation: This can be achieved by ensuring normal or enhanced activity of HDAC10.

  • Reducing this compound synthesis: This involves inhibiting the activity of the enzyme responsible for N8-acetylation of spermidine. However, the specific enzyme for this reaction in humans is not definitively identified, making this a more challenging approach.

Q4: Which enzyme is responsible for the N8-acetylation of spermidine? Can I use siRNA to target it?

A4: The specific enzyme solely responsible for N8-acetylation of spermidine in human cells is not well-defined in the current scientific literature.[3] While spermidine/spermine N1-acetyltransferase 1 (SAT1) is well-known for N1-acetylation, the N8-acetylating enzyme is less clear. Some studies suggest that the histone acetyltransferase p300/CBP-associated factor (P/CAF) may be responsible for nuclear N8-acetylation of spermidine[2]. Another study has implicated arylamine N-acetyltransferase (NAT2) in the diacetylation of spermidine, which involves N8-acetylation[4]. Due to this ambiguity, designing a specific and effective siRNA-based knockdown strategy to reduce this compound is challenging without first identifying the correct gene target in your specific cell model.

Q5: How can I measure the concentration of this compound in my cells?

A5: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity for distinguishing this compound from other polyamines and their acetylated isoforms. Several protocols have been published detailing this methodology.[5][6]

Troubleshooting Guides

Issue 1: Elevated this compound Levels Observed
Potential Cause Troubleshooting Steps
Inhibition of HDAC10 activityVerify if any treatments are known HDAC10 inhibitors: Review the literature for all compounds used in your experiment to check for known inhibitory effects on HDAC10. Use a more selective inhibitor: If you are intentionally inhibiting HDACs, consider using an inhibitor with less activity against HDAC10 if the accumulation of this compound is an unwanted side effect.
Upregulation of a spermidine N8-acetyltransferaseLiterature search for your cell model: Investigate if there are known stimuli or conditions that upregulate polyamine acetylation in your specific cell line. Consider non-specific acetyltransferase activity: Be aware that under certain conditions, other acetyltransferases might exhibit off-target activity towards spermidine.
Cellular StressMonitor cell health: Ensure your cells are healthy and not undergoing stress from culture conditions (e.g., nutrient deprivation, over-confluence). Include appropriate controls: Always have untreated control groups to establish baseline this compound levels.
Issue 2: Difficulty in Modulating this compound Levels
Potential Cause Troubleshooting Steps
Ineffective HDAC10 inhibitor treatmentConfirm inhibitor activity: Use a positive control to ensure your HDAC10 inhibitor is active. For example, treat cells with a known effective concentration and measure the accumulation of this compound. Optimize inhibitor concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Check for off-target effects: Be aware that some HDAC inhibitors have broad specificity and may affect other cellular processes, complicating the interpretation of your results.
Uncertainty of the N8-acetylating enzyme for siRNA knockdownAttempt knockdown of candidate genes: Based on literature suggestions, you could try siRNA knockdown of potential candidates like P/CAF (gene name: KAT2B) or NAT2 and measure the impact on this compound levels. However, be prepared for the possibility of no effect if these are not the primary enzymes in your cell type. Focus on HDAC10 modulation: Given the definitive role of HDAC10 in this compound deacetylation, modulating its activity is a more direct and reliable strategy.

Experimental Protocols

Protocol 1: Pharmacological Inhibition of HDAC10 to Increase Intracellular this compound

This protocol provides a general guideline for using a selective HDAC10 inhibitor, such as DKFZ-748, to increase intracellular this compound levels.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • HDAC10 inhibitor (e.g., DKFZ-748)

  • DMSO (for inhibitor stock solution)

  • Phosphate-buffered saline (PBS)

  • Reagents for cell lysis and protein quantification

  • HPLC-MS/MS system for this compound quantification

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Inhibitor Preparation: Prepare a stock solution of the HDAC10 inhibitor in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) to determine the optimal concentration for your cell line.[7][8]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the HDAC10 inhibitor or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal treatment duration.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysate and determine the protein concentration.

  • Quantification of this compound: Analyze the cell lysates for this compound content using a validated HPLC-MS/MS method.

Protocol 2: General Workflow for siRNA-Mediated Gene Knockdown

While the specific gene for spermidine N8-acetyltransferase is not definitively known, this general protocol outlines the steps for siRNA-mediated knockdown of a target gene, which could be adapted for candidate genes like KAT2B (P/CAF).

Materials:

  • siRNA targeting the gene of interest and a non-targeting control siRNA

  • Transfection reagent suitable for your cell line

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium without antibiotics

  • Reagents for RNA extraction and qRT-PCR or protein extraction and Western blotting

Procedure:

  • Cell Seeding: Seed cells in antibiotic-free medium one day before transfection to achieve 60-80% confluency on the day of transfection.

  • siRNA-Transfection Reagent Complex Formation:

    • Dilute the siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.[4]

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 5-7 hours at 37°C.[4]

  • Medium Change: After the initial incubation, add complete medium (with serum but without antibiotics). Depending on the cell line's sensitivity, you may need to replace the transfection medium with fresh complete medium.

  • Post-Transfection Incubation: Incubate the cells for an additional 24-72 hours to allow for gene knockdown.

  • Validation of Knockdown: Harvest the cells and validate the knockdown efficiency at the mRNA level (qRT-PCR) or protein level (Western blotting).

  • Measurement of this compound: If knockdown is successful, proceed with the quantification of this compound levels using HPLC-MS/MS.

Data Presentation

The following tables summarize quantitative data relevant to the modulation of this compound levels.

Table 1: IC50 Values of Selected HDAC Inhibitors Against HDAC10

InhibitorIC50 against HDAC10Reference
Quisinostat0.11 nM (cell-free)[9]
CUDC-9072.8 nM[9]
Panobinostat(Potent inhibitor)
Vorinostat(Pan-HDAC inhibitor)
Tubastatin A(More potent for HDAC10 than HDAC6)[10]
DKFZ-74822 nM (cellular)[8]

Table 2: Effect of HDAC10 Inhibition or Knockdown on Cellular this compound Levels

Cell LineTreatmentFold Change in this compound (vs. Control)Reference
BE(2)-CDKFZ-748 (24h)Dose-dependent increase[11]
BE(2)-CHDAC10 KnockdownSignificant accumulation[11]
HeLa S3HDAC10 KnockoutSignificant increase[5]
HCT116HDAC10 KnockoutSignificant increase[5]

Visualizations

Signaling Pathway of this compound Metabolism

N8_Acetylspermidine_Metabolism Spermidine Spermidine Acetylation Acetylation Spermidine->Acetylation N8_Acetylspermidine N8_Acetylspermidine Deacetylation Deacetylation N8_Acetylspermidine->Deacetylation Acetylation->N8_Acetylspermidine Deacetylation->Spermidine SN8AT Spermidine N8- Acetyltransferase (Enzyme not definitively identified) SN8AT->Acetylation HDAC10 HDAC10 HDAC10->Deacetylation

Caption: Metabolic pathway of this compound synthesis and degradation.

Experimental Workflow for Normalizing this compound Levels

Experimental_Workflow cluster_start Start: High this compound cluster_strategy1 Strategy 1: Inhibit Deacetylation cluster_strategy2 Strategy 2: Reduce Acetylation cluster_analysis Analysis cluster_outcome Expected Outcome Start Cells with High This compound Treat_HDAC10i Treat with HDAC10 Inhibitor Start->Treat_HDAC10i Knockdown_SN8AT siRNA Knockdown of N8-Acetyltransferase (Target Gene Uncertain) Start->Knockdown_SN8AT Harvest Harvest Cells Treat_HDAC10i->Harvest Knockdown_SN8AT->Harvest Quantify Quantify this compound (HPLC-MS/MS) Harvest->Quantify Outcome1 Increased This compound Quantify->Outcome1 From Strategy 1 Outcome2 Decreased This compound Quantify->Outcome2 From Strategy 2

Caption: Workflow for experimental strategies to modulate this compound levels.

References

Validation & Comparative

N8-Acetylspermidine: A Promising Contender in the Arena of Cancer Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers is paramount for early cancer detection, prognosis, and monitoring therapeutic responses. In this context, N8-acetylspermidine, a polyamine metabolite, has emerged as a significant candidate. This guide provides a comprehensive comparison of this compound with established cancer biomarkers, supported by experimental data and detailed methodologies.

Comparative Performance of this compound

Dysregulation of polyamine metabolism is a well-established hallmark of cancer, leading to elevated levels of polyamines and their acetylated derivatives in biological fluids of cancer patients. This compound is one such metabolite that has shown considerable promise as a biomarker for various malignancies, including colorectal, breast, and prostate cancer.

Quantitative Comparison with Standard Biomarkers

The diagnostic potential of a biomarker is primarily evaluated by its sensitivity and specificity. The following tables summarize the performance of urinary this compound in comparison to conventional biomarkers.

Table 1: Colorectal Cancer Biomarker Performance

BiomarkerSample TypeSensitivity (%)Specificity (%)Area Under the Curve (AUC)
This compound Urine36.3[1]-0.664[2]
N1,N12-Diacetylspermine Urine69.6[1]-0.794[2]
Carcinoembryonic Antigen (CEA) Serum39.5[3]--
Carbohydrate Antigen 19-9 (CA19-9) Serum14.1[3]--

Note: Specificity data for individual studies were not always available. The AUC value provides an aggregate measure of performance across various thresholds.

Table 2: Breast Cancer Biomarker Performance

BiomarkerSample TypeSensitivity (%)Specificity (%)
This compound (as DiAcSpd) Urine14.2[1]-
N1,N12-Diacetylspermine (DiAcSpm) Urine46.4 - 60.2[1][3]-
Carcinoembryonic Antigen (CEA) Serum37.3[3]-
Cancer Antigen 15-3 (CA 15-3) Serum37.3[3]-

Table 3: Prostate Cancer Biomarker Performance

BiomarkerSample TypeSensitivity (%)Specificity (%)Area Under the Curve (AUC)
Urinary Polyamines (including Spermine) Urine--0.83[4]
Prostate-Specific Antigen (PSA) SerumLow (e.g., 20.5% at >4 ng/mL cutoff)[5]High (e.g., 93.6% at >4 ng/mL cutoff)[5]-
Sentinel PCa Test (urine sncRNAs) Urine94[6]92[6]-

Note: Data for this compound in prostate cancer is less direct. Studies often focus on a panel of polyamines or total polyamine levels.

Experimental Protocols

Accurate and reproducible measurement of this compound is crucial for its validation as a biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 1: Quantification of Urinary this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in urine samples.

1. Sample Preparation:

  • Collection: Collect 24-hour or spot urine samples in sterile containers.

  • Storage: Store samples at -80°C until analysis to prevent degradation.

  • Thawing and Centrifugation: Thaw urine samples at room temperature and centrifuge at 3000 x g for 10 minutes to remove particulate matter.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to a known volume of urine supernatant.

  • Extraction (Optional but Recommended): Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering substances.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the urine sample.

    • Wash the cartridge with a weak organic solvent/water.

    • Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or a pentafluorophenyl (PFP) column is commonly used for separation.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

3. Data Analysis:

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

  • Normalize the urinary concentrations to creatinine (B1669602) levels to account for variations in urine dilution.

Protocol 2: Quantification of Urinary this compound by Competitive ELISA

This protocol is based on commercially available ELISA kits.

1. Principle: This is a competitive immunoassay. This compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of antibodies coated on the microplate wells. The color intensity developed is inversely proportional to the concentration of this compound in the sample.

2. Procedure:

  • Sample and Standard Preparation: Prepare a series of standards with known concentrations of this compound. Dilute urine samples as recommended by the kit manufacturer.

  • Assay Procedure:

    • Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated this compound to each well.

    • Incubate the plate, typically for 1-2 hours at room temperature or 37°C.

    • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for a specified time to allow for color development.

    • Add a stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is crucial for understanding the context and application of this compound as a biomarker.

Polyamine_Metabolism_in_Cancer Polyamine Metabolism and its Role in Cancer Ornithine Ornithine ODC ODC (Ornithine Decarboxylase) Ornithine->ODC Putrescine Putrescine SRM SRM (Spermidine Synthase) Putrescine->SRM CancerCell Cancer Cell Proliferation & Survival Putrescine->CancerCell Promotes Spermidine Spermidine SMS SMS (Spermine Synthase) Spermidine->SMS SSAT SSAT (Spermidine/Spermine N1-acetyltransferase) Spermidine->SSAT Acetylation Spermidine->CancerCell Promotes HDAC10 HDAC10 Spermidine->HDAC10 Deacetylation Spermine Spermine Spermine->SSAT Acetylation Spermine->CancerCell Promotes N1_Acetylspermidine N1-Acetylspermidine PAOX PAOX (Polyamine Oxidase) N1_Acetylspermidine->PAOX Excretion Urinary Excretion N1_Acetylspermidine->Excretion N8_Acetylspermidine This compound N8_Acetylspermidine->Excretion N1_Acetylspermine N1-Acetylspermine N1_Acetylspermine->PAOX N1_Acetylspermine->Excretion ODC->Putrescine SRM->Spermidine SMS->Spermine SSAT->N1_Acetylspermidine SSAT->N1_Acetylspermine PAOX->Putrescine PAOX->Spermidine HDAC10->N8_Acetylspermidine

Caption: Polyamine metabolism pathway in cancer.

Biomarker_Validation_Workflow Biomarker Validation Workflow Discovery Discovery (e.g., Metabolomics) Candidate Candidate Biomarker (this compound) Discovery->Candidate Analytical Analytical Validation (Accuracy, Precision, Linearity) Candidate->Analytical Clinical Clinical Validation (Case-Control Studies) Analytical->Clinical ROC ROC Curve Analysis (Sensitivity, Specificity, AUC) Clinical->ROC Utility Clinical Utility Assessment (Risk Stratification, Monitoring) ROC->Utility Final Validated Biomarker Utility->Final

Caption: General workflow for cancer biomarker validation.

Conclusion

This compound holds significant potential as a non-invasive cancer biomarker, particularly when used as part of a panel with other polyamines. While its sensitivity may vary across different cancer types, its elevated levels in the urine of cancer patients are a consistent finding. Further large-scale validation studies are warranted to establish definitive clinical utility and standardized protocols. The methodologies outlined in this guide provide a foundation for researchers to pursue further validation and integration of this compound into the clinical setting, ultimately aiming to improve cancer diagnosis and patient outcomes.

References

A Comparative Guide: N8-Acetylspermidine vs. Spermidine in Autophagy Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the autophagy-inducing capabilities of N8-acetylspermidine and its parent polyamine, spermidine (B129725). We delve into their distinct mechanisms of action, supported by experimental data, and provide detailed protocols for key assays to evaluate their efficacy.

At a Glance: Key Differences in Autophagy Induction

FeatureSpermidineThis compound
Mechanism of Action Direct inhibitor of acetyltransferase EP300Indirectly induces autophagy after conversion to spermidine by HDAC10
Primary Molecular Target EP300HDAC10
Mode of Autophagy Induction DirectIndirect (Pro-drug)
Reported Efficacy Potent inducer of autophagy across various cell types and organisms.[1][2][3]Dependent on cellular HDAC10 activity for conversion to the active form, spermidine.[4][5][6][7]

Mechanism of Action: A Tale of Two Pathways

Spermidine and this compound induce autophagy through distinct, yet interconnected, signaling pathways.

Spermidine: The Direct Inhibitor

Spermidine directly stimulates autophagy by inhibiting the acetyltransferase activity of EP300.[1][2] EP300 is a negative regulator of autophagy that acetylates key autophagy-related proteins, such as those in the LC3 lipidation system, thereby suppressing their function.[8] By inhibiting EP300, spermidine promotes the deacetylation of these proteins, leading to the induction of autophagic flux.[1][9]

This compound: The Prodrug Approach

This compound's role in autophagy induction is indirect. It serves as a substrate for histone deacetylase 10 (HDAC10), which removes the acetyl group to yield spermidine.[6][10] HDAC10 itself has been implicated in the promotion of autophagy, and its inhibition has been shown to suppress this process.[6][10] Therefore, the autophagy-inducing effect of this compound is contingent on its conversion to spermidine by HDAC10. This positions this compound as a potential prodrug for targeted delivery of spermidine to cells with high HDAC10 activity.[4][7]

Signaling Pathway Diagrams

spermidine_pathway spermidine Spermidine ep300 EP300 spermidine->ep300 inhibits atg_proteins Autophagy-Related Proteins (e.g., LC3) ep300->atg_proteins acetylates autophagy Autophagy Induction atg_proteins->autophagy

Spermidine's direct autophagy induction pathway.

n8_acetylspermidine_pathway n8_acetyl This compound hdac10 HDAC10 n8_acetyl->hdac10 substrate spermidine Spermidine hdac10->spermidine produces ep300 EP300 spermidine->ep300 inhibits atg_proteins Autophagy-Related Proteins (e.g., LC3) ep300->atg_proteins acetylates autophagy Autophagy Induction atg_proteins->autophagy

This compound's indirect autophagy induction pathway.

Quantitative Data on Autophagy Induction

Direct comparative studies quantifying the potency of this compound versus spermidine are limited. However, existing data on spermidine demonstrates its dose- and time-dependent effects on key autophagy markers.

Table 1: Effect of Spermidine on Autophagy Markers

Cell TypeTreatmentDurationMarkerObservationReference
Human Pulmonary Artery Endothelial Cells10 µM & 100 µM Spermidine-Autophagy LevelDose-dependent increase(Wu et al., 2022)
Human U2OS Cells10 µM Spermidine4 hoursGFP-LC3 PunctaSignificant increase[1]
Human U2OS Cells10 µM Spermidine4 hoursp62/SQSTM1 LevelsSignificant decrease[1]
Mouse Female Germline Stem Cells100 µM Spermidine4-16 hoursLC3B-II ExpressionTime-dependent increase(Zhou et al., 2021)
Mouse Female Germline Stem Cells100 µM Spermidine4-16 hoursp62 ExpressionTime-dependent increase(Zhou et al., 2021)
Human SH-SY5Y Cells5 µM & 20 µM Spermidine8 hoursLC3-II TurnoverSignificant increase[11]
Human SH-SY5Y Cells20 µM Spermidine2 hoursp62 ClearanceSignificant increase[11]

Note: The increase in p62 expression observed in female germline stem cells is an exception to the typical degradation of p62 during autophagy and may be cell-type specific.

Experimental Protocols

To aid in the experimental validation and comparison of these compounds, we provide detailed methodologies for key assays.

Experimental Workflow: Measuring Autophagy

autophagy_workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_western Western Blot cluster_microscopy Fluorescence Microscopy cell_culture 1. Culture cells to optimal confluency treatment 2. Treat with Spermidine or This compound (with/without lysosomal inhibitors) cell_culture->treatment lysis 3a. Cell Lysis treatment->lysis transfection 3b. Transfect with GFP-LC3 treatment->transfection sds_page 4a. SDS-PAGE & Transfer lysis->sds_page blotting 5a. Probe with anti-LC3 and anti-p62 antibodies sds_page->blotting quantification 6a. Densitometry Analysis blotting->quantification imaging 4b. Image cells and quantify puncta transfection->imaging

A general workflow for assessing autophagy induction.

1. LC3-II Western Blotting for Autophagic Flux

This method quantifies the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, and assesses autophagic flux using lysosomal inhibitors.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with varying concentrations of spermidine or this compound for desired time points. For autophagic flux analysis, include a parallel set of treatments with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the compound treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3B (1:1000) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control using densitometry software. Normalize the LC3-II levels to the loading control. Autophagic flux is determined by the difference in LC3-II accumulation between samples treated with and without the lysosomal inhibitor.

2. p62/SQSTM1 Degradation Assay

This assay measures the degradation of the autophagy substrate p62/SQSTM1 as an indicator of autophagic activity.

  • Protocol: Follow the same procedure as for LC3-II Western Blotting, but use a primary antibody against p62/SQSTM1 (1:1000).

  • Data Analysis: A decrease in p62 levels upon treatment with spermidine or this compound indicates an increase in autophagic degradation.

3. GFP-LC3 Puncta Formation Assay

This fluorescence microscopy-based assay visualizes the recruitment of LC3 to autophagosomes.

  • Cell Culture and Transfection: Plate cells on glass coverslips. Transfect cells with a GFP-LC3 expressing plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with spermidine or this compound as described above.

  • Fixation and Imaging:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

    • Visualize the cells using a fluorescence microscope.

  • Data Analysis: Count the number of GFP-LC3 puncta per cell in at least 50-100 cells per condition. An increase in the number of puncta indicates the formation of autophagosomes.

Conclusion

Spermidine is a well-established, direct inducer of autophagy through the inhibition of EP300. In contrast, this compound acts as a prodrug, requiring conversion to spermidine by HDAC10 to exert its pro-autophagic effects. This fundamental difference in their mechanism of action has significant implications for their application in research and drug development. While spermidine offers a direct and potent means of inducing autophagy, this compound presents an opportunity for more targeted delivery to cells and tissues with high HDAC10 expression. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their potency and efficacy in various cellular contexts. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses.

References

Comparative analysis of N8-Acetylspermidine levels in different diseases

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparative Analysis of N8-Acetylspermidine Levels Across Various Pathological Conditions

This guide provides a comprehensive comparative analysis of this compound (N8-AcSpd) levels in various diseases, intended for researchers, scientists, and drug development professionals. The information is compiled from recent studies and presented to facilitate an objective understanding of the role of N8-AcSpd in different pathologies.

Introduction to this compound

This compound is a polyamine that plays a crucial role in cellular processes such as cell growth and differentiation. It is formed by the acetylation of spermidine (B129725) and is typically found in low intracellular concentrations. However, its levels can be significantly altered in various disease states, making it a potential biomarker for diagnosis and prognosis. This compound is deacetylated by histone deacetylase-10 (HDAC10) to yield spermidine, which is essential for cell proliferation and can support tumor growth.[1][2] The excretion of N8-AcSpd from the cell into circulation makes its plasma levels a useful indicator of intracellular polyamine activity.[3][4]

Comparative Data of this compound Levels in Different Diseases

The following table summarizes the quantitative data of this compound levels across different diseases as reported in various studies.

DiseaseTissue/FluidThis compound Level (Patient)This compound Level (Control)Key Findings
Ischemic Cardiomyopathy Plasma10.39 nmol/L (median)8.29 nmol/L (median, in patients with coronary artery disease without ICM)Higher N8-AcSpd levels are associated with increased mortality in patients with ischemic cardiomyopathy and a greater risk of incident heart failure in those with coronary artery disease.[4][5]
Parkinson's Disease Serum14.7 nM (mean, in rapid progressors)12.3 nM (mean, in slow progressors)10.9 nM (mean, in healthy controls)Serum levels of N8-AcSpd are significantly elevated in patients with Parkinson's disease, particularly in those with rapid disease progression, and correlate with disease severity.[6][7]
Snyder-Robinson Syndrome PlasmaSignificantly elevatedNormal levelsA mutation in the spermine (B22157) synthase (SMS) gene leads to a buildup of this compound, making it a potential plasma biomarker for this rare genetic disorder.[8][9][10]
Cancer
   Gliomas (rat model)Tumor TissueIncreased formation of this compoundNormal brain tissueN-ethyl-N-nitrosourea-induced rat gliomas showed stimulated cytosolic spermidine N-acetyltransferase activity, leading to increased this compound.[11]
   Pancreatic CancerTumor TissueDetected in tumor tissuesNot specifiedThis compound has been identified as a potential cancer-associated fibroblast-specific metabolite and a possible biomarker for early-stage pancreatic cancer.[12]
   Colorectal CancerCell linesDependent on HDAC10 activityNot applicableExtracellular this compound can be utilized by cancer cells to support growth, especially under conditions of polyamine depletion. This process is dependent on the enzyme HDAC10, which converts N8-AcSpd back to spermidine.[1][2]
   NeuroblastomaCell linesUpregulated HDAC10 expressionNot applicableHDAC10, which deacetylates this compound, is upregulated in advanced-stage neuroblastoma and promotes autophagy, contributing to cancer cell survival. Inhibition of HDAC10 makes cancer cells more susceptible to chemotherapy.[13]

Experimental Protocols

Detailed methodologies for the quantification of this compound are crucial for the reproducibility and comparison of results across different studies.

Sample Collection and Preparation

For plasma and serum analysis, blood samples are typically collected after an overnight fast. The samples are then centrifuged to separate plasma or serum, which is subsequently stored at -80°C until analysis. For tissue samples, the tissue is homogenized and extracted to isolate the metabolites.

Quantification by Mass Spectrometry-Based Metabolomics

A common and highly sensitive method for quantifying this compound is high-resolution metabolomics profiling using mass spectrometry.

  • Extraction: Metabolites are extracted from plasma, serum, or tissue homogenates using organic solvents like acetonitrile, which may contain a mixture of internal standards for accurate quantification.[14]

  • Chromatographic Separation: The extracted samples are analyzed using liquid chromatography (LC) to separate the metabolites. A C18 column is often used for this purpose.[14]

  • Mass Spectrometry Detection: The separated metabolites are then detected by a high-resolution mass spectrometer, such as a Thermo LTQ Velos Orbitrap. Electrospray ionization in the positive ion mode is typically used.[14]

  • Data Analysis: The data is processed to identify and quantify this compound based on its mass-to-charge ratio (m/z), retention time, and fragmentation pattern, which are compared to an authentic standard.[14]

Quantification by HPLC with Dansyl Chloride Derivatization

This method involves derivatizing the polyamines with dansyl chloride to make them fluorescent, allowing for their detection by HPLC with a fluorescence detector.

  • Derivatization: Samples are incubated with dansyl chloride to label the primary and secondary amine groups of the polyamines.

  • HPLC Separation: The derivatized polyamines are separated on an HPLC column. An improved HPLC method allows for the partial separation of this compound and N1-acetylspermidine isomers.[15]

  • Fluorescence Detection: The eluted compounds are detected by a fluorescence detector. The concentration of this compound is determined by comparing its peak area to that of a known standard.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound.

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SpdS SpdS Putrescine->SpdS Spermidine Spermidine SpmS SpmS Spermidine->SpmS SSAT SSAT Spermidine->SSAT SN8AT Spermidine N8-acetyltransferase Spermidine->SN8AT Spermine Spermine N1_AcSpd N1-Acetylspermidine N8_AcSpd This compound HDAC10 HDAC10 N8_AcSpd->HDAC10 ODC->Putrescine SpdS->Spermidine SpmS->Spermine SSAT->N1_AcSpd HDAC10->Spermidine SN8AT->N8_AcSpd

Caption: Polyamine metabolism pathway highlighting the synthesis and degradation of this compound.

Experimental_Workflow Sample Biological Sample (Plasma, Serum, Tissue) Extraction Metabolite Extraction (e.g., with Acetonitrile) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification) MS->Data Result N8-AcSpd Level Data->Result

Caption: A typical experimental workflow for the quantification of this compound using LC-MS.

References

A Head-to-Head Battle: Cross-Validation of ELISA and Mass Spectrometry for N8-Acetylspermidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. N8-acetylspermidine, a key player in polyamine metabolism, is emerging as a significant biomarker in various physiological and pathological processes, including cancer and neurodegenerative diseases. The choice of analytical method for its quantification is a critical decision that impacts data reliability and experimental outcomes. This guide provides an objective comparison of two prominent techniques for measuring this compound: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comprehensive guide delves into the experimental protocols of both methods, presents available cross-validation data, and visualizes the underlying biological and experimental workflows to empower researchers in making informed decisions for their specific research needs.

Performance Comparison: ELISA vs. Mass Spectrometry

The following table summarizes the key performance characteristics of each method based on available data and general knowledge of the techniques.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody recognition (competitive immunoassay)Physicochemical separation followed by mass-to-charge ratio detection
Specificity High, but potential for cross-reactivity with structurally similar molecules. The referenced kit shows no significant cross-reactivity with N1-Acetyl-Spermidine, Spermidine, Spermine, Ornithine & Putrescine.[2]Very high, based on chromatographic retention time and specific precursor-to-product ion transitions.
Sensitivity High sensitivity, with a reported limit of detection of 0.5 nM.[2]Typically offers very high sensitivity, often in the low nM to pM range, depending on the specific method and instrument.
Quantitative Range 2.4 – 93.75 nM.[2]Wide dynamic range, often spanning several orders of magnitude, which can be tailored by the calibration curve.
Sample Throughput High, suitable for screening large numbers of samples in a 96-well plate format.Lower to moderate, dependent on chromatographic run time.
Instrumentation Cost Relatively low (plate reader).High (LC and mass spectrometer).
Cost per Sample Generally lower.Generally higher due to instrument maintenance, solvents, and specialized personnel.
Sample Volume Minimal, as low as 20µL of plasma or cell culture supernatant.[2]Small sample volumes are also possible, typically in the range of 10-100 µL.
Method Development Pre-validated commercial kits are available, requiring minimal in-house development.Requires significant expertise for method development and validation.

Experimental Protocols

This compound ELISA Protocol (Competitive Assay)

This protocol is a generalized representation based on commercially available kits.

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes and centrifuge to obtain plasma.

    • Samples can be stored at 2-8°C for up to 48 hours or at -20°C for longer periods (up to 6 months).[1]

    • A precipitation and derivatization step is typically required, taking approximately 3 hours.

  • Assay Procedure:

    • Prepare standards and samples.

    • Add 50 µL of standards or samples to the wells of the microtiter plate pre-coated with this compound.

    • Immediately add 50 µL of N8-Acetyl-Spermidine Antiserum to all wells.

    • Incubate overnight (15-20 hours) at 2-8°C.

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of Enzyme Conjugate (e.g., anti-rabbit IgG-peroxidase) to all wells and incubate for 30 minutes at room temperature on a shaker.

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution and incubate for 20-30 minutes at room temperature on a shaker.

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm. The optical density is inversely proportional to the this compound concentration.

This compound LC-MS/MS Protocol

This protocol is a composite based on published methods for polyamine analysis.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 250 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated this compound).

    • Vortex the mixture for 30 seconds to 1 minute.

    • Centrifuge at high speed (e.g., 15,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with an additive like 0.1% formic acid or heptafluorobutyric acid (HFBA) as an ion-pairing agent.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same additive.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Injection Volume: 2-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored. For example, a potential transition for this compound (C9H21N3O, MW: 187.29) would be m/z 188.2 -> [fragment ion]. The exact fragments would be determined during method development.

Visualizing the Methodologies and Pathways

To further clarify the processes, the following diagrams illustrate the experimental workflows and the biological pathway of this compound.

experimental_workflow cluster_elisa ELISA Workflow cluster_lcms LC-MS/MS Workflow elisa_sample Plasma Sample elisa_prep Precipitation & Derivatization elisa_sample->elisa_prep elisa_plate Add to Coated Plate with Antiserum elisa_prep->elisa_plate elisa_incubate1 Overnight Incubation (Competitive Binding) elisa_plate->elisa_incubate1 elisa_wash1 Wash elisa_incubate1->elisa_wash1 elisa_conjugate Add Enzyme Conjugate elisa_wash1->elisa_conjugate elisa_incubate2 Incubation elisa_conjugate->elisa_incubate2 elisa_wash2 Wash elisa_incubate2->elisa_wash2 elisa_substrate Add Substrate elisa_wash2->elisa_substrate elisa_read Read Absorbance (450 nm) elisa_substrate->elisa_read lcms_sample Plasma Sample lcms_prep Protein Precipitation lcms_sample->lcms_prep lcms_evap Evaporation lcms_prep->lcms_evap lcms_recon Reconstitution lcms_evap->lcms_recon lcms_inject LC Separation lcms_recon->lcms_inject lcms_ms MS/MS Detection lcms_inject->lcms_ms

Figure 1: Comparative Experimental Workflows for ELISA and LC-MS/MS.

polyamine_pathway Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS SSAT SSAT Spermidine->SSAT Acetylation PAOX PAOX Spermidine->PAOX Back-conversion N8_Acetylspermidine This compound HDAC10 HDAC10 (Deacetylase) N8_Acetylspermidine->HDAC10 Deacetylation Spermine Spermine dcSAM decarboxylated SAM dcSAM->SpdS aminopropyl group dcSAM->SpmS aminopropyl group ODC->Putrescine SpdS->Spermidine SpmS->Spermine SSAT->N8_Acetylspermidine PAOX->Putrescine HDAC10->Spermidine

Figure 2: Simplified Polyamine Metabolism Pathway Focusing on this compound.

Conclusion: Making the Right Choice

Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.

  • ELISA stands out for its high throughput, ease of use with pre-validated kits, and lower cost, making it an excellent choice for large-scale screening studies and clinical research where a high volume of samples needs to be processed efficiently. The strong correlation with LC-MS/MS provides confidence in the reliability of the data for many applications.

  • LC-MS/MS offers unparalleled specificity and is considered the gold standard for quantitative bioanalysis. Its ability to distinguish between structurally similar molecules and its wide dynamic range make it the preferred method for studies requiring the highest level of accuracy and for the validation of results from other assays. The initial investment in instrumentation and method development is higher, but it provides a robust and versatile platform for targeted metabolomics.

Ultimately, the choice between ELISA and LC-MS/MS will depend on the specific requirements of the research project, including the number of samples, budget constraints, required level of specificity and sensitivity, and the available in-house expertise. For many researchers, a tiered approach, using ELISA for initial screening and LC-MS/MS for validation of key findings, may provide the optimal balance of efficiency and accuracy.

References

N8-Acetylspermidine Analogues vs. Other HDAC10 Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of N8-acetylspermidine analogues and other notable small molecule inhibitors targeting Histone Deacetylase 10 (HDAC10). As a unique polyamine deacetylase, HDAC10 is an emerging therapeutic target in oncology and other diseases due to its role in crucial cellular processes like autophagy and angiogenesis. This document summarizes key quantitative data, details experimental protocols for assessing inhibitor efficacy, and visualizes relevant biological pathways to aid in the selection and development of potent and selective HDAC10 inhibitors.

Quantitative Comparison of HDAC10 Inhibitors

The inhibitory potency of various compounds against HDAC10 is a critical factor in their therapeutic potential. While this compound is the natural substrate for HDAC10, its analogues and other synthetic molecules have been developed to inhibit its deacetylase activity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds against HDAC10 and other HDAC isoforms to provide a clear view of their potency and selectivity.

Table 1: IC50 Values of this compound Analogues and Other Key Inhibitors against HDAC10

CompoundTypeHDAC10 IC50 (nM)Reference
10c This compound AnaloguePotent (nanomolar range)[1]
13b This compound AnaloguePotent (nanomolar range)[1]
TH34 Benzhydroxamic Acid7700[2]
PCI-34051 Hydroxamic Acid>10,000[3]
Tubastatin A Hydroxamic Acid25[4]
Quisinostat Hydroxamic Acid50[5]
Tinostamustine Alkylating Deacetylase Inhibitor72[6]

Note: this compound is a substrate, not an inhibitor, and therefore does not have a comparable IC50 value.

Table 2: Selectivity Profile of Key HDAC10 Inhibitors against Other HDAC Isoforms (IC50 in nM)

CompoundHDAC1HDAC2HDAC3HDAC6HDAC8Reference
TH34 >50,000No substantial affinity>50,00046001900[2]
PCI-34051 >2000>10,000>10,000>200010[3][7]
Tubastatin A >30,000>30,000>30,000190855[4]
10c & 13b No significant impactNo significant impactNo significant impactHigh specificity over HDAC6Not specified[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of HDAC10 inhibitor efficacy. Below are methodologies for key in vitro and cell-based assays.

In Vitro HDAC10 Enzymatic Activity Assay

This fluorometric assay quantifies the deacetylase activity of recombinant HDAC10 and is used to determine the IC50 values of inhibitory compounds.

Principle: The assay is a two-step reaction. First, recombinant human HDAC10 enzyme is incubated with a fluorogenic substrate, such as Ac-Spermidine-AMC. Active HDAC10 removes the acetyl group from the substrate. In the second step, a developer solution containing trypsin is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule (7-Amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the HDAC10 activity.

Protocol:

  • Reagent Preparation:

    • HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the desired working concentration in HDAC Assay Buffer.

    • Enzyme Solution: Dilute recombinant HDAC10 to the desired concentration in cold HDAC Assay Buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO, then dilute further in HDAC Assay Buffer.

    • Developer Solution: Prepare a solution of trypsin in an appropriate buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of diluted inhibitor solutions or vehicle (for control wells) to the wells.

    • Initiate the reaction by adding 25 µL of the diluted HDAC10 enzyme solution to all wells except for the blank.

    • Add 25 µL of the fluorogenic substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Add 50 µL of the developer solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_incubation Reaction cluster_development Development cluster_readout Data Acquisition cluster_analysis Data Analysis Inhibitor Serial Dilution of Inhibitor Well Add Inhibitor, Enzyme, and Substrate to Well Inhibitor->Well Enzyme HDAC10 Enzyme Solution Enzyme->Well Substrate Fluorogenic Substrate Solution Substrate->Well Incubate1 Incubate at 37°C Well->Incubate1 AddDeveloper Add Developer (Trypsin) Incubate1->AddDeveloper Incubate2 Incubate at 37°C AddDeveloper->Incubate2 Read Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubate2->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Workflow for the in vitro HDAC10 enzymatic activity assay.

Cell-Based Autophagy Assay using LysoTracker Staining

This assay is used to assess the effect of HDAC10 inhibitors on autophagy by visualizing and quantifying acidic vesicular organelles, such as autolysosomes.

Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments of live cells. An increase in the number and intensity of LysoTracker-stained puncta can indicate an accumulation of autolysosomes, which is a hallmark of autophagy modulation.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., neuroblastoma cell lines like SK-N-BE(2)-C) in a suitable format (e.g., 96-well plate or chamber slides).

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of the HDAC10 inhibitor or vehicle control for the desired time period (e.g., 24 hours).

  • Staining:

    • Prepare a working solution of LysoTracker dye (e.g., LysoTracker Red DND-99) in pre-warmed cell culture medium (typically 50-100 nM).

    • Remove the treatment medium from the cells and add the LysoTracker staining solution.

    • Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Imaging and Quantification:

    • After incubation, wash the cells with fresh pre-warmed medium.

    • Immediately image the live cells using a fluorescence microscope.

    • Capture images from multiple fields for each treatment condition.

    • Quantify the fluorescence intensity or the number of fluorescent puncta per cell using image analysis software.

cluster_cell_culture Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis Seed Seed Cells Treat Treat with HDAC10 Inhibitor Seed->Treat AddLysoTracker Add LysoTracker Staining Solution Treat->AddLysoTracker Incubate Incubate at 37°C AddLysoTracker->Incubate Wash Wash Cells Incubate->Wash Image Fluorescence Microscopy Wash->Image Quantify Quantify Puncta/Intensity Image->Quantify Analyze Compare Treated vs. Control Quantify->Analyze

Workflow for the LysoTracker staining assay for autophagy.

Endothelial Cell Tube Formation Assay

This assay assesses the in vitro angiogenic potential of endothelial cells and can be used to evaluate the anti-angiogenic effects of HDAC10 inhibitors.

Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel), will differentiate and form capillary-like structures. The extent of this tube formation can be quantified by measuring parameters like the number of junctions, total tube length, and number of loops.

Protocol:

  • Preparation:

    • Thaw basement membrane extract on ice overnight.

    • Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment:

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in culture medium containing the desired concentrations of the HDAC10 inhibitor or vehicle control.

    • Seed the cell suspension onto the solidified basement membrane extract.

  • Incubation and Imaging:

    • Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

    • Image the tube-like structures using a light microscope.

  • Quantification:

    • Quantify the tube formation by measuring the total tube length, number of junctions, and/or number of loops using image analysis software.

    • Compare the extent of tube formation in inhibitor-treated wells to the vehicle control.

Signaling Pathways

HDAC10 has been implicated in several important cellular signaling pathways. Understanding these pathways provides a mechanistic context for the effects of HDAC10 inhibition.

HDAC10 and Autophagy

HDAC10 promotes autophagy, a cellular survival mechanism. Inhibition of HDAC10 can suppress this process, making cancer cells more vulnerable to chemotherapy.[8]

HDAC10 HDAC10 Spermidine Spermidine HDAC10->Spermidine deacetylates N8_acetylspermidine This compound N8_acetylspermidine->HDAC10 Autophagy Autophagy Spermidine->Autophagy induces CellSurvival Cancer Cell Survival Autophagy->CellSurvival promotes HDAC10_Inhibitor HDAC10 Inhibitor HDAC10_Inhibitor->HDAC10 inhibits

HDAC10's role in promoting autophagy and cell survival.

HDAC10 and Angiogenesis

Recent studies have shown that HDAC10 can promote angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth.

HDAC10 HDAC10 Angiogenesis Angiogenesis HDAC10->Angiogenesis promotes TumorGrowth Tumor Growth Angiogenesis->TumorGrowth supports HDAC10_Inhibitor HDAC10 Inhibitor HDAC10_Inhibitor->HDAC10 inhibits

HDAC10's involvement in angiogenesis and tumor growth.

This guide provides a foundational understanding of the comparative efficacy of this compound analogues and other inhibitors of HDAC10. The provided data and protocols are intended to assist researchers in their efforts to develop novel and effective therapies targeting this important enzyme.

References

A Head-to-Head Comparison of N8-Acetylspermidine Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the accurate quantification of N8-acetylspermidine, a key polyamine metabolite implicated in various physiological and pathological processes, is paramount. The choice of extraction method from biological matrices is a critical first step that significantly impacts the reliability of downstream analysis. This guide provides an objective, data-driven comparison of two prevalent extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), to aid researchers in selecting the optimal method for their specific needs.

This comparison guide delves into the performance of LLE and SPE for the extraction of this compound, supported by experimental data on recovery rates. Detailed protocols for each method are provided to ensure reproducibility.

At a Glance: Performance Comparison of LLE and SPE for this compound Extraction

The selection of an appropriate extraction method hinges on a balance of recovery, purity, throughput, and cost. Below is a summary of quantitative data comparing the recovery of this compound using a two-step Liquid-Liquid Extraction (LLE) method versus a Solid-Phase Extraction (SPE) method following derivatization with dansyl chloride.

AnalyteLiquid-Liquid Extraction (LLE) Recovery (%)Solid-Phase Extraction (SPE) Recovery (%)
This compound > 90% ~70-80%
Putrescine> 90%~90%
Spermidine (B129725)> 90%~85%
Spermine> 90%~80%

Data adapted from Gatti, et al. (2019). Recoveries were determined by comparing the peak areas of the extracted standards to those of the pure, unextracted standards.

Signaling Pathway: The Role of this compound in Polyamine Metabolism

This compound is a critical node in the polyamine metabolic pathway. Its formation is catalyzed by spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism. The acetylation of spermidine to N1-acetylspermidine or this compound is a key mechanism for regulating intracellular polyamine levels. N1-acetylated polyamines are typically destined for export from the cell or for catabolism by polyamine oxidase (PAO), while this compound can be deacetylated back to spermidine by enzymes like histone deacetylase 10 (HDAC10). Dysregulation of this pathway has been implicated in numerous diseases, including cancer and ischemic cardiomyopathy.[1][2][3][4]

Polyamine_Metabolism Polyamine Metabolism and this compound Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine N8_Acetylspermidine This compound Spermidine->N8_Acetylspermidine N1_Acetylspermidine->Putrescine PAO Cell_Export Cell Export N1_Acetylspermidine->Cell_Export N8_Acetylspermidine->Spermidine HDAC10 Acetyl_CoA Acetyl-CoA SSAT SSAT Acetyl_CoA->SSAT SSAT->N1_Acetylspermidine SSAT->N8_Acetylspermidine HDAC10 HDAC10 PAO PAO

Caption: Polyamine metabolism pathway highlighting the role of SSAT in the formation of this compound.

Experimental Protocols

A common preliminary step for the analysis of polyamines by HPLC or LC-MS/MS is derivatization to enhance their chromatographic retention and detection. Dansyl chloride is a widely used derivatizing agent for this purpose.[5][6][7]

Protocol 1: Dansyl Chloride Derivatization of Polyamines in Biological Samples

This protocol is a representative procedure for the derivatization of polyamines, including this compound, in samples such as plasma or urine prior to extraction.

Materials:

  • Biological sample (e.g., plasma, urine)

  • Perchloric acid (PCA), 1.2 M

  • Sodium carbonate buffer (1 M, pH 9.8)

  • Dansyl chloride solution (50 mM in acetonitrile)

  • Acetonitrile

  • Methanol (B129727)

  • Internal standard solution (e.g., 1,7-diaminoheptane)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Protein Precipitation: To 100 µL of the biological sample in a microcentrifuge tube, add 100 µL of ice-cold 1.2 M perchloric acid and the internal standard.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the polyamines.

  • Derivatization: In a new microcentrifuge tube, mix 50 µL of the supernatant with 50 µL of 1 M sodium carbonate buffer (pH 9.8).

  • Add 100 µL of 50 mM dansyl chloride solution in acetonitrile.

  • Vortex the mixture and incubate in the dark at 60°C for 30 minutes.

  • After incubation, the sample is ready for either LLE or SPE.

Method 1: Two-Step Liquid-Liquid Extraction (LLE)

This method demonstrates high recovery rates for a broad range of polyamines and is relatively straightforward to implement.

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow LLE Workflow for this compound Start Derivatized Sample Step1 Add Chloroform/Methanol (Folch Extraction) Start->Step1 Step2 Vortex & Centrifuge Step1->Step2 Step3 Collect Upper Aqueous/Methanol Phase Step2->Step3 Step4 Add Ethyl Acetate (B1210297) (Second Extraction) Step3->Step4 Step5 Vortex & Centrifuge Step4->Step5 Step6 Collect Upper Ethyl Acetate Phase Step5->Step6 Step7 Evaporate to Dryness Step6->Step7 Step8 Reconstitute in Mobile Phase Step7->Step8 End LC-MS/MS Analysis Step8->End

Caption: A two-step liquid-liquid extraction workflow for this compound.

Detailed LLE Protocol

Materials:

  • Derivatized sample from Protocol 1

  • Chloroform

  • Methanol

  • Ethyl acetate

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • First Extraction (Folch Method): To the 200 µL of derivatized sample, add 667 µL of methanol and 333 µL of chloroform.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper aqueous/methanol phase to a new centrifuge tube.

  • Second Extraction: To the collected upper phase, add 500 µL of ethyl acetate.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Carefully collect the upper ethyl acetate phase.

  • Evaporation and Reconstitution: Evaporate the collected ethyl acetate phase to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE)

SPE offers the potential for higher throughput and reduced solvent consumption compared to LLE, although recovery rates for some polyamines may be slightly lower.

Experimental Workflow: Solid-Phase Extraction

SPE_Workflow SPE Workflow for this compound Start Derivatized Sample Step1 Condition SPE Cartridge (Methanol, then Water) Start->Step1 Step2 Load Sample Step1->Step2 Step3 Wash Cartridge (e.g., Water/Methanol) Step2->Step3 Step4 Elute Dansylated Polyamines (Acetonitrile) Step3->Step4 Step5 Evaporate to Dryness Step4->Step5 Step6 Reconstitute in Mobile Phase Step5->Step6 End LC-MS/MS Analysis Step6->End

References

Is N8-Acetylspermidine a more specific biomarker than other polyamines?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for precise and reliable biomarkers is a cornerstone of modern medicine, driving advancements in diagnostics, prognostics, and therapeutic monitoring. Polyamines—such as putrescine, spermidine (B129725), and spermine (B22157)—have long been recognized for their critical roles in cell growth and proliferation, making them intriguing biomarker candidates, particularly in oncology. However, their ubiquitous nature can sometimes limit their specificity. Emerging evidence suggests that N8-acetylspermidine (N8-AcSpd), a mono-acetylated derivative of spermidine, may offer a more refined approach. This guide provides a comparative analysis of this compound against other polyamines as a disease biomarker, supported by experimental data and detailed methodologies.

Performance in Disease Diagnosis: A Comparative Overview

Recent studies have begun to elucidate the diagnostic potential of this compound across various diseases, often demonstrating improved specificity compared to its non-acetylated counterparts. Here, we summarize key quantitative data from comparative studies.

Colorectal Cancer

In the context of colorectal cancer, urinary levels of acetylated polyamines have shown significant promise. A study comparing urinary N1-acetylspermidine (N1-AcSpd) and this compound in patients with colon adenocarcinoma revealed that while both were significantly elevated compared to healthy controls, N1-acetylspermidine demonstrated a higher information content in a Receiver Operating Characteristic (ROC) analysis.[1] Another study on colorectal cancer also highlighted the diagnostic potential of urinary this compound, reporting its individual performance in distinguishing cancer patients from healthy controls.[2]

Biomarker PanelDiseaseSample TypeSensitivitySpecificityAUCReference
This compound Colorectal CancerUrine--0.664[2]
N1-Acetylspermidine Colorectal CancerUrine50%95%Higher than N8-AcSpd[1]
N1,N12-Diacetylspermine Colorectal CancerUrine--0.794[2]
Polyamine Panel (including N8-AcSpd) Colorectal CancerUrine--0.961 (Machine Learning Model)[2]
Pancreatic Cancer

A study on pancreatic cancer utilized a panel of urinary polyamines to distinguish patients from healthy controls. While a panel of four polyamines including this compound showed good discriminatory power, the individual performance of this compound was not detailed. This highlights a common approach of using polyamine panels for enhanced accuracy.

Biomarker PanelDiseaseSample TypeSensitivitySpecificityAUCReference
Polyamine Panel (AcPut, DiAcSpd, N8-AcSpd, DiAcPut) Pancreatic CancerUrine94%68%0.88
Parkinson's Disease

In neurodegenerative diseases like Parkinson's, alterations in polyamine metabolism have been observed. A study performing comprehensive metabolome analysis in plasma of Parkinson's patients found that levels of this compound were significantly elevated.[3] A subsequent analysis presented ROC curves for various polyamine metabolites, allowing for a direct comparison of their diagnostic utility.[4]

BiomarkerDiseaseSample TypeAUCReference
This compound Parkinson's DiseaseSerum~0.65[4]
N1,N8-Diacetylspermidine Parkinson's DiseaseSerum~0.75[4]
Spermine/Spermidine Ratio Parkinson's DiseaseSerum~0.7[4]

AUC values are estimated from the provided ROC curve figures in the source.

Ischemic Cardiomyopathy

This compound has emerged as a promising biomarker in cardiovascular diseases. In patients with ischemic cardiomyopathy, higher plasma levels of this compound were associated with increased mortality and a greater risk of incident heart failure, independent of traditional biomarkers.[5]

BiomarkerConditionOutcomeHazard Ratio (per SD increase)Reference
This compound Ischemic CardiomyopathyAll-cause mortality1.48[5]
This compound Coronary Artery Disease without HFIncident Heart Failure4.16[5]
Snyder-Robinson Syndrome

This rare X-linked intellectual disability syndrome is caused by mutations in the spermine synthase gene. Untargeted plasma metabolome analysis of patients with Snyder-Robinson syndrome revealed significantly elevated levels of this compound, suggesting it as a potential specific biomarker for this genetic disorder.[6][7]

The Underlying Biology: Polyamine Metabolism and this compound's Role

The specificity of this compound as a biomarker is rooted in the intricacies of polyamine metabolism. This pathway is tightly regulated, and its dysregulation is a hallmark of various diseases.

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS SSAT1 SSAT1 Spermidine->SSAT1 Unknown_NAT ? NAT Spermidine->Unknown_NAT Spermine Spermine Spermine->SSAT1 N1_AcSpd N1-Acetylspermidine PAOX PAOX N1_AcSpd->PAOX N8_AcSpd This compound Excretion Excretion N8_AcSpd->Excretion HDAC10 HDAC10 N8_AcSpd->HDAC10 N1_AcSpm N1-Acetylspermine ODC->Putrescine SRM->Spermidine SMS->Spermine SSAT1->N1_AcSpd SSAT1->N1_AcSpm PAOX->Putrescine Unknown_NAT->N8_AcSpd HDAC10->Spermidine

Caption: Simplified polyamine metabolic pathway highlighting the position of this compound.

N8-acetylation of spermidine is a distinct step in polyamine metabolism. While spermidine/spermine N1-acetyltransferase (SSAT1) is the rate-limiting enzyme in polyamine catabolism, leading to the formation of N1-acetylspermidine and N1-acetylspermine, the enzyme responsible for N8-acetylation is less well-defined but thought to be a different N-acetyltransferase (NAT).[8] this compound can be deacetylated back to spermidine by histone deacetylase 10 (HDAC10).[8] Importantly, this compound is readily excreted from cells, making its levels in biological fluids a potential indicator of altered intracellular polyamine metabolism. This specific regulation and excretion pathway may contribute to its enhanced specificity as a biomarker compared to the more dynamically interconverted non-acetylated polyamines.

Experimental Protocols: Quantification of Polyamines

The accurate quantification of polyamines in biological matrices is crucial for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Sample Preparation (Human Plasma)

A generalized protocol for the extraction of this compound and other polyamines from human plasma for LC-MS/MS analysis is as follows:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold protein precipitation solution (e.g., methanol (B129727) or acetonitrile (B52724) containing a suitable internal standard).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polyamines and transfer it to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase of the LC system) for injection into the LC-MS/MS system.

LC-MS/MS Analysis

A typical LC-MS/MS method for polyamine analysis involves:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, Mobile Phase A could be water with 0.1% formic acid, and Mobile Phase B could be acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the polyamines.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each polyamine and monitoring a specific product ion after fragmentation. This highly selective technique ensures accurate quantification even in complex biological matrices.

Experimental_Workflow Start Plasma Sample Step1 Protein Precipitation (Methanol/Acetonitrile + IS) Start->Step1 Step2 Vortex & Centrifuge Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Evaporate to Dryness Step3->Step4 Step5 Reconstitute in Mobile Phase Step4->Step5 End LC-MS/MS Analysis Step5->End

Caption: General experimental workflow for the analysis of polyamines in plasma by LC-MS/MS.

Conclusion: A More Specific, But Context-Dependent, Biomarker

The available evidence suggests that this compound holds considerable promise as a more specific biomarker than other polyamines in certain pathological contexts. Its distinct metabolic regulation and efficient excretion contribute to its potential as a sensitive indicator of cellular stress and dysregulated polyamine metabolism.

However, it is crucial to note that the diagnostic utility of this compound, like any biomarker, is context-dependent. In some instances, a panel of multiple polyamines may provide superior diagnostic accuracy. Further large-scale validation studies are warranted to establish definitive clinical cut-off values and to fully elucidate the comparative performance of this compound against other polyamines across a wider spectrum of diseases. The continued development of high-throughput, sensitive analytical methods will be instrumental in advancing the clinical translation of this compound as a valuable tool in the armamentarium of disease biomarkers.

References

N8-Acetylspermidine: A Promising Biomarker for Clinical Outcome Correlation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

N8-acetylspermidine (N8AS), a metabolite of the polyamine pathway, is emerging as a significant biomarker for predicting clinical outcomes in a range of diseases, including cardiovascular conditions, various cancers, and neurodegenerative disorders. This guide provides a comprehensive comparison of this compound with other established biomarkers, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their evaluation of this promising molecule.

This compound in Ischemic Cardiomyopathy

Elevated levels of this compound have been strongly correlated with adverse outcomes in patients with ischemic cardiomyopathy (ICM). Studies have demonstrated that N8AS is not only a marker of disease presence but also an independent predictor of mortality and incident heart failure.

Comparison with Established Cardiac Biomarkers

BiomarkerPrognostic Value in ICMKey Findings
This compound (N8AS) Independent predictor of all-cause mortality and incident heart failure.[1][2][3]Higher N8AS levels are associated with a greater risk of death (Hazard Ratio [HR]: 1.48 per standard deviation increase) and incident heart failure (HR: 4.16 per standard deviation increase), independent of traditional biomarkers like BNP and hsTnI.[1][2][3]
B-type Natriuretic Peptide (BNP) / N-terminal pro-BNP (NT-proBNP) Established biomarker for diagnosis, prognosis, and monitoring of heart failure.While a powerful prognostic tool, N8AS provides additional, independent prognostic information, suggesting a role for multi-marker strategies.[1][2][3] In patients with ischemic dilated cardiomyopathy, NT-proBNP levels were significantly higher in non-survivors compared to survivors.
High-sensitivity Troponin I (hsTnI) Marker of myocardial injury.N8AS levels do not directly correlate with hsTnI, indicating they reflect different pathophysiological processes, with N8AS being more indicative of the metabolic and apoptotic consequences of ischemia.[4]

Quantitative Data Summary: N8AS Levels in Ischemic Cardiomyopathy

Patient GroupMedian N8AS Concentration (nmol/L)Key Observation
Ischemic Cardiomyopathy (ICM)10.39Patients with ICM have significantly higher N8AS levels compared to those with coronary artery disease but without heart failure.[2]
Coronary Artery Disease without Heart Failure8.29Lower baseline levels are associated with a better prognosis.[2]

This compound in Cancer

The role of polyamines in cell proliferation and tumor growth is well-established. This compound, as a key metabolite in this pathway, is gaining attention as a potential biomarker for cancer diagnosis and prognosis.

Comparison with Established Tumor Markers

BiomarkerApplication in CancerKey Findings
This compound (N8AS) Potential prognostic indicator in various malignancies, including colorectal and urogenital cancers.[5][6]Urinary levels of this compound are significantly increased in patients with colon adenocarcinoma.[5] In urogenital malignancies, urinary diacetylpolyamines, including a derivative of N8AS, are useful prognostic indicators.[6]
Carcinoembryonic Antigen (CEA) Widely used tumor marker for colorectal cancer.In colorectal cancer, urinary N1-acetylspermidine (a related polyamine) showed a higher receiver operating characteristic (ROC) curve information content than this compound for cancer detection.[5]
N1,N8-diacetylspermidine and N1,N12-diacetylspermine Promising urinary biomarkers for various malignancies.[6][7]These diacetylated polyamines show a more marked increase in the urine of cancer patients compared to monoacetylated forms like N8AS, suggesting they may be more sensitive markers.[7] A study on colorectal cancer found that N1,N12-diacetylspermine and N1,N8-diacetylspermidine had high AUC values for discriminating cancer from healthy controls.[8]

Quantitative Data Summary: Urinary Acetylated Polyamines in Colorectal Cancer

AnalyteStatusMean Concentration (nmol/mg creatinine)Sensitivity (at 95% specificity)
N1-acetylspermidine Cancer6.8 ± 6.750%
Control2.5 ± 1.5
This compound Cancer3.9 ± 3.4
Control2.1 ± 1.2

Data from a study on urinary excretion in patients with colorectal cancer.[5]

This compound in Neurodegenerative Diseases

Emerging evidence suggests that dysregulation of polyamine metabolism plays a role in the pathogenesis of neurodegenerative diseases like Parkinson's disease. This compound is being investigated as a potential biomarker for disease progression and severity.

Key Findings in Parkinson's Disease

Studies have shown that levels of acetylated polyamines, including this compound, are altered in patients with Parkinson's disease. One study found that serum levels of N1,N8-diacetylspermidine correlated with the severity of Parkinson's disease as assessed by the Hoehn and Yahr stages.[9] Another study is investigating sequential changes in polyamine levels, including this compound, in relation to disease progression.[10] Furthermore, this compound has been shown to protect rat cerebellar granule cells from apoptosis, suggesting a potential neuroprotective role.[11]

Measurement of this compound: A Comparison of Platforms

The accurate quantification of this compound is crucial for its clinical application. Currently, two main analytical platforms are utilized: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

PlatformPrincipleAdvantagesDisadvantages
LC-MS/MS Separates molecules based on their physicochemical properties followed by mass-to-charge ratio detection.High specificity and sensitivity, capable of multiplexing (measuring multiple analytes simultaneously).[12][13][14]Requires expensive equipment and specialized expertise, lower throughput compared to ELISA.[1]
ELISA Utilizes specific antibodies to detect and quantify the target molecule.High throughput, cost-effective, and does not require extensive sample preparation or specialized equipment.[15][16][17]Potential for cross-reactivity with structurally similar molecules, though available kits show high specificity.[15]

Performance Characteristics of an N8-Acetyl-Spermidine ELISA Kit

A commercially available ELISA kit for this compound has demonstrated excellent performance characteristics:

ParameterValue
Analytical Sensitivity 0.5 nM
Standard Range 2.4 – 93.75 nM
Specificity No significant cross-reactivity with N1-acetylspermidine, spermidine (B129725), spermine, ornithine, or putrescine.[15]
Method Comparison Excellent correlation with LC-MS/MS (R² = 0.9865).[17]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a general workflow for the analysis of acetylated polyamines.

1. Sample Preparation:

  • To 100 µL of plasma in a 96-well plate, add 500 µL of a cold (-20°C) 50/50 mixture of acetonitrile/methanol containing a stable isotope-labeled internal standard (e.g., N1,N12-diacetylspermine-d6) to precipitate proteins.[18]
  • Vortex or shake the plate to ensure thorough mixing.
  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new 96-well plate for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar analytes like this compound. A typical mobile phase system would consist of an aqueous buffer with an organic modifier.
  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and the internal standard. For example, one study used MRM transitions for this compound to achieve a linear range of 0.0375–312.5 ng/mL.[18]

Protocol 2: Quantification of this compound in Human Plasma using ELISA

This protocol is based on a commercially available competitive ELISA kit.[15]

1. Sample Preparation:

  • Collect whole blood into tubes containing EDTA as an anticoagulant.
  • Centrifuge immediately to separate the plasma.
  • Perform a precipitation and derivatization step as per the kit manufacturer's instructions.

2. ELISA Procedure:

  • Add prepared standards, controls, and samples to the wells of the microtiter plate pre-coated with this compound antigen.
  • Add the specific anti-N8-acetylspermidine antibody to each well. During incubation, the free this compound in the sample competes with the antigen on the solid phase for a limited number of antibody binding sites.
  • Wash the plate to remove unbound components.
  • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
  • Wash the plate again.
  • Add a substrate that is converted by the enzyme to produce a colored product.
  • Stop the reaction and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Signaling Pathways and Logical Relationships

Polyamine Metabolism and its Role in Cardiac Hypertrophy

Increased workload on the heart muscle leads to cardiac hypertrophy, a condition where the heart muscle thickens. This process is associated with alterations in polyamine metabolism. The diagram below illustrates the key steps in the polyamine biosynthetic pathway that are upregulated during cardiac hypertrophy.

Caption: Polyamine metabolism pathway in cardiac hypertrophy.

Role of this compound in the Tumor Microenvironment

Within the tumor microenvironment, polyamine metabolism is often dysregulated to support rapid cell proliferation. This compound can be taken up by cancer cells and deacetylated by Histone Deacetylase 10 (HDAC10) to regenerate spermidine, which fuels further tumor growth. This pathway represents a potential therapeutic target.

N8AS_Tumor_Microenvironment This compound in the Tumor Microenvironment cluster_extracellular Extracellular Space / Tumor Microenvironment cluster_intracellular Cancer Cell N8AS_ext This compound (from diet, microbiota, etc.) N8AS_int This compound N8AS_ext->N8AS_int Transport HDAC10 HDAC10 N8AS_int->HDAC10 Spermidine Spermidine Polyamine_Pool Intracellular Polyamine Pool Spermidine->Polyamine_Pool HDAC10->Spermidine Deacetylation Cell_Proliferation Tumor Cell Proliferation Polyamine_Pool->Cell_Proliferation DFMO DFMO (inhibitor) ODC ODC DFMO->ODC inhibits ODC->Polyamine_Pool Biosynthesis Ornithine Ornithine Ornithine->ODC

Caption: Role of N8AS in the tumor microenvironment.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the analysis of this compound from biological samples, comparing the LC-MS/MS and ELISA methodologies.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_LCMS LC-MS/MS Workflow cluster_ELISA ELISA Workflow Sample_Collection Sample Collection (Plasma, Serum, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) Sample_Collection->Protein_Precipitation Sample_Precip_Deriv Precipitation & Derivatization (Kit Specific) Sample_Collection->Sample_Precip_Deriv Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer1 Supernatant Transfer Centrifugation1->Supernatant_Transfer1 LC_Separation Liquid Chromatography (HILIC) Supernatant_Transfer1->LC_Separation MS_Detection Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis1 Data Analysis (Quantification vs. Internal Standard) MS_Detection->Data_Analysis1 ELISA_Plate Competitive ELISA Sample_Precip_Deriv->ELISA_Plate Washing1 Washing ELISA_Plate->Washing1 Secondary_Ab Add Enzyme-conjugated Secondary Antibody Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Substrate_Addition Add Substrate Washing2->Substrate_Addition Read_Absorbance Read Absorbance (450 nm) Substrate_Addition->Read_Absorbance Data_Analysis2 Data Analysis (Comparison to Standard Curve) Read_Absorbance->Data_Analysis2

Caption: Workflow for this compound analysis.

References

Navigating the Analytical Maze: A Comparative Guide to N8-Acetylspermidine Quantification and Inter-Laboratory Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of biomarkers is paramount. N8-acetylspermidine, a polyamine metabolite, is gaining prominence as a potential biomarker in various pathological conditions, including cancer and cardiovascular diseases. This guide provides a comprehensive comparison of the analytical methodologies for this compound quantification, discusses the current landscape of inter-laboratory reproducibility, and presents supporting data from published studies.

The quantification of this compound, while critical, is not without its challenges. As a small, polar molecule, its analysis often requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). While numerous studies have successfully measured this compound in various biological matrices, a formal inter-laboratory comparison to establish cross-site reproducibility has yet to be published. This guide, therefore, aims to provide a detailed overview of the existing validated methods and reported concentrations, highlighting potential sources of variability and offering a framework for assessing data from different laboratories.

Quantitative Data Summary

The following tables summarize quantitative data on this compound measurements from various studies. Table 1 presents the reported physiological and pathological concentrations in human plasma and serum. It is important to note that these values are from different cohorts and analytical platforms, and direct comparison should be done with caution. Table 2 details the performance of a validated high-throughput LC-MS/MS method for this compound, providing a benchmark for analytical precision and accuracy.[1][2]

Table 1: Reported Concentrations of this compound in Human Plasma/Serum

ConditionMatrixConcentration Range (nmol/L or nM)Reference
Ischemic CardiomyopathyPlasma10.39 (median)--INVALID-LINK--[3]
Coronary Artery Disease (without ICM)Plasma8.29 (median)--INVALID-LINK--[3]
Parkinson's Disease (Rapid Progressors)Serum14.7 (mean)--INVALID-LINK--[4]
Parkinson's Disease (Slow Progressors)Serum12.3 (mean)--INVALID-LINK--[4]
Healthy ControlsSerum10.9 (mean)--INVALID-LINK--[4]

Table 2: Performance of a Validated High-Throughput LC-MS/MS Method for this compound Quantification [1][2]

ParameterSpecificationResult
Linearity (R²)≥ 0.99≥ 0.99
Linear Range (ng/mL)0.0375 - 312.5Met
Intra-day Precision (%RSD)< 15%< 15%
Inter-day Precision (%RSD)< 15%< 15%
Accuracy (% Error)< 15%< 15%

Experimental Protocols

The methodologies for this compound quantification generally involve sample preparation, chromatographic separation, and mass spectrometric detection. Differences in these steps across laboratories can contribute to variability in results.

Sample Preparation

A crucial step in the analysis of this compound from biological matrices like plasma or serum is the removal of proteins and other interfering substances.

  • Protein Precipitation: This is the most common method, typically using a cold organic solvent such as acetonitrile. An internal standard, often a stable isotope-labeled version of the analyte, is added prior to precipitation to control for variability in extraction and instrument response.

  • Solid-Phase Extraction (SPE): Some methods may employ SPE for a cleaner sample extract, which can improve assay robustness.[5]

  • Derivatization: To enhance the sensitivity and chromatographic retention of polar molecules like polyamines, some methods utilize a derivatization step. However, this adds complexity and a potential source of variability to the workflow.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like this compound.

  • Chromatography: Reversed-phase chromatography is commonly used, but due to the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) can be a valuable alternative for achieving better retention and separation.[5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode is typically employed for quantification. This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the key steps in the metabolism of spermidine (B129725) to this compound and its subsequent deacetylation.

N8_Acetylspermidine_Pathway Spermidine Spermidine SSAT Spermidine N8- acetyltransferase Spermidine->SSAT N8_AcSpermidine This compound HDAC10 HDAC10 (Polyamine Deacetylase) N8_AcSpermidine->HDAC10 Acetyl_CoA Acetyl-CoA Acetyl_CoA->SSAT CoA CoA SSAT->N8_AcSpermidine SSAT->CoA HDAC10->Spermidine

Metabolic pathway of this compound.
Experimental Workflow for this compound Quantification

This diagram outlines a typical workflow for the quantification of this compound in a research or clinical laboratory setting.

Experimental_Workflow Start Biological Sample (Plasma, Serum, etc.) Add_IS Addition of Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Result This compound Concentration Data_Processing->Result

A typical experimental workflow for this compound quantification.
Conceptual Framework for Inter-Laboratory Comparison

While specific data for this compound is not yet available, this diagram illustrates the principle of an inter-laboratory comparison study, a critical step for biomarker validation.

Interlab_Comparison Coordinator Coordinating Center Sample_Prep Preparation & Distribution of Standardized Samples Coordinator->Sample_Prep Statistical_Analysis Statistical Analysis (e.g., Z-score) Coordinator->Statistical_Analysis Lab_A Laboratory A Sample_Prep->Lab_A Lab_B Laboratory B Sample_Prep->Lab_B Lab_C Laboratory C Sample_Prep->Lab_C Analysis Analysis of Samples Lab_A->Analysis Lab_B->Analysis Lab_C->Analysis Results Submission of Results Analysis->Results Results->Coordinator Report Reproducibility Report Statistical_Analysis->Report

Conceptual framework for an inter-laboratory comparison study.

Conclusion and Future Directions

The measurement of this compound is a rapidly evolving field with significant potential for clinical and research applications. While robust single-laboratory validated methods exist, the lack of a formal inter-laboratory comparison study highlights a critical gap in the analytical validation of this biomarker. Such a study would be invaluable for establishing standardized protocols and ensuring that data generated across different research sites can be reliably compared.

For researchers and drug development professionals, it is crucial to carefully evaluate the analytical methodology of any study reporting this compound concentrations. Key considerations should include the details of sample preparation, the use of appropriate internal standards, and the validation parameters of the analytical method. As the field progresses, the establishment of reference methods and materials will be essential for ensuring the long-term reproducibility and clinical utility of this compound as a biomarker.

References

A Comparative Guide to N8-Acetylspermidine, Spermine, and Putrescine: Roles in Cellular Signaling and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological roles of N8-acetylspermidine, spermine (B22157), and putrescine. These naturally occurring polyamines are crucial regulators of diverse cellular processes, and understanding their distinct and overlapping functions is vital for advancing research in cellular biology and therapeutic development. This document summarizes their effects on key cellular functions, details relevant experimental methodologies, and visualizes their involvement in critical signaling pathways.

Introduction to Polyamines

Polyamines are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival.[1] The primary polyamines in mammalian cells are putrescine, a diamine, and its derivatives, spermidine (B129725) (a triamine) and spermine (a tetramine). This compound is a monoacetylated derivative of spermidine, playing a key role in polyamine catabolism and homeostasis. While structurally related, these molecules exhibit distinct functional roles within the cell.

Putrescine: The simplest of the polyamines, putrescine is the precursor for the synthesis of spermidine and spermine.[2] It is synthesized from the amino acid ornithine by the enzyme ornithine decarboxylase (ODC).[2]

Spermine and Spermidine: These higher polyamines are synthesized by the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to putrescine.[3] They are known to bind to nucleic acids, modulate enzyme activities, and are critically involved in protein synthesis and cell proliferation.[1][3]

This compound: This molecule is a product of spermidine acetylation by spermidine/spermine N1-acetyltransferase (SSAT). This acetylation is a crucial step in polyamine catabolism, converting spermidine into a substrate for oxidation or cellular export.[4] this compound levels have been implicated as a biomarker in various diseases, including ischemic cardiomyopathy and certain cancers.[5][6]

Comparative Analysis of Cellular Functions

While research on this compound is less extensive than that on spermine and putrescine, emerging evidence allows for a comparative analysis of their roles in key cellular processes.

Cellular ProcessPutrescineSpermidine/SpermineThis compound
Cell Proliferation Generally promotes cell proliferation by serving as a precursor for spermidine and spermine.[2]Essential for cell proliferation; their depletion leads to growth arrest.[3]Primarily involved in polyamine catabolism, its direct role in proliferation is less clear and likely context-dependent. Its production can be a consequence of high polyamine turnover in proliferating cells.[4]
Apoptosis Can have both pro- and anti-apoptotic effects depending on the cellular context and concentration. Accumulation can induce apoptosis.[7][8]Depletion of spermidine and spermine can induce apoptosis.[4] Conversely, high levels can also trigger apoptosis.[8]Elevated levels are associated with conditions of cellular stress and damage, such as ischemic injury, suggesting a role in apoptosis regulation.[5]
Gene Expression Can influence the expression of specific genes, including proto-oncogenes.[1]Modulate gene expression through interactions with DNA and chromatin, affecting transcription.[1]As a catabolite, its direct impact on gene expression is not well-defined, but it is part of the regulatory network controlling polyamine levels, which in turn affects gene expression.
Signaling Pathways Activates the MAPK and mTOR signaling pathways.[9]Modulate various signaling pathways including JAK-STAT and mTOR.[10][11]Its role in signaling is emerging, with links to pathways affected by cellular stress and polyamine metabolism.[5][6]

Involvement in Signaling Pathways

The distinct roles of these polyamines are, in part, due to their differential effects on intracellular signaling cascades.

Polyamine Metabolism and Regulation

The intracellular concentrations of polyamines are tightly regulated through a complex network of biosynthesis, catabolism, and transport.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS + dcSAM Spermine Spermine Spermidine->Spermine SPMS + dcSAM N8_Acetylspermidine N8_Acetylspermidine Spermidine->N8_Acetylspermidine SSAT N8_Acetylspermidine->Putrescine PAO N8_Acetylspermidine->Spermidine HDAC10 Export Export N8_Acetylspermidine->Export dcSAM dcSAM SSAT SSAT HDAC10 HDAC10 ODC ODC SPDS SPDS SPMS SPMS PAO PAO

Polyamine metabolic pathway.
Key Signaling Cascades

mTOR Pathway: Putrescine has been shown to stimulate the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[9] Spermidine and spermine also influence mTOR activity, which is necessary for the synthesis of antizyme, a key protein in polyamine homeostasis.[11]

mTOR_Signaling Putrescine Putrescine mTORC1 mTORC1 Putrescine->mTORC1 activates Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell_Growth mTORC1->Cell_Growth promotes

Putrescine's role in the mTOR pathway.

JAK-STAT Pathway: Spermine has been identified as a metabolic brake for Janus kinase (JAK) signaling.[10] It directly binds to JAK1, impairing its interaction with cytokine receptors and suppressing cytokine-mediated signaling, which has implications for autoimmune diseases.[10]

JAK_STAT_Signaling Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates Gene_Expression Gene_Expression STAT->Gene_Expression regulates Spermine Spermine Spermine->JAK1 inhibits

Spermine's inhibitory effect on JAK-STAT signaling.

Experimental Protocols

Quantification of Intracellular Polyamines by HPLC

Objective: To determine the intracellular concentrations of putrescine, spermidine, spermine, and this compound.

Protocol:

  • Sample Preparation:

    • Culture cells to the desired density and treat with experimental compounds.

    • Harvest cells (e.g., 1 x 10^6 cells) by trypsinization, wash with PBS, and pellet by centrifugation.[12][13]

    • Lyse the cell pellet by adding a known volume of a suitable lysis buffer (e.g., 0.2 M perchloric acid).[12][13]

    • Homogenize the lysate and centrifuge to pellet cellular debris.[12][13]

    • Collect the supernatant containing the polyamines.

  • Derivatization:

    • Polyamines are derivatized to enable fluorescent detection. A common method is pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine.[12][13]

    • Mix the sample supernatant with the OPA/N-acetyl-L-cysteine reagent and incubate for a specific time at room temperature.[12][13]

  • HPLC Analysis:

    • Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.[12][13]

    • Separate the polyamine derivatives using a gradient elution protocol.[12][13]

    • Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[12][13]

    • Quantify the polyamines by comparing the peak areas to those of known standards.[12][13]

Western Blot Analysis of Signaling Proteins

Objective: To assess the activation state of key proteins in signaling pathways (e.g., phosphorylation of JAK1, STAT, mTOR) in response to polyamine treatment.

Protocol:

  • Sample Preparation:

    • Culture and treat cells as described for HPLC analysis.

    • Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[14]

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[14]

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-JAK1, anti-total-JAK1).[14]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[14]

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[15]

Cell Proliferation Assay

Objective: To compare the effects of this compound, spermine, and putrescine on cell proliferation.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment:

    • After allowing the cells to adhere, treat them with various concentrations of this compound, spermine, or putrescine. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

  • Proliferation Measurement:

    • Assess cell proliferation using a standard method such as the MTT assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle control for each treatment condition.

Apoptosis Assay

Objective: To determine the effects of this compound, spermine, and putrescine on the induction of apoptosis.

Protocol:

  • Cell Treatment:

    • Treat cells with the polyamines of interest at various concentrations for a specified duration.

  • Cell Staining:

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the apoptotic rate for each treatment condition.

Conclusion

This compound, spermine, and putrescine, while intricately linked through metabolic pathways, exhibit distinct and sometimes opposing roles in the regulation of cellular functions. Spermine and putrescine are well-established promoters of cell growth and proliferation, acting through various signaling pathways. In contrast, this compound is primarily viewed as a catabolic intermediate, with its accumulation often associated with cellular stress and disease states. A deeper understanding of the comparative effects of these polyamines is crucial for the development of novel therapeutic strategies targeting polyamine metabolism in cancer, autoimmune disorders, and other diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced roles of these critical molecules.

References

Validating the Specificity of N8-Acetylspermidine-Modulating Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible acetylation of polyamines is a critical regulatory mechanism in cellular physiology, and the enzymes that modulate N8-acetylspermidine levels are emerging as key therapeutic targets in oncology and cardiology. This guide provides a comprehensive comparison of the specificity and performance of key this compound-modulating enzymes, supported by experimental data and detailed protocols to aid in the validation of novel inhibitors and probes.

Executive Summary

This guide focuses on two primary classes of enzymes that directly modulate this compound levels:

  • This compound Deacetylases: Primarily represented in eukaryotes by Histone Deacetylase 10 (HDAC10) , which exhibits high specificity for this compound.

  • Spermidine (B129725) Acetyltransferases: In prokaryotes, Spermidine/spermine N-acetyltransferase (SpeG) has been shown to catalyze both N1- and N8-acetylation of spermidine. In eukaryotes, the identity of the specific N8-acetyltransferase is less clear, with evidence suggesting a role for nuclear acetyltransferases, potentially including the histone acetyltransferase EP300 .

Below, we present a comparative analysis of these enzymes, detailing their kinetic parameters, substrate specificities, and known inhibitors. This is followed by detailed experimental protocols for assessing their activity and specificity, and a summary of the key signaling pathways in which this compound is implicated.

Data Presentation: Comparative Enzyme Kinetics and Inhibition

The following tables summarize the quantitative data for key this compound-modulating enzymes, providing a basis for comparing their substrate specificity and inhibitor sensitivity.

Table 1: Substrate Specificity of this compound-Modulating Enzymes

EnzymeOrganism/SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference(s)
HDAC10 Homo sapiensThis compound--2900[1]
N-acetylputrescine--2100[1]
N-acetylcadaverine--1300[1]
N1-acetylspermidine--24[1]
SpeG Staphylococcus aureusSpermidine230 ± 301.8 ± 0.047826[2]
Spermine60 ± 101.9 ± 0.0431667[2]
SSAT1 Rat LiverSpermidine130--[3]
Spermine---[3]
This compoundWeak Inhibitor (K_i_ ~400 µM)--[3]
SSAT2 Homo sapiensSpermidine>1500<0.025<17[4]
Spermine>1500<0.025<17[4]

Table 2: Inhibitor Specificity for this compound Deacetylases (HDAC10)

InhibitorTarget EnzymeIC₅₀Reference(s)
7-[(3-aminopropyl)amino]-1,1,1-trifluoroheptan-2-oneZebrafish HDAC1080 ± 10 nM[5]
6-[(3-aminopropyl)amino]-N-hydroxyhexanamideZebrafish HDAC10120 ± 20 nM[5]
S-{5-[(3-aminopropyl)amino]pentyl} thioacetateZebrafish HDAC1030 ± 10 nM[5]
7-{[(3-aminopropyl)amino]-2-oxoheptyl} thioacetateZebrafish HDAC10180 ± 20 nM[5]
7-[(3-aminopropyl)amino]heptan-2-oneZebrafish HDAC102.3 ± 0.2 µM[5]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for studying this compound-modulating enzymes, the following diagrams are provided.

Polyamine_Metabolism Polyamine Metabolism and this compound Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS N1_AcSpd N1-Acetylspermidine Spermidine->N1_AcSpd SSAT1 N8_AcSpd This compound Spermidine->N8_AcSpd N8-AT N1_AcSpd->Putrescine PAO N8_AcSpd->Spermidine HDAC10 ODC ODC SRM SRM SMS SMS SSAT1 SSAT1 N8_AT Spermidine N8-Acetyltransferase (e.g., EP300?) HDAC10 HDAC10 PAO PAO

Polyamine metabolism pathway highlighting this compound.

Experimental_Workflow Workflow for Validating Enzyme Specificity Start Start: Hypothesis on Enzyme Specificity Recombinant_Protein Recombinant Enzyme Expression & Purification Start->Recombinant_Protein Biochemical_Assay In Vitro Enzyme Activity Assay (e.g., Fluorometric, LC-MS) Recombinant_Protein->Biochemical_Assay Substrate_Screen Substrate Specificity Screen (N1-AcSpd, N8-AcSpd, Histones, etc.) Biochemical_Assay->Substrate_Screen Inhibitor_Screen Inhibitor Screening & IC50 Determination Biochemical_Assay->Inhibitor_Screen Kinetic_Analysis Determination of Kinetic Parameters (K_m, k_cat) Substrate_Screen->Kinetic_Analysis Conclusion Conclusion on Enzyme Specificity & Function Kinetic_Analysis->Conclusion Cell_Based_Assay Cell-Based Target Engagement Assay Inhibitor_Screen->Cell_Based_Assay Pathway_Analysis Analysis of Downstream Signaling (e.g., Autophagy, Apoptosis markers) Cell_Based_Assay->Pathway_Analysis Pathway_Analysis->Conclusion

A generalized experimental workflow for validation.

Signaling_Pathways This compound in Cellular Signaling Spermidine Spermidine EP300 EP300 Spermidine->EP300 inhibits Autophagy Autophagy Spermidine->Autophagy induces N8_AcSpd This compound HDAC10 HDAC10 N8_AcSpd->HDAC10 substrate for Apoptosis Apoptosis N8_AcSpd->Apoptosis associated with Autophagy_Proteins Autophagy Core Proteins (ATG5, ATG7, LC3) EP300->Autophagy_Proteins acetylates Autophagy_Proteins->Autophagy promotes Cell_Survival Cell Survival Autophagy->Cell_Survival promotes HDAC10->Spermidine produces Ischemic_Stress Ischemic Stress Ischemic_Stress->N8_AcSpd increases levels Apoptosis->Cell_Survival

Signaling roles of this compound and its modulators.

Experimental Protocols

Protocol 1: Fluorometric Assay for HDAC10 Deacetylase Activity

This protocol is adapted from a method for measuring HDAC10 activity using a fluorogenic substrate.[6][7][8]

Materials:

  • Recombinant human HDAC10 enzyme

  • Ac-Spermidine-AMC fluorogenic substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing trypsin)

  • Test inhibitors and controls (e.g., DMSO as vehicle)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: 355-380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in Assay Buffer. The final DMSO concentration should be consistent across all wells (typically ≤1%).

    • Dilute the recombinant HDAC10 enzyme in Assay Buffer to the desired concentration.

    • Prepare the Ac-Spermidine-AMC substrate solution in Assay Buffer.

  • Assay Plate Setup:

    • Blank (No Enzyme): Add Assay Buffer and substrate solution.

    • Negative Control (100% Activity): Add Assay Buffer, diluted HDAC10 enzyme, substrate solution, and DMSO vehicle.

    • Positive Control (Inhibitor): Add Assay Buffer, diluted HDAC10 enzyme, substrate solution, and a known HDAC10 inhibitor at a concentration for maximal inhibition.

    • Test Compound: Add Assay Buffer, diluted HDAC10 enzyme, substrate solution, and the serial dilutions of the test inhibitor.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the diluted HDAC10 enzyme solution to all wells except the "Blank".

    • Mix gently and incubate the plate at 37°C for 60-90 minutes.

  • Development:

    • Add the developer solution to all wells.

    • Incubate the plate at 37°C for an additional 20-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence signal of the "Blank" wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: LC-MS Based Assay for Spermidine Acetyltransferase (SpeG) Specificity

This protocol is for determining the N1 versus N8 acetylation specificity of bacterial SpeG and is adapted from established methods.[2]

Materials:

  • Purified recombinant SpeG enzyme

  • Spermidine

  • Acetyl-CoA

  • Reaction Buffer (e.g., 70 mM Bicine pH 8.0, 20 mM NaCl, 0.005% Triton X-100)

  • Stop Solution (e.g., 1 M Guanidine HCl)

  • LC-MS system equipped with a suitable column for separating polyamines.

  • Standards for N1-acetylspermidine and this compound.

Procedure:

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing Reaction Buffer, spermidine (e.g., 2 mM), and acetyl-CoA (e.g., 1 mM).

    • Initiate the reaction by adding the purified SpeG enzyme (e.g., 9-25 ng) to a final volume of 100 µL.

    • Incubate the reaction at 22°C for 5 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 25 µL of Stop Solution.

  • LC-MS Analysis:

    • Inject an appropriate volume of the stopped reaction mixture onto the LC-MS system.

    • Separate the reaction products using a suitable chromatographic method.

    • Monitor the elution of N1-acetylspermidine and this compound by their specific mass-to-charge ratios.

    • Run authentic standards of N1-acetylspermidine and this compound to confirm retention times and for quantification.

  • Data Analysis:

    • Integrate the peak areas for N1-acetylspermidine and this compound.

    • Calculate the ratio of the two products to determine the specificity of the SpeG enzyme.

Concluding Remarks

The validation of the specificity of this compound-modulating enzymes is crucial for the development of targeted therapeutics. HDAC10 has been firmly established as a specific this compound deacetylase, and a variety of tools are available for its characterization. The identity of the corresponding eukaryotic N8-acetyltransferase remains an active area of investigation, with EP300 being a plausible but not yet definitively confirmed candidate. In contrast, prokaryotic systems offer a well-characterized model with the dual-specificity SpeG enzyme. The protocols and comparative data presented in this guide provide a robust framework for researchers to investigate these important enzymes and their roles in health and disease.

References

N8-Acetylspermidine: A Rising Contender in the Clinical Biomarker Landscape

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison with Established Clinical Biomarkers for Researchers and Drug Development Professionals

The quest for sensitive, specific, and reliable clinical biomarkers is a cornerstone of modern medicine, driving advancements in diagnostics, prognostics, and therapeutic monitoring. In this context, the polyamine metabolite N8-acetylspermidine is emerging as a promising biomarker across a spectrum of diseases, from rare genetic disorders to common cardiovascular conditions and cancer. This guide provides a comprehensive comparison of this compound with established clinical biomarkers, supported by experimental data, detailed methodologies, and pathway visualizations to facilitate a deeper understanding of its potential clinical utility.

Quantitative Comparison of Biomarker Performance

The following table summarizes the performance of this compound in comparison to established biomarkers in different disease contexts.

Disease StateThis compound Performance MetricEstablished Biomarker(s)Established Biomarker Performance MetricSource
Ischemic Cardiomyopathy (ICM) Elevated levels in ICM patients (10.39 nmol/L) vs. coronary artery disease patients without ICM (8.29 nmol/L)[1][2][3]. Associated with higher mortality (Adjusted Hazard Ratio: 1.48)[1][2][3][4][5]. Predictive of incident heart failure (Adjusted Hazard Ratio: 4.16)[1][2][3].B-type Natriuretic Peptide (BNP), high-sensitivity Troponin I (hsTnI), high-sensitivity C-reactive protein (hsCRP)This compound's association with mortality and incident heart failure was independent of BNP, hsTnI, and hsCRP[1][2][3][5].[1][2][3][4][5]
Snyder-Robinson Syndrome (SRS) Significantly elevated plasma levels in SRS patients[6][7].Currently, diagnosis is primarily based on clinical exome sequencing to identify mutations in the spermine (B22157) synthase (SMS) gene[6][7].This compound serves as a functional confirmation of the genetic finding[6][7].[6][7]
Pancreatic Cancer Detected more frequently in patients with early-stage pancreatic cancer compared to healthy subjects[8]. Identified as a potential cancer-associated fibroblast (CAF)-specific metabolite[8].Carbohydrate Antigen 19-9 (CA19-9)While CA19-9 is a standard biomarker, its sensitivity and specificity can be limited. This compound may offer a complementary role, particularly in identifying CAF-rich tumors[8].[8]
General Malignancy Urinary levels of diacetylated polyamines, including N1,N8-diacetylspermidine, are elevated in cancer patients and decrease with effective treatment[9][10].Carcinoembryonic Antigen (CEA), Alpha-Fetoprotein (AFP), etc. (depending on cancer type)Urinary diacetylpolyamines are suggested as useful prognostic indicators after treatment and for monitoring recurrence[10].[9][10]

Signaling Pathways and Experimental Workflows

To contextualize the role of this compound, it is crucial to understand its position within the broader polyamine metabolic pathway and the typical workflow for its discovery as a biomarker.

Polyamine Metabolism and this compound Formation

Polyamines are essential for cell growth and proliferation[9][11]. Their metabolism is a tightly regulated process, and dysregulation is implicated in various diseases[9][12]. This compound is an acetylated derivative of the polyamine spermidine. Its formation is catalyzed by spermidine/spermine N1-acetyltransferase (SSAT), and it can be subsequently oxidized or deacetylated. Elevated levels of this compound can reflect alterations in polyamine biosynthesis, catabolism, or transport.

Polyamine_Metabolism Polyamine Biosynthesis and Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SpdS Spermine Spermine Spermidine->Spermine SpmS N1_Acetylspermidine N1_Acetylspermidine Spermidine->N1_Acetylspermidine SSAT N8_Acetylspermidine N8_Acetylspermidine Spermidine->N8_Acetylspermidine SSAT N1_Acetylspermine N1_Acetylspermine Spermine->N1_Acetylspermine SSAT N1_Acetylspermidine->Putrescine PAO N1_Acetylspermine->Spermidine PAO ODC ODC SpdS SpdS SpmS SpmS SSAT SSAT PAO PAO

Caption: Simplified diagram of the polyamine metabolic pathway highlighting the formation of this compound.

Metabolomics-Based Biomarker Discovery Workflow

The identification of this compound as a potential biomarker in several studies was facilitated by clinical metabolomics[6][7]. This approach involves the comprehensive analysis of small molecules in biological samples to identify metabolic signatures associated with a disease state.

Biomarker_Discovery_Workflow Metabolomics Workflow for Biomarker Discovery cluster_0 Discovery Phase cluster_1 Validation Phase Sample_Collection Sample Collection (e.g., Plasma, Urine) Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Metabolomic_Analysis Untargeted Metabolomic Analysis (e.g., LC-MS/MS) Metabolite_Extraction->Metabolomic_Analysis Data_Processing Data Processing and Statistical Analysis Metabolomic_Analysis->Data_Processing Biomarker_Identification Putative Biomarker Identification (e.g., this compound) Data_Processing->Biomarker_Identification Targeted_Assay Targeted Assay Development (e.g., Quantitative MS) Biomarker_Identification->Targeted_Assay Cohort_Validation Validation in Independent Patient Cohorts Targeted_Assay->Cohort_Validation Performance_Evaluation Performance Evaluation (Sensitivity, Specificity) Cohort_Validation->Performance_Evaluation Clinical_Utility Assessment of Clinical Utility Performance_Evaluation->Clinical_Utility

Caption: A conceptual workflow for the discovery and validation of metabolomic biomarkers like this compound.

Experimental Protocols

A critical aspect of evaluating and adopting a new biomarker is the robustness and reproducibility of the methods used for its measurement.

Measurement of this compound and Other Polyamines

Principle: The quantification of this compound and other polyamines in biological fluids like plasma or urine typically relies on chromatographic separation followed by mass spectrometric detection. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analytes of interest from the complex biological matrix. Tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for detection and quantification.

General Protocol Outline:

  • Sample Preparation:

    • Thaw frozen plasma or urine samples on ice.

    • Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

    • Derivatization (optional, but can improve chromatographic properties and sensitivity): Dansyl chloride or a similar agent can be used to derivatize the primary and secondary amine groups of polyamines.

  • Chromatographic Separation:

    • Inject the prepared sample onto an appropriate HPLC or UHPLC column (e.g., a C18 reversed-phase column).

    • Use a gradient elution program with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection:

    • The eluent from the chromatography system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for the analyte and a specific product ion, which increases the specificity of the measurement.

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of the analyte.

Measurement of Established Clinical Biomarkers

The methodologies for established biomarkers like BNP, hsTnI, and CA19-9 are typically well-standardized and often performed on automated immunoassay platforms.

  • BNP and hsTnI: These are commonly measured using immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or chemiluminescent immunoassays (CLIA), on automated clinical chemistry analyzers. These assays utilize specific antibodies to capture and detect the target protein.

  • CA19-9: This carbohydrate antigen is also measured using immunoassays, which are widely available on various automated platforms in clinical laboratories.

Conclusion

This compound is a promising clinical biomarker with demonstrated potential in cardiovascular disease, rare genetic disorders, and oncology. Its strength lies in its mechanistic link to the fundamental processes of cell growth and stress responses, as reflected in the polyamine pathway. While established biomarkers are well-integrated into clinical practice, this compound offers a potentially more dynamic and mechanistically informative readout in certain pathological conditions. Further research, particularly large-scale clinical validation studies and standardization of analytical methods, will be crucial in defining the precise clinical role of this compound alongside or as a replacement for current biomarkers. The continued application of metabolomics and other "omics" technologies will undoubtedly uncover more such novel biomarkers, paving the way for a more personalized and precise approach to disease management.

References

A Head-to-Head Comparison of N8-Acetylspermidine Detection Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of current methodologies for the quantification of N8-Acetylspermidine, a polyamine with growing interest as a biomarker in various physiological and pathological processes, including cancer and neurodegenerative diseases.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the gold-standard chromatographic techniques against a novel immunoassay-based method.

The accurate detection and quantification of this compound are crucial for advancing our understanding of its biological roles and for the development of novel therapeutics. This guide contrasts the established techniques of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a recently introduced Enzyme-Linked Immunosorbent Assay (ELISA), offering insights into their respective performance, protocols, and applications.

Performance Data at a Glance

A summary of the key performance metrics for each this compound detection method is presented below. This table is designed to facilitate a rapid comparison of the analytical capabilities of each technique.

FeatureHPLC-MS/MSGC-MSELISA
Limit of Detection (LOD) ~0.31–1.4 nM[3]10 ng/g (for putrescine)[4]0.5 nM[5]
Limit of Quantitation (LOQ) 0.32–4.92 μg/kg[3]100-1000 ng/g (for spermidine (B129725) and spermine)[4]Not explicitly stated, but standard curve range starts at 2.4 nM[5]
Linear Range Varies by analyte and methodNot explicitly stated2.4 – 93.75 nM[5][6]
Sample Volume Variable, can be lowRequires derivatization, may need larger volumesAs low as 20 µL[5][6]
Specificity High, based on mass-to-charge ratioHigh, based on mass-to-charge ratioHigh, no significant cross-reactivity with related polyamines[5]
Throughput Lower, sequential sample analysisLower, sequential sample analysisHigh, suitable for 96-well plate format[5]
Equipment Cost HighHighModerate (plate reader required)
Assay Time ~20 min per sample (chromatography)[4]~20 min per sample (chromatography)[4]Sample preparation 3h, ELISA overnight[5]

Signaling Pathway of this compound Metabolism

The following diagram illustrates the key steps in the metabolic pathway leading to the synthesis of this compound from its precursor, spermidine.

N8_Acetylspermidine_Pathway Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SpdS SpdS Putrescine->SpdS Spermidine Spermidine N8_Acetylspermidine This compound Spermidine->N8_Acetylspermidine Acetylation SSAT_nSAT cSAT/nSAT Spermidine->SSAT_nSAT HDAC10 HDAC10 (Polyamine Deacetylase) N8_Acetylspermidine->HDAC10 N1_Acetylspermidine N1-Acetylspermidine ODC->Putrescine SpdS->Spermidine SSAT_nSAT->N1_Acetylspermidine HDAC10->Spermidine Deacetylation

Polyamine metabolism pathway leading to this compound.

Experimental Methodologies

This section provides detailed protocols for the quantification of this compound using both the gold-standard HPLC-MS/MS and the newer ELISA-based method.

Gold Standard: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a highly sensitive and specific method for the quantification of small molecules like this compound in complex biological matrices.[7][8]

Sample Preparation (Plasma/Serum):

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., isotope-labeled this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is commonly employed.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

New Method: this compound ELISA Kit

The this compound ELISA kit offers a high-throughput alternative for quantification, particularly suitable for screening large numbers of samples.[5][6] This is a competitive immunoassay where the signal is inversely proportional to the amount of this compound in the sample.[6]

Assay Protocol Overview:

  • Sample Preparation: Plasma or serum samples may require a deproteinization step as per the kit instructions, typically involving precipitation with an organic solvent.[5]

  • Standard and Sample Addition: Add standards and prepared samples to the wells of the microplate pre-coated with an this compound antibody.

  • Biotinylated Tracer Addition: Add the biotinylated this compound tracer to each well.

  • Incubation: Incubate the plate, typically overnight, to allow for competitive binding.[5]

  • Washing: Wash the plate to remove unbound reagents.

  • Streptavidin-HRP Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.

  • Washing: Wash the plate again to remove unbound conjugate.

  • Substrate Addition: Add the HRP substrate (e.g., TMB) and incubate to develop color.

  • Stop Solution: Add a stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the this compound concentration in the samples by interpolating from the standard curve.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for the detection and quantification of this compound, applicable to both chromatographic and immunoassay-based methods.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma, Serum, Tissue) Sample_Preparation Sample Preparation (e.g., Deproteinization, Extraction) Sample_Collection->Sample_Preparation Analysis Analysis Sample_Preparation->Analysis HPLC_MS HPLC-MS/MS Analysis->HPLC_MS Chromatographic GC_MS GC-MS (with derivatization) Analysis->GC_MS Chromatographic ELISA ELISA Analysis->ELISA Immunoassay Data_Acquisition Data Acquisition HPLC_MS->Data_Acquisition GC_MS->Data_Acquisition ELISA->Data_Acquisition Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis Results Results & Interpretation Data_Analysis->Results

A generalized workflow for this compound detection.

Concluding Remarks

The choice of method for this compound detection will depend on the specific research question, sample throughput requirements, and available resources. HPLC-MS/MS remains the gold standard for its high sensitivity and specificity, providing robust and reliable quantification. GC-MS offers a viable, though less common, alternative for polyamine analysis. The newly developed ELISA kit presents a compelling option for high-throughput screening and studies where ease of use and rapid turnaround are critical. The cross-validation of the ELISA kit with LC/MS showing a high correlation (R2=0.9865) provides confidence in its accuracy.[5][6] As research into the biological significance of this compound continues to expand, the availability of multiple, validated detection methods will be instrumental in driving new discoveries.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.